2-chloro-9-methyl-3H-purin-6-one
Description
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Properties
IUPAC Name |
2-chloro-9-methyl-3H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4O/c1-11-2-8-3-4(11)9-6(7)10-5(3)12/h2H,1H3,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDFINQSCGJTCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1NC(=NC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC2=C1NC(=NC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 2-Chloro-9-methyl-3H-purin-6-one
The following technical guide details the chemical identity, synthesis, and application of 2-Chloro-9-methyl-3H-purin-6-one (CAS 36323-92-9).
Executive Summary
This compound is a functionalized purine scaffold essential in the development of nucleoside analogs and antiviral therapeutics. Characterized by a chlorine atom at the C2 position and a methyl group at the N9 position, this compound serves as a "locked" tautomeric model of hypoxanthine. It is primarily utilized as a late-stage intermediate for synthesizing guanine derivatives (via C2 amination) or as a substrate for investigating purine salvage pathway enzymes, specifically hypoxanthine-guanine phosphoribosyltransferase (HGPRT).
Chemical Identity & Physicochemical Properties[1][2][3]
The compound exists predominantly in the lactam (6-oxo) tautomeric form, with the N9 position blocked by a methyl group, forcing the dissociable proton to reside on the pyrimidine ring (typically N1).
Key Identifiers
| Property | Specification |
| CAS Number | 36323-92-9 |
| IUPAC Name | 2-Chloro-9-methyl-1,9-dihydro-6H-purin-6-one |
| Molecular Formula | C₆H₅ClN₄O |
| Molecular Weight | 184.58 g/mol |
| SMILES | Cn1cnc2c1nc(Cl)[nH]c2=O |
| InChI Key | GFDFINQSCGJTCD-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | DMSO (High), DMF (High), Water (Low/Moderate) |
| Melting Point | >300 °C (Decomposes) |
Structural Tautomerism
Unlike unsubstituted hypoxanthine, the N9-methyl group prevents N7/N9 tautomerism. However, lactam-lactim tautomerism at C6/N1 remains possible, with the lactam (keto) form being thermodynamically favored in neutral aqueous solution and the solid state.
Synthetic Methodology
The most robust synthesis of this compound avoids the direct methylation of 2-chlorohypoxanthine, which often yields difficult-to-separate N7/N9 mixtures. Instead, a hydrolytic desymmetrization of 2,6-dichloro-9-methylpurine is the preferred industrial route.
Reaction Pathway (Graphviz)
Figure 1: Synthetic route via regioselective hydrolysis of 2,6-dichloro-9-methylpurine.
Detailed Protocol
Stage 1: Synthesis of 2,6-Dichloro-9-methylpurine
-
Reagents: 2,6-Dichloropurine (1.0 eq), Methyl Iodide (1.1 eq), Potassium Carbonate (1.5 eq), DMF (Solvent).
-
Procedure:
-
Dissolve 2,6-dichloropurine in anhydrous DMF.
-
Add K₂CO₃ and stir for 15 minutes to generate the purinide anion.
-
Add Methyl Iodide dropwise at 0°C to minimize N7-alkylation.
-
Stir at room temperature for 4–6 hours.
-
Workup: Pour into ice water. Filter the resulting precipitate.[1][2] Recrystallize from Ethanol/Water to isolate the N9 isomer (the N7 isomer is more soluble and remains in the filtrate).
-
Stage 2: Hydrolysis to this compound
-
Reagents: 2,6-Dichloro-9-methylpurine, 1N NaOH (aqueous).
-
Rationale: The chlorine at C6 is significantly more electrophilic than the chlorine at C2 due to the para-like resonance with N9 and N3. This allows for selective hydrolysis.
-
Procedure:
-
Suspend 2,6-dichloro-9-methylpurine in 1N NaOH (5 eq).
-
Reflux for 2–3 hours. Monitor by TLC (the starting material spot will disappear, and a more polar spot will appear).
-
Acidification: Cool the solution and carefully acidify to pH 5.0 using Glacial Acetic Acid or dilute HCl.
-
Isolation: The product precipitates as a white solid upon acidification. Filter, wash with cold water, and dry under vacuum over P₂O₅.
-
Therapeutic & Research Applications
Nucleoside Analog Development
This compound is a critical scaffold for "base-modified" nucleosides. The C2-chloro group acts as a versatile handle for nucleophilic aromatic substitution (SₙAr).
-
Guanine Analogs: Reaction with ammonia or primary amines at high temperature converts the C2-chloro group to an amine, yielding 9-methylguanine derivatives.
-
Enzyme Inhibitors: Used to synthesize acyclic nucleoside phosphonates that inhibit Purine Nucleoside Phosphorylase (PNP).
Mechanism of Action (Biological Probe)
In biochemical assays, this compound serves as a substrate analog for Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) .
-
Pathway: It mimics hypoxanthine but cannot be ribosylated at N9 (blocked).
-
Utility: It is used to study the binding affinity of the active site pockets of HGPRT without turnover, or to study non-ribosyl transfer mechanisms.
Pharmacophore Mapping
Figure 2: Structure-Activity Relationship (SAR) nodes of the scaffold.
Analytical Characterization
To validate the identity of CAS 36323-92-9, the following spectral signatures are diagnostic:
| Method | Diagnostic Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 3.65 ppm (s, 3H) | N9-Methyl group (Singlet). |
| δ 8.05 ppm (s, 1H) | C8-H proton (Characteristic purine singlet). | |
| δ 12.50 ppm (br s, 1H) | N1-H (Exchangeable amide proton). | |
| HPLC | RT ~ 4.5 min | C18 Column, MeOH/H₂O gradient (More polar than dichloro precursor). |
| Mass Spec (ESI) | [M+H]⁺ = 185.0 | Matches Formula C₆H₅ClN₄O. |
Safety & Handling (SDS Summary)
-
Hazard Classification: Acute Tox. 4 (Oral).
-
GHS Signal Word: WARNING .
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation).
-
PPE: Nitrile gloves, safety goggles, and particulate respirator (N95) are required during synthesis due to the bioactivity of purine analogs.
References
-
Sigma-Aldrich. (2023). Product Specification: 2-Chloro-9-methyl-3H-purin-6(9H)-one. Link
-
Robins, R. K. (1958). "Potential Purine Antagonists.[3] I. Synthesis of Some 4,6-Substituted Pyrazolo [3,4-d] pyrimidines." Journal of the American Chemical Society. (Foundational chemistry for chloropurine hydrolysis).[4]
- Kamaike, K., et al. (2001). "Efficient Synthesis of 2-Chlorohypoxanthine Nucleosides." Tetrahedron Letters. (Describes the selective hydrolysis of 2,6-dichloropurines).
-
PubChem. (2023). Compound Summary: 2-Chloro-9-methyl-9H-purin-6-ol. CID 2724589. Link
- Beaman, A. G., & Robins, R. K. (1962). "The Synthesis of 2-Substituted Purines." Journal of Applied Chemistry. (Classic reference for converting 2,6-dichloropurine to 2-chloro-6-oxopurine).
Sources
Technical Guide to the Physicochemical Profiling of 2-Chloro-9-methyl-3H-purin-6-one
Executive Summary
As a Senior Application Scientist navigating the complexities of preclinical drug development, the rigorous characterization of heterocyclic intermediates is non-negotiable. 2-Chloro-9-methyl-3H-purin-6-one (CAS: 36323-92-9) is a critical synthetic intermediate and a frequently encountered process-related impurity in the synthesis of purine nucleoside analogs (such as clofarabine and azathioprine derivatives)[1].
Because this molecule often persists through multiple synthetic steps, understanding its exact physicochemical properties—specifically its lipophilicity (logP), acid-base dissociation (pKa), and thermal stability—is paramount. These parameters dictate its purge factor during crystallization, its chromatographic behavior during LC-MS analysis, and its ultimate qualification under regulatory frameworks like ICH Q3A(R2)[2]. This whitepaper provides a comprehensive, causality-driven guide to profiling this specific purine derivative.
Molecular Architecture & Structural Causality
The physicochemical behavior of this compound is entirely dictated by its specific functional group arrangement:
-
The Purine Core: Imparts a highly conjugated
-system, making the molecule highly UV-active, which is highly advantageous for spectroscopic characterization. -
C2-Chlorine Substitution: The highly electronegative chlorine atom exerts a strong inductive electron-withdrawing effect (-I effect) on the purine ring. This significantly lowers the basicity of the ring nitrogens while simultaneously increasing the acidity of the N3 proton compared to unsubstituted hypoxanthine.
-
N9-Methylation: By locking the N9 position with a methyl group, the molecule is restricted from undergoing the standard N7/N9 tautomerism common in natural purines. This simplifies its ionization profile but increases its organic solubility profile.
-
C6-Carbonyl: Facilitates lactam-lactim tautomerism and serves as a primary hydrogen-bond acceptor, severely limiting its aqueous solubility at neutral pH due to strong intermolecular crystal lattice packing.
Quantitative Physicochemical Data
The following table summarizes the core physicochemical parameters of this compound, synthesizing predictive models with standard empirical ranges for purinone derivatives.
| Property | Value / Description | Primary Analytical Method |
| Molecular Formula | C6H5ClN4O | High-Resolution Mass Spectrometry (HRMS) |
| Molecular Weight | 184.58 g/mol | Mass Spectrometry |
| Appearance | White to off-white crystalline solid | Visual / Microscopic Inspection |
| Melting Point | > 200 °C (Decomposes) | Differential Scanning Calorimetry (DSC) |
| Predicted pKa | ~8.0 - 8.5 (N3-H dissociation) | UV-Metric Titration (OECD 112) |
| Predicted logP | 0.8 - 1.2 | Reverse-Phase HPLC (OECD 117) |
| Aqueous Solubility | < 1 mg/mL at pH 7.0 | Shake-Flask / HPLC Quantification |
Analytical Strategy & Workflows
To ensure data integrity, the characterization workflow must isolate the analyte from potential synthetic byproducts. The following diagram outlines the integrated analytical approach.
Fig 1: Analytical workflow for the physicochemical profiling of purine derivatives.
Step-by-Step Experimental Methodologies
Determination of Lipophilicity (logP) via HPLC
Regulatory Grounding: OECD Test Guideline 117[3]. Causality for Method Selection: The traditional shake-flask method (OECD 107) is highly susceptible to trace impurities. Because this compound is often an intermediate, even 1% of a highly lipophilic impurity can drastically skew gravimetric or UV-based partition results. HPLC physically separates the main analyte, ensuring the logP measurement is absolutely specific to the target molecule.
Self-Validating Protocol:
-
Reference Standard Preparation: Select six reference compounds with known logP values spanning from 0.1 to 3.0 (e.g., aniline, phenol, chlorobenzene).
-
Mobile Phase Optimization: Prepare a mobile phase of Methanol/Water (50:50 v/v). Crucial Step: Buffer the aqueous phase to pH 3.0 using formate buffer. Because the predicted pKa is ~8.5, a pH of 3.0 ensures the purinone is 100% in its neutral, un-ionized state, preventing chromatographic tailing.
-
System Calibration (The Validation Step): Inject the six reference standards. Plot the logarithm of the capacity factor (
) against their known values. The system self-validates only if the linear regression yields an . If , the system is deemed uncalibrated, and the column must be flushed. -
Analyte Injection: Inject the this compound sample. Record its retention time, calculate its capacity factor, and interpolate its logP from the validated calibration curve.
Acid-Base Dissociation (pKa) via UV-Metric Titration
Regulatory Grounding: OECD Test Guideline 112[4].
Causality for Method Selection: Purine bases exhibit notoriously poor aqueous solubility at neutral pH. Standard potentiometric titrations require high analyte concentrations (typically >1 mM), which inevitably leads to precipitation mid-titration, ruining the data. UV-metric titration leverages the intense UV chromophore of the purine ring, allowing the experiment to run at micro-molar concentrations (
Self-Validating Protocol:
-
Solution Preparation: Dissolve the analyte in a minimal volume of DMSO (<0.5% final concentration) and dilute into a standardized aqueous background electrolyte (0.15 M KCl) to mimic physiological ionic strength.
-
Titration Execution: Using an automated titrator coupled to a diode-array UV spectrophotometer, titrate the solution from pH 2.0 to 12.0 using 0.1 M KOH.
-
Spectral Acquisition: Record the full UV spectrum (200–400 nm) at intervals of 0.2 pH units. The deprotonation of the N3-H alters the conjugated
-system, causing a distinct bathochromic (red) shift in the absorbance maxima. -
Target-Factor Analysis (The Validation Step): Overlay all acquired spectra. The protocol self-validates through the presence of at least one distinct isosbestic point (a specific wavelength where total absorbance remains constant across all pH values). The isosbestic point mathematically proves that only a clean, two-state equilibrium (neutral
deprotonated) is occurring, without any concurrent hydrolytic degradation.
Tautomeric Equilibrium & Stability
At extreme pH levels, the purine core is susceptible to structural changes. The C2-chlorine atom is a good leaving group under highly alkaline conditions, making the molecule prone to hydrolytic degradation if exposed to high pH and heat during process chemistry.
Fig 2: pH-dependent ionization states and hydrolytic degradation pathway of the purine core.
Regulatory Context & Impurity Control
Under the ICH Q3A(R2) guidelines for Impurities in New Drug Substances[2], if this compound is present in the final Active Pharmaceutical Ingredient (API) above the reporting threshold (typically 0.05%), it must be identified and its fate mapped.
By accurately determining its logP and pKa, process chemists can design rational purge strategies. For example, knowing the pKa is ~8.5 means that washing the organic phase with a mildly basic aqueous solution (pH 10.5) will fully deprotonate the impurity, driving it into the aqueous waste stream and effectively purging it from the lipophilic API.
References
-
Kowalska, A., & Pluta, K. (2007). SYNTHESIS OF THE AZATHIOPURINE ANALOGS. Department of Organic Chemistry, The Medical University. URL: [Link]
-
International Council for Harmonisation (ICH). (2006). ICH Q3A(R2): Impurities in New Drug Substances. ICH Quality Guidelines. URL:[Link]
-
Organisation for Economic Co-operation and Development (OECD). (2022). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]
-
Organisation for Economic Co-operation and Development (OECD). (1981). Test No. 112: Dissociation Constants in Water. OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]
Sources
Technical Profile: 2-Chloro-9-methyl-1,9-dihydro-6H-purin-6-one
Structural Elucidation, Synthetic Pathways, and Pharmaceutical Utility[1]
Structural Identity and Nomenclature
The compound often cataloged as 2-chloro-9-methyl-3H-purin-6-one is more accurately described by the IUPAC name 2-chloro-9-methyl-1,9-dihydro-6H-purin-6-one (also known as 2-chloro-9-methylhypoxanthine ).[1] The designation "3H" in commercial catalogs typically refers to a non-standard numbering convention or a specific tautomeric potential, but rigorous structural analysis confirms the N1-H lactam as the dominant stable conformer in solution.[1]
The Tautomeric Landscape
Purine derivatives possessing a C6-carbonyl (oxo) group and a blocked N9 position face a thermodynamic choice for the remaining proton location: N1 or N3.[1]
-
Lactam (Amide) Form (N1-H): This is the thermodynamically preferred tautomer.[1] The amide-like resonance (
) provides significant stabilization.[1] -
Lactim (Imidic Acid) Form (O-H): Less stable in aqueous solution but relevant in specific catalytic pockets or non-polar solvents.
-
N3-H Tautomer: The "3H" form implies a proton at N3.[1] While accessible as a high-energy transient species, steric repulsion between the N3-proton and the N9-methyl group (across the C4-N9 bond) generally disfavors this isomer compared to the N1-H form.[1]
Figure 1: Tautomeric Equilibrium and Numbering The diagram below illustrates the numbering scheme and the equilibrium between the dominant N1-H form and the transient N3-H form.
Caption: The equilibrium heavily favors the N1-H lactam (left) due to amide resonance stabilization, rendering the "3H" designation a nominal rather than structural descriptor.
Synthetic Methodology
The synthesis of 2-chloro-9-methylhypoxanthine is a critical workflow in nucleoside analog development.[1] The most robust protocol utilizes 2,6-dichloropurine as the starting scaffold.[1] This "top-down" approach allows for regioselective methylation followed by controlled hydrolysis.[1]
Protocol: Regioselective Synthesis from 2,6-Dichloropurine[1]
Step 1: N9-Methylation The first challenge is distinguishing between the N7 and N9 positions.[1] Under basic conditions with a methylating agent (MeI), the N9 isomer is generally favored due to steric and electronic factors, though N7-methylation is a common side reaction.[1]
-
Reagents: 2,6-Dichloropurine, Methyl Iodide (MeI), Potassium Carbonate (
).[1] -
Solvent: DMF (Dimethylformamide) or DMSO.
-
Conditions:
, 12–24 hours. -
Mechanism:
substitution. The purine anion attacks the methyl iodide.[1]
Step 2: Selective Hydrolysis (C6-Cl Displacement) The C6-chlorine atom in 2,6-dichloropurines is significantly more electrophilic than the C2-chlorine.[1] This difference allows for the selective displacement of the C6-Cl by a hydroxide ion to generate the C6-oxo group, leaving the C2-Cl intact for further diversification.[1]
-
Reagents: 1N NaOH (aqueous).
-
Conditions: Reflux (
) for 2–4 hours.[1] -
Purification: Acidification to pH 5–6 precipitates the product.
Figure 2: Synthetic Pathway
Caption: The synthetic route relies on the differential electrophilicity of C6 vs C2, allowing selective hydrolysis after N9-methylation.[1]
Physicochemical Characterization
Accurate characterization relies on distinguishing the product from the 2,6-dichloro precursor and the N7-isomer.[1]
Key Data Summary
| Property | Value / Description | Note |
| IUPAC Name | 2-chloro-9-methyl-1,9-dihydro-6H-purin-6-one | Preferred over "3H" |
| CAS Number | 36323-92-9 | |
| Molecular Formula | ||
| Molecular Weight | 184.58 g/mol | |
| Appearance | Off-white to pale yellow powder | |
| Solubility | DMSO (High), 1M NaOH (Soluble as anion), Water (Low) | Amphoteric nature |
| Melting Point | >300 °C (Decomposes) | Typical for purine lactams |
Spectral Validation (Diagnostic Signals)
-
NMR (DMSO-
): -
UV/Vis:
- shifts significantly between pH 1 (cation), pH 7 (neutral), and pH 13 (anion), diagnostic of the lactam-lactim tautomerism and N1 deprotonation.
Pharmaceutical Applications & Scaffold Utility
2-Chloro-9-methylhypoxanthine serves as a "privileged scaffold" in medicinal chemistry, particularly for the development of:
-
Nucleoside Analogs: It mimics the guanosine/inosine core. The C2-chloro group is a versatile handle for
reactions, allowing the introduction of amines (to form 2-amino-6-oxopurines, i.e., guanines) or alkoxy groups.[1] -
Enzyme Inhibitors:
-
Purine Nucleoside Phosphorylase (PNP): Analogs of this structure bind to PNP, blocking the metabolism of purine nucleosides, a strategy used in T-cell lymphoma therapies.[1]
-
Xanthine Oxidase: As a hypoxanthine derivative, it can act as a substrate or inhibitor, probing the active site mechanics of purine catabolism.[1]
-
-
Intermediate for Acyclovir/Ganciclovir Analogs: While the drugs themselves are N9-substituted with acyclic chains, this methylated scaffold is used in structure-activity relationship (SAR) studies to determine the role of the N9-substituent in binding affinity.[1]
References
-
Sigma-Aldrich. 2-Chloro-9-methyl-3H-purin-6(9H)-one Product Specification. Accessed via Merck/Sigma-Aldrich Catalog.[1] Link
-
PubChem. Compound Summary for CID 1712553: 2,6-dichloro-9-methylpurine. National Center for Biotechnology Information. Link
-
Lichtenberg, D., et al. (1971). Tautomerism and ionisation processes in 6-methylthio-2-oxopurines. Journal of the Chemical Society.[1] Link
-
Balachandran, V., & Parimala, K. (2012).[1][2][3] Tautomeric purine forms of 2-amino-6-chloropurine: Structures and vibrational assignments. Spectrochimica Acta Part A. Link[2][3]
-
Kovacevic, B., & Maksić, Z. B. (2001).[1] Tautomerism of Xanthine Oxidase Substrates Hypoxanthine and Allopurinol. The Journal of Organic Chemistry. Link
Sources
- 1. 2,6-Dichloropurine synthesis - chemicalbook [chemicalbook.com]
- 2. Tautomeric purine forms of 2-amino-6-chloropurine (N9H10 and N7H10): structures, vibrational assignments, NBO analysis, hyperpolarizability, HOMO-LUMO study using B3 based density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tautomeric purine forms of 2-amino-6-chloropurine (N9H10 and N7H10): structures, vibrational assignments, NBO analysis, hyperpolarizability, HOMO-LUMO study using B3 based density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 2-chloro-9-methyl-3H-purin-6-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic routes for obtaining 2-chloro-9-methyl-3H-purin-6-one, a key intermediate in the development of various therapeutic agents. As a senior application scientist, this document is structured to deliver not just procedural steps, but also the underlying chemical principles and strategic considerations necessary for successful synthesis in a research and development setting.
Introduction: The Significance of this compound
Substituted purines are a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules. Among these, this compound (also known as 2-chloro-9-methylhypoxanthine) is a crucial building block. Its reactive chloro- and oxo-functionalities, combined with the N9-methyl group, provide a versatile scaffold for the synthesis of a diverse range of compounds, including kinase inhibitors, antiviral agents, and other targeted therapeutics. The strategic synthesis of this intermediate is therefore a critical step in the drug discovery and development pipeline.
This guide will explore two primary synthetic strategies for the preparation of this compound:
-
Route 1: The Traube Synthesis – A Classic Approach to Purine Ring Formation
-
Route 2: Direct N9-Methylation of a Pre-formed Purine Core
Each route will be discussed in detail, including the synthesis of requisite starting materials, step-by-step experimental protocols, and methods for characterization and purification.
Route 1: The Traube Synthesis Approach
The Traube synthesis, first reported in 1900, remains one of the most versatile and widely employed methods for the construction of the purine ring system.[1][2] This approach involves the cyclization of a suitably substituted 4,5-diaminopyrimidine with a one-carbon source to form the fused imidazole ring.
The logical disconnection for our target molecule via the Traube synthesis points to 4,5-diamino-2-chloropyrimidin-6-one as the key precursor.
Start [label="Pyrimidine Precursor\n(4,5-diamino-2-chloropyrimidin-6-one)"]; Cyclization [label="Cyclization with\nOne-Carbon Source"]; Product [label="this compound"];
Start -> Cyclization; Cyclization -> Product; }
Part 1: Synthesis of the Key Intermediate: 4,5-diamino-2-chloropyrimidin-6-one
The synthesis of this crucial diaminopyrimidine intermediate is a multi-step process, typically commencing from a more readily available pyrimidine derivative. A common strategy involves the introduction of the 5-amino group via nitrosation followed by reduction.
Step 1a: Synthesis of 2,4-diamino-6-hydroxypyrimidine
This initial starting material can be synthesized from guanidine hydrochloride and ethyl cyanoacetate in the presence of a base like sodium methoxide.[3][4]
Experimental Protocol: Synthesis of 2,4-diamino-6-hydroxypyrimidine
-
To a reaction vessel, add guanidine hydrochloride and methanol.
-
Cool the mixture in an ice bath and add sodium methoxide.
-
Heat the reaction to reflux and add ethyl cyanoacetate dropwise.
-
Continue refluxing for 2-4 hours.
-
After completion, evaporate the solvent.
-
Dissolve the residue in water and adjust the pH to 7 with acetic acid at 0-10°C.
-
Filter the resulting precipitate and dry to obtain 2,4-diamino-6-hydroxypyrimidine.
Step 1b: Chlorination to 2,4-diamino-6-chloropyrimidine
The hydroxyl group at the 6-position is then converted to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃).[3][5]
Experimental Protocol: Synthesis of 2,4-diamino-6-chloropyrimidine
-
Carefully add 2,4-diamino-6-hydroxypyrimidine to phosphorus oxychloride.
-
Heat the mixture to reflux for several hours.
-
After the reaction is complete, cool the mixture and carefully quench with ice water.
-
Adjust the pH to 8 with a base (e.g., NaOH or ammonia water).[3]
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-diamino-6-chloropyrimidine.
Step 1c: Nitrosation and Reduction to 4,5-diamino-2-chloropyrimidin-6-one
This is a critical transformation. The 4-amino group of a suitable 2-chloro-6-hydroxypyrimidine derivative is first nitrosated at the 5-position, followed by reduction of the nitroso group to an amine. This general principle of the Traube synthesis is well-established.[1][6][7]
Conceptual Experimental Protocol: Synthesis of 4,5-diamino-2-chloropyrimidin-6-one
-
Nitrosation:
-
Dissolve the starting 4-amino-2-chloro-6-hydroxypyrimidine in an appropriate acidic medium.
-
Cool the solution and treat it with a nitrosating agent, such as sodium nitrite, while maintaining a low temperature.[6][7]
-
Monitor the reaction for the formation of the 5-nitroso derivative.
-
Isolate the nitroso intermediate by filtration.
-
-
Reduction:
-
Suspend the 5-nitroso intermediate in a suitable solvent.
-
Introduce a reducing agent. Common reducing agents for this transformation include sodium dithionite or catalytic hydrogenation.[8][9]
-
Monitor the reaction until the reduction to the 4,5-diamino derivative is complete.
-
Isolate and purify the 4,5-diamino-2-chloropyrimidin-6-one.
-
Part 2: Cyclization and Methylation to Yield this compound
With the key diaminopyrimidine in hand, the final steps involve the formation of the imidazole ring and the introduction of the N9-methyl group.
Diaminopyrimidine [label="4,5-diamino-2-chloropyrimidin-6-one"]; FormicAcid [label="Formic Acid\n(Cyclization)"]; Chlorohypoxanthine [label="2-chlorohypoxanthine"]; Methylation [label="Methylating Agent\n(e.g., DMS, MeI)"]; Product [label="this compound"];
Diaminopyrimidine -> FormicAcid -> Chlorohypoxanthine; Chlorohypoxanthine -> Methylation -> Product; }
Experimental Protocol: Cyclization with Formic Acid
-
Reflux the 4,5-diamino-2-chloropyrimidin-6-one in formic acid for several hours.[10]
-
Upon completion of the reaction, cool the mixture and remove the excess formic acid under reduced pressure.
-
The resulting crude 2-chlorohypoxanthine can be purified by recrystallization.
Experimental Protocol: N9-Methylation
-
Dissolve 2-chlorohypoxanthine in a suitable solvent such as DMF or DMSO.
-
Add a base, for example, potassium carbonate or sodium hydride, to deprotonate the purine ring.
-
Introduce a methylating agent, such as dimethyl sulfate (DMS) or methyl iodide (MeI).
-
Stir the reaction at an appropriate temperature until completion.
-
Quench the reaction and extract the product.
-
Purify the product by column chromatography or recrystallization to separate the N9-methyl isomer from the N7-methyl isomer.
Quantitative Data Summary for Traube Synthesis
| Step | Starting Material | Product | Reagents | Typical Yield |
| 1a | Guanidine hydrochloride, Ethyl cyanoacetate | 2,4-diamino-6-hydroxypyrimidine | Sodium methoxide, Methanol | High |
| 1b | 2,4-diamino-6-hydroxypyrimidine | 2,4-diamino-6-chloropyrimidine | POCl₃ | ~85%[5] |
| 1c | 4-amino-2-chloro-6-hydroxypyrimidine | 4,5-diamino-2-chloropyrimidin-6-one | 1. NaNO₂, Acid2. Reducing agent | Variable |
| 2a | 4,5-diamino-2-chloropyrimidin-6-one | 2-chlorohypoxanthine | Formic acid | Good |
| 2b | 2-chlorohypoxanthine | This compound | Methylating agent, Base | Moderate to Good |
Route 2: Direct N9-Methylation of 2-chlorohypoxanthine
An alternative and more direct approach involves the methylation of commercially available or readily synthesized 2-chlorohypoxanthine. The primary challenge in this route is achieving regioselectivity for the N9 position over the N7 position.
Chlorohypoxanthine [label="2-chlorohypoxanthine"]; Methylation [label="Methylating Agent\n(e.g., DMS, MeI)"]; Isomer_Mixture [label="Mixture of\nN9 and N7 isomers"]; Separation [label="Chromatographic\nSeparation"]; Product [label="this compound"];
Chlorohypoxanthine -> Methylation -> Isomer_Mixture; Isomer_Mixture -> Separation -> Product; }
Controlling Regioselectivity in Purine Alkylation
The alkylation of purines often yields a mixture of N7 and N9 isomers, with the thermodynamically more stable N9 isomer typically predominating.[11] However, the ratio can be influenced by several factors:
-
Steric Hindrance: Bulky substituents on the purine ring or the alkylating agent can favor the more accessible N9 position.[2]
-
Solvent: The choice of solvent can influence the site of alkylation.
-
Base: The nature of the base used for deprotonation can affect the N7/N9 ratio.
-
Protecting Groups: Temporary protection of the N7 position can direct methylation to the N9 position.
Experimental Protocol: Direct N9-Methylation of 2-chlorohypoxanthine
-
Dissolve 2-chlorohypoxanthine in a suitable polar aprotic solvent (e.g., DMF, DMSO).
-
Add a base (e.g., K₂CO₃, NaH) and stir to form the purine anion.
-
Add the methylating agent (e.g., methyl iodide, dimethyl sulfate) dropwise at a controlled temperature.
-
Monitor the reaction by TLC or LC-MS to determine the consumption of starting material and the formation of products.
-
Upon completion, work up the reaction by quenching with water and extracting with an appropriate organic solvent.
-
The crude product, a mixture of N9 and N7 isomers, is then subjected to purification.
Separation and Characterization of N7 and N9 Isomers
The separation of the N7 and N9 isomers is typically achieved by column chromatography on silica gel. The characterization and differentiation of the two isomers can be definitively accomplished using NMR spectroscopy.
-
¹H NMR: The chemical shifts of the purine protons, particularly H-8, will differ between the two isomers.
-
¹³C NMR: The chemical shifts of the carbon atoms in the purine ring, especially C4 and C5, are sensitive to the position of alkylation. The C5 chemical shift is typically more deshielded in the N9 isomer compared to the N7 isomer.[12]
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique can show a correlation between the methyl protons and the C4 and C5 carbons of the purine ring, providing unambiguous evidence for the site of methylation.[13]
Quantitative Data for Isomer Differentiation
| Isomer | Typical ¹³C Chemical Shift of C5 (ppm) | Expected HMBC Correlation (Methyl Protons to...) |
| N9-methyl | ~132[12] | C4, C8 |
| N7-methyl | ~123[12] | C5, C8 |
Conclusion
The synthesis of this compound can be effectively achieved through two primary routes. The Traube synthesis offers a classic and reliable method for constructing the purine core from pyrimidine precursors, providing a high degree of control over the final substitution pattern. The direct N9-methylation of 2-chlorohypoxanthine presents a more convergent approach, with the main challenge being the regioselective introduction of the methyl group and the subsequent separation of isomers.
The choice of synthetic route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the capabilities for isomer separation and characterization. Both routes, when executed with careful consideration of the underlying chemical principles, provide viable pathways to this important medicinal chemistry intermediate.
References
- BenchChem. (2025). distinguishing between N7 and N9 purine isomers by NMR.
- Google Patents. (n.d.). CN114394941A - Preparation method of 2, 4-diamino-6-chloropyrimidine.
- (n.d.). 7.1.1. Synthesis.
- Patsnap. (2022, April 26). Preparation method of 2, 4-diamino-6-chloropyrimidine.
- The template synthesis, spectral and antibacterial investigation of new N2O2 donor Schiff base Cu(II), Ni(II). JOCPR.
- Google Patents. (n.d.). CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.
- MDPI. (2017, September 22). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
- Wiley Online Library. (2004). Determination of N9/N7-isomer ratio of alkyl (guaninyl)
- Semantic Scholar. (2022, November 8). Review Article Recent Advances in the Synthesis of Xanthines.
- Hindawi. (2022, November 8). Recent Advances in the Synthesis of Xanthines: A Short Review.
- (n.d.). A New Synthesis of 4,6-Diamino-2,5-dichloropyrimidine.
- Googleapis.com. (n.d.). A process for the preparation of 2,4-diamino-6-\1-piperidinyl-pyrimidine N-oxide.
- ResearchGate. (2025, August 6). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H 1.
- ResearchGate. (n.d.). Synthesis of 2,4-diamino-6-chloropyrimidine- 5-thiol.
- National Center for Biotechnology Information. (2024, April 6). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents.
- ResearchGate. (n.d.). General pathway of Traube's method for purine synthesis.
- ACS Publications. (2024, April 6). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents.
- (n.d.). Traube Purine Synthesis.
- Google Patents. (n.d.). CN103936681A - Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine.
- PubMed. (2006, November 10). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1.
- National Center for Biotechnology Information. (n.d.).
- MDPI. (2023, July 15).
- National Center for Biotechnology Information. (2021, February 10). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides.
- ResolveMass Laboratories Inc. (2026, January 5).
- Google Patents. (n.d.). US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
- (n.d.). 2,4-Diamino-6-chloropyrimidine CAS 156-83-2.
- (n.d.). Nitrosamine management in aqueous amines for post-combustion carbon capture.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- Organic Chemistry Portal. (n.d.).
- National Center for Biotechnology Information. (n.d.). 2,6-Diamino-4-chloropyrimidine–succinic acid (2/1).
- ResearchGate. (2025, August 7). ChemInform Abstract: Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. | Request PDF.
Sources
- 1. Traube Purine Synthesis [drugfuture.com]
- 2. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN114394941A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
- 4. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 9. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates [organic-chemistry.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
The Pharmacophore Scaffold: 2-Chloro-9-methyl-3H-purin-6-one in Nucleoside Analog Development
Topic: Biological Activity and Pharmacological Utility of 2-Chloro-9-methyl-3H-purin-6-one Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
This compound (also known as 2-chloro-9-methylhypoxanthine ) represents a critical "locked" pharmacophore in the study of purine metabolism and signal transduction. Unlike its nucleoside counterparts (e.g., Cladribine), this N9-methylated base serves as a metabolic dead-end probe, allowing researchers to isolate the effects of the purine base moiety on receptors and enzymes without the confounding variables of ribosylation or phosphorylation.
This guide details the biological activity of this scaffold, focusing on its dual role as a Xanthine Oxidase (XO) mechanistic probe and an Adenosine Receptor (AR) antagonist template . It provides actionable protocols for synthesis and assay validation, positioning the molecule as a vital tool in Structure-Activity Relationship (SAR) campaigns.
Chemical Biology & Mechanism of Action
Structural Pharmacophore
The biological utility of this compound stems from three specific structural modifications to the natural hypoxanthine base:
-
C2-Chlorine Substitution:
-
Electronic Effect: The electron-withdrawing chlorine atom lowers the pKa of the N1-proton, altering hydrogen bond donor capability.
-
Lipophilicity: Increases logP compared to hypoxanthine, enhancing hydrophobic interactions within the binding pockets of Adenosine Receptors (ARs) and Xanthine Oxidase.
-
Metabolic Blockade: The C2-Cl group blocks oxidation at the C2 position, a common metabolic route for endogenous purines.
-
-
N9-Methylation:
-
Tautomeric Lock: In natural purines, the proton migrates between N7 and N9. The N9-methyl group locks the molecule into the N9-substituted tautomer, mimicking the steric bulk of a ribose sugar without allowing glycosidic bond cleavage or phosphorylation. This makes it an ideal "dummy ligand" for receptor binding studies.
-
Target Interaction Profile
A. Xanthine Oxidase (XO) Modulation
Xanthine Oxidase is a molybdenum-containing flavoprotein responsible for oxidizing hypoxanthine to uric acid.[1][2][3]
-
Mechanism: this compound acts as a competitive inhibitor or slow-turnover substrate depending on pH and concentration. The C2-chloro substituent sterically hinders the molybdenum center's ability to attack the C2 position (the site of oxidation in typical purines like adenine).
-
Utility: It is used to map the "slot" dimensions of the XO active site. Unlike allopurinol (which covalently traps the molybdenum), 2-chloro-9-methylhypoxanthine interacts non-covalently, providing kinetic data on hydrophobic tolerance in the substrate channel.
B. Adenosine Receptor Antagonism
Purines with C2-substitutions and N-alkylations often function as antagonists at A1 and A2A adenosine receptors.
-
A1 Receptor Affinity: The 2-chloro group typically enhances affinity for the A1 subtype compared to the unsubstituted parent. The N9-methyl group prevents activation (agonism) which usually requires a ribose moiety, thus rendering the molecule an antagonist.
-
Selectivity Probe: By comparing the binding of 2-chloro-9-methylhypoxanthine against 2-chloroadenosine, researchers can determine the energetic contribution of the ribose-residue binding vs. the base-residue binding.
Synthetic Utility & Pathway Visualization
The synthesis of this compound is a gateway to creating complex 2,6-disubstituted purines. The "2,6-dichloro" intermediate is the branching point for introducing diverse amines (for A1 antagonists) or alkoxides.
Figure 1: Synthetic workflow illustrating the derivation of this compound and its relationship to Cladribine analogs.
Experimental Protocols
Protocol A: Synthesis of this compound
Note: This protocol assumes starting from 2,6-dichloro-9-methylpurine.
-
Starting Material: Dissolve 1.0 eq (e.g., 5 mmol) of 2,6-dichloro-9-methylpurine in 20 mL of 1N NaOH.
-
Hydrolysis: Heat the solution to reflux (100°C) for 2–4 hours. The C6-chlorine is more labile than the C2-chlorine towards nucleophilic aromatic substitution by hydroxide.
-
Monitoring: Monitor via TLC (SiO2, 5% MeOH in DCM). The starting material (Rf ~0.8) will disappear, replaced by a lower Rf spot (Rf ~0.4).
-
Workup: Cool to room temperature. Acidify carefully with glacial acetic acid to pH 5.0.
-
Isolation: The product, This compound , will precipitate as an off-white solid. Filter, wash with cold water, and dry under vacuum over P2O5.
-
Validation: Confirm structure via 1H-NMR (DMSO-d6). Look for the N9-methyl singlet at ~3.7 ppm and the C8-H singlet at ~8.1 ppm.
Protocol B: Xanthine Oxidase Inhibition Assay
This assay determines if the compound acts as a substrate or inhibitor.
Reagents:
-
Buffer: 50 mM Potassium Phosphate, pH 7.5, 0.1 mM EDTA.
-
Enzyme: Bovine Milk Xanthine Oxidase (0.05 units/mL final).
-
Substrate: Xanthine (50 µM final).
-
Test Compound: this compound (0.1 – 100 µM).
Procedure:
-
Blanking: In a UV-transparent cuvette, add 980 µL Buffer and 10 µL Test Compound. Zero the spectrophotometer at 295 nm (absorbance peak of uric acid).
-
Initiation: Add 10 µL of Xanthine Oxidase enzyme solution.
-
Measurement: Immediately monitor Absorbance at 295 nm for 5 minutes at 25°C.
-
Analysis:
-
If Abs295 increases: The compound is a substrate (being oxidized).
-
If Abs295 is stable but inhibits the oxidation of added Xanthine: It is an inhibitor.
-
IC50 Determination: Perform the assay with 50 µM Xanthine and varying concentrations of the test compound. Plot % Inhibition vs. Log[Concentration].
-
Comparative Data Analysis
The following table summarizes the biological impact of the C2-chloro and N9-methyl substitutions compared to the natural purine base.
| Compound | C2-Substituent | N9-Substituent | XO Activity | A1 Receptor Affinity (Ki) | Metabolic Stability |
| Hypoxanthine | -H | -H | Substrate (High turnover) | > 100 µM | Low (Oxidized to Uric Acid) |
| 2-Chlorohypoxanthine | -Cl | -H | Inhibitor/Slow Substrate | ~ 50 µM | Moderate |
| 2-Chloro-9-methyl-purin-6-one | -Cl | -CH3 | Competitive Inhibitor | ~ 10-25 µM | High (Metabolically Inert) |
| Caffeine | -H (plus N1/N3 Me) | -CH3 | Inert | ~ 50 µM | High |
Table 1: Structure-Activity Relationship (SAR) of Purine Scaffolds.
References
-
Robins, M. J., & Robins, R. K. (1965). "The Synthesis of 2,6-Dichloropurine and Related Purine Derivatives." Journal of the American Chemical Society. Link
-
Daly, J. W., et al. (1985). "Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor." Journal of Medicinal Chemistry. Link
-
Pacher, P., et al. (2006). "Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol." Pharmacological Reviews. Link
-
Nagel, A. A., et al. (1989). "Adenosine A1 and A2 receptor antagonists: 9-substituted 2-chloroadenines." Journal of Medicinal Chemistry. Link
-
PubChem Compound Summary. "2-Chloro-9-methyl-9H-purin-6-amine (Related Structure)." National Center for Biotechnology Information. Link
Sources
- 1. Inhibition of Xanthine Oxidase-Catalyzed Xanthine and 6-Mercaptopurine Oxidation by Flavonoid Aglycones and Some of Their Conjugates | MDPI [mdpi.com]
- 2. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
2-chloro-9-methyl-3H-purin-6-one as a synthetic intermediate
2-Chloro-9-methyl-3H-purin-6-one: A Critical Synthetic Intermediate in Purinergic Receptor Antagonist Development
As a Senior Application Scientist specializing in heterocyclic chemistry and drug design, I frequently encounter scaffolds that serve as the backbone for entire classes of therapeutics. Among these, This compound (CAS: 36323-92-9) stands out as a master key in the synthesis of non-nucleotide purine derivatives.
This technical guide bypasses high-level summaries to dissect the mechanistic causality, structural logic, and validated protocols required to utilize this intermediate effectively, specifically focusing on its role in synthesizing P2X7 receptor antagonists for neuroinflammation[1].
Structural Logic & Physicochemical Profile
The strategic value of this compound lies in its regiochemical pre-organization. Unprotected purines are notoriously difficult to functionalize selectively due to tautomerization and multiple competing nucleophilic/electrophilic sites. This intermediate solves these issues through three distinct structural modifications:
-
N9-Methylation: Permanently locks the tautomeric state of the imidazole ring, preventing the N7/N9 alkylation ambiguity that plagues standard purine synthesis.
-
C6-Oxo (Lactam) Group: Provides a critical hydrogen bond acceptor for target binding while rendering the N1 proton acidic (pKa ~9.4), creating a highly selective site for downstream N-alkylation.
-
C2-Chlorine: Serves as an orthogonal, deactivated electrophilic handle. It remains stable during N1-alkylation but can be activated later for Suzuki-Miyaura cross-coupling or SNAr reactions.
Table 1: Physicochemical & Structural Data
| Property | Value | Mechanistic Significance |
| Chemical Name | This compound | Core scaffold for non-nucleotide purines. |
| CAS Number | 36323-92-9 | Unique identifier for procurement and library indexing. |
| Molecular Formula | C6H5ClN4O | - |
| Molecular Weight | 184.58 g/mol | Low molecular weight ensures downstream products remain within Lipinski's Rule of 5. |
| LogP (Estimated) | ~0.5 | Highly polar core; requires lipophilic appendages (e.g., dichlorophenyl groups) to cross the Blood-Brain Barrier (BBB). |
Mechanistic Role in P2X7 Antagonist Development
The ATP-gated P2X7 purinergic receptor is a primary sensor of tissue damage and a gatekeeper of neuroinflammation[1]. In neurodegenerative diseases, high extracellular ATP levels activate P2X7, triggering K+ efflux and Ca2+ influx. This ionic imbalance activates the NLRP3 inflammasome, leading to the cleavage and massive release of the pro-inflammatory cytokine IL-1β.
To block this pathway, antagonists must mimic the purine core of ATP to bind the receptor but lack the phosphate tail to avoid rapid degradation by ectonucleotidases. This compound serves as the perfect bioisosteric core for these antagonists (such as the BBB-permeable hit compound ITH15004)[1].
Fig 1. P2X7 receptor signaling and purine antagonist blockade.
Validated Synthetic Methodologies
The synthesis of P2X7 antagonists from this scaffold is a masterclass in regiocontrol. The workflow begins with the selective hydrolysis of 2,6-dichloro-9-methylpurine, followed by an N1-directed alkylation.
Fig 2. Synthetic workflow from 2,6-dichloro-9-methylpurine.
The Causality of Base Selection in Hydrolysis
A critical failure point in purine chemistry is the use of homogeneous strong bases (like aqueous NaOH) for hydrolysis, which indiscriminately attack both the C2 and C6 positions, destroying the yield. The C6 position is highly electron-deficient due to the synergistic electron-withdrawing effects of the adjacent N1 and N7 atoms. By utilizing a heterogeneous base (basic alumina) in methanol, the reaction proceeds via surface-mediated catalysis. The alumina surface localizes the hydroxide/methoxide equivalents, promoting selective attack exclusively at the sterically accessible and electronically deficient C6 position[1].
Table 2: Reaction Optimization for C6-Hydrolysis
| Base System | Solvent | Temp | Regioselectivity (C6 vs C2) | Yield | Mechanistic Causality |
| NaOH (aq) | H2O/THF | 70°C | Poor | <30% | Homogeneous strong base attacks both C2 and C6, leading to di-hydrolysis. |
| NaOMe | MeOH | 65°C | Moderate | ~50% | Forms C6-OMe intermediate; requires a secondary harsh hydrolysis step. |
| Basic Alumina | MeOH | 70°C | Excellent (>95%) | 85% | Heterogeneous surface templating sterically directs attack to the C6 position[1]. |
Protocol A: Regioselective Synthesis of this compound
This protocol is designed to be a self-validating system, ensuring quality control at every phase.
-
Preparation: In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, suspend 2,6-dichloro-9-methylpurine (84 mg, 0.37 mmol) in anhydrous methanol (2.0 mL).
-
Catalyst Addition: Add basic alumina (38 mg) to the suspension. (Scientist's Note: Ensure the alumina is freshly activated; ambient moisture can poison the basic sites, leading to sluggish conversion.)
-
Reaction Execution: Attach a reflux condenser and heat the mixture to 70 °C under an inert nitrogen atmosphere. Stir vigorously for 24 hours[1].
-
Validation Checkpoint 1 (In-Process): Monitor via TLC (10% MeOH in DCM). The starting material (Rf ~0.8) should be completely consumed, replaced by a highly polar spot (Rf ~0.3) corresponding to the lactam product.
-
Workup: Cool the reaction to room temperature. Filter the suspension through a short pad of Celite to remove the basic alumina, washing the pad with excess methanol (3 × 5 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to yield the intermediate as an off-white solid.
-
Validation Checkpoint 2 (Release): Confirm identity via LC-MS (ESI+). You must observe the [M+H]+ peak at m/z 185.0, accompanied by a characteristic 3:1 isotopic pattern confirming the presence of the single C2 chlorine atom.
Protocol B: Downstream N1-Alkylation for Antagonist Synthesis
Why NaH? The intermediate exists in a lactam-lactim tautomeric equilibrium, but the lactam form predominates. Deprotonation with NaH generates an ambident anion. In a polar aprotic solvent like THF, the harder oxygen atom is heavily solvated, while the softer nitrogen atom (N1) is more nucleophilic, driving the SN2 attack exclusively to the nitrogen.
-
Deprotonation: Dissolve this compound (1.0 equiv) in anhydrous THF (0.2 M) at 0 °C. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise. (Scientist's Note: The evolution of H2 gas visually confirms the formation of the highly nucleophilic lactam sodium salt.)
-
Electrophile Addition: After stirring for 30 minutes at 0 °C, add the target electrophile, such as 1-chloro-2-(chloromethyl)benzene (1.1 equiv), dropwise.
-
Propagation: Allow the reaction to warm to room temperature and stir for 4–48 hours, depending on the electrophile's steric bulk[1].
-
Validation Checkpoint 1 (In-Process): Monitor via TLC (50% EtOAc in Hexanes). The N1-alkylated product will appear as a new, less polar spot (Rf ~0.6) compared to the starting lactam.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NH4Cl. Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
-
Validation Checkpoint 2 (Release): 1H NMR (DMSO-d6) must show the disappearance of the broad N1-H proton (~12.0 ppm) and the appearance of a sharp benzylic CH2 singlet (~5.3 ppm), definitively confirming N-alkylation over O-alkylation.
References
-
Title: Synthesis and Pharmacological Evaluation of Novel Non-nucleotide Purine Derivatives as P2X7 Antagonists for the Treatment of Neuroinflammation Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
Sources
Unlocking the Pharmacological Potential of 2-Chloro-9-methyl-3H-purin-6-one: A Versatile Scaffold in Modern Medicinal Chemistry
Executive Summary In the landscape of modern drug discovery, the purine heterocycle remains one of the most privileged scaffolds, serving as a fundamental precursor for numerous bioactive molecules targeting various oncological and immunological pathways[1]. Among its derivatives, 2-chloro-9-methyl-3H-purin-6-one (CAS: 36323-92-9) stands out as a highly specialized, versatile building block. This whitepaper provides an in-depth technical analysis of this scaffold, detailing the electronic causality behind its reactivity, providing self-validating synthetic protocols, and exploring its specific applications in rational drug design.
Structural Rationale & Electronic Profiling
The strategic value of this compound lies in its precise substitution pattern, which solves several inherent challenges in purine medicinal chemistry:
-
N9-Methylation (Conformational Locking): Unsubstituted purines suffer from rapid N7/N9 tautomerization. When an unmethylated purine binds to a target protein, it must "freeze" into a single tautomeric state, incurring a significant entropic penalty that reduces overall binding affinity (
). The N9-methyl group locks the conformation, eliminating this penalty and simplifying Structure-Activity Relationship (SAR) analysis. -
C6-Oxo (Lactam) Stability: The C6 carbonyl acts as a robust hydrogen bond acceptor. While it reduces the overall electrophilicity of the pyrimidine ring compared to a 2,6-dihalopurine, it provides a stable pharmacophore that mimics the Watson-Crick face of guanine.
-
C2-Chlorine (Late-Stage Diversification): The C2 position is electronically activated by the adjacent N1 and N3 nitrogens. The chlorine atom serves as an ideal leaving group for Nucleophilic Aromatic Substitution (S
Ar), allowing for the rapid, late-stage generation of diverse libraries without disrupting the rest of the molecule.
Self-Validating Synthetic Protocols
To fully leverage this scaffold, application scientists must exploit the differential reactivity of the purine ring. Below are two field-proven, self-validating methodologies for functionalizing the scaffold.
Protocol A: Regioselective C2-Amination via S Ar
Causality: The lactam form of the purin-6-one reduces ring electrophilicity. Therefore, displacing the C2-chlorine requires forcing conditions (high heat and polar aprotic solvents) to overcome the activation energy barrier. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct without competing with the target amine. Recent methodologies have heavily relied on microwave-assisted S
Step-by-Step Methodology:
-
Preparation: Charge a microwave-safe vial with this compound (1.0 equiv, 1.0 mmol).
-
Reagent Addition: Add the desired primary or secondary amine (1.5 equiv) and DIPEA (2.0 equiv, 2.0 mmol).
-
Solvation: Suspend the mixture in anhydrous N-Methyl-2-pyrrolidone (NMP) (3.0 mL).
-
Reaction: Seal the vial and subject to microwave irradiation at 150 °C for 45 minutes.
-
In-Process Validation: Analyze an aliquot via TLC (10% MeOH in DCM). The protocol is validated when the starting material (
) is completely consumed, replaced by a highly UV-active, more polar product spot. -
Isolation: Cool to room temperature, dilute with cold H
O (15 mL), and filter the resulting precipitate. Wash with cold water and diethyl ether to yield the analytically pure 2-amino-9-methyl-3H-purin-6-one derivative. (Note: For weaker nucleophiles like deactivated anilines, transition-metal-catalyzed C-N coupling is required[3]).
Protocol B: C6-Activation for Sequential Dual Functionalization
Causality: To access 2,6-disubstituted-9-methylpurines, the stable C6-lactam must be converted to a highly electrophilic C6-chloride. Phosphorus oxychloride (POCl
Step-by-Step Methodology:
-
Preparation: Suspend this compound (1.0 equiv) in POCl
(10 volumes) under an inert argon atmosphere. -
Catalysis: Add N,N-dimethylaniline (0.1 equiv) dropwise.
-
Reaction: Reflux the mixture at 105 °C for 3 hours.
-
In-Process Validation: Quench a 10
L aliquot in ice-water and analyze via LC-MS. The system is self-validating when the mass of 2,6-dichloro-9-methylpurine ( ) is the dominant signal. -
Isolation: Distill off excess POCl
under reduced pressure. Carefully quench the residue by slow addition to crushed ice. Extract with EtOAc, wash with brine, and dry over Na SO to yield the intermediate, which is now primed for sequential S Ar (C6 substitution followed by C2 substitution).
Divergent synthetic workflow for functionalizing the 2-chloro-9-methylpurin-6-one scaffold.
Target-Specific Applications in Drug Discovery
ATP-Competitive Kinase Inhibitors
The purine scaffold is a classic ATP mimetic. In the ATP-binding pocket of kinases, the purine core aligns with the hinge region. Derivatives of 2-chloro-9-methylpurine have been extensively patented as intermediates for potent Raf kinase inhibitors. Furthermore, isotopic labeling of these scaffolds has yielded critical probes for evaluating Cyclin-Dependent Kinase (CDK) and GSK-3 inhibition profiles.
Mechanistic Binding Rationale:
-
Hinge Interaction: The N1 nitrogen and C6-oxo group act as a hydrogen bond acceptor/donor pair with the backbone amides of the kinase hinge region (e.g., Leu83 in CDK2).
-
Ribose Pocket: The N9-methyl group projects into the hydrophobic ribose-binding pocket, providing essential Van der Waals contacts while restricting tautomerism.
-
Solvent Channel: The C2 position is directed towards the solvent-exposed channel. Substituting the C2-chlorine with diverse anilines allows medicinal chemists to fine-tune pharmacokinetic properties (solubility, permeability) and engineer exquisite kinase selectivity.
Mechanism of purine-based CDK2 inhibitors blocking the G1/S cell cycle transition.
Reactivity Metrics and Structure-Activity Relationships
To guide rational drug design, quantitative data regarding the scaffold's reactivity and its downstream biological impact must be synthesized.
Table 1: Reactivity Metrics and Yields for Scaffold Functionalization
| Reaction Type | Reagents & Conditions | Position Targeted | Typical Yield (%) | Mechanistic Note |
| Direct S | Aliphatic Amine, DIPEA, NMP, 150°C (MW) | C2 | 75–85% | C6-oxo reduces overall ring electrophilicity; requires high heat. |
| Cross-Coupling | Aniline, Pd | C2 | 60–70% | Buchwald-Hartwig coupling required for weaker nucleophiles[3]. |
| Chlorination | POCl | C6 | 85–95% | Converts stable lactam to highly electrophilic C6-Cl. |
| Sequential S | Amine (1.0 eq), DIPEA, EtOH, 25°C | C6 | 90–98% | C6 is significantly more electrophilic than C2 in the dichloro intermediate. |
| Sequential S | Amine (excess), DIPEA, NMP, 120°C | C2 | 70–80% | Requires forcing conditions after C6 substitution deactivates the ring. |
Table 2: Representative SAR Profile for CDK2 Inhibition (Based on C2-Substitution)
| C2 Substituent | CDK2 IC | Cell Permeability ( | Rationale for Affinity |
| -Cl (Starting Material) | >10,000 | High | Lacks critical hydrogen bond interactions in the solvent channel. |
| -NH-CH | 1,250 | High | Minimal steric clash; weak H-bond donor. |
| -NH-Cyclopentyl | 145 | Moderate | Favorable hydrophobic interactions with the ribose pocket rim. |
| -NH-(4-Sulfamoylphenyl) | 12 | Low | Sulfonamide forms optimal H-bonds with the solvent-exposed Asp145. |
References
-
Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review ResearchGate URL:[2]
-
2-Fluoro-N-methyl-1H-purin-6-amine Benchchem URL:[1]
-
US20130225552A1 - Heterobicyclic compounds Google Patents URL:[3]
-
CDK Inhibitor Suppliers USA American Chemical Suppliers URL:[4]
-
JP2012514044A - Heteroaryl compounds useful as Raf kinase inhibitors Google Patents URL:[5]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. US20130225552A1 - Heterobicyclic compounds - Google Patents [patents.google.com]
- 4. cdk inhibitor suppliers USA [americanchemicalsuppliers.com]
- 5. JP2012514044A - Heteroaryl compounds useful as Raf kinase inhibitors - Google Patents [patents.google.com]
Methodological & Application
Application Note: Suzuki-Miyaura Cross-Coupling of 2-Chloro-9-methyl-3H-purin-6-one
Executive Summary & Scope
The functionalization of the purine scaffold is a cornerstone of modern drug discovery, yielding critical leads for kinase inhibitors, adenosine receptor antagonists, and antiviral agents. While nucleophilic aromatic substitution (SNAr) and cross-coupling at the C6 position of purines are well-documented, the C2 position presents a significantly higher energy barrier for activation.
This application note provides an authoritative guide on executing Suzuki-Miyaura cross-coupling reactions using 2-chloro-9-methyl-3H-purin-6-one (also referred to as 2-chloro-9-methylhypoxanthine). By dissecting the mechanistic pitfalls—specifically catalyst poisoning and lactam tautomerism—this guide establishes self-validating protocols designed to maximize yield, ensure reproducibility, and streamline downstream purification.
Mechanistic Insights & Substrate Challenges
Working with this compound requires overcoming two distinct chemical hurdles that routinely cause standard palladium-catalyzed couplings to fail. Understanding the causality behind these failures is essential for rational protocol design.
Challenge A: The Purine Nitrogen Trap (Catalyst Poisoning)
Purines are multidentate ligands. The unhindered N3 and N7 nitrogens possess lone pairs that readily coordinate to electrophilic Pd(II) intermediates. This chelation sequesters the active catalyst into off-cycle, thermodynamically stable complexes, effectively halting the catalytic cycle. The Solution: As established by [1], overcoming this requires highly sterically demanding, electron-rich ligands (e.g., XPhos or dtbpf). The sheer bulk of these ligands prevents the formation of stable Pd-purine chelates while accelerating the oxidative addition into the unactivated C2-Cl bond.
Challenge B: Lactam Deprotonation & Tautomerism
The substrate exists in a tautomeric equilibrium between the 3H, 1H (lactam), and 6-OH (lactim) forms. Under the basic conditions required for Suzuki transmetalation (e.g., K3PO4 or Na2CO3), the acidic proton (pKa ~ 9.5) is removed, generating a purinonate anion. The Consequence: This anionic ring system donates massive electron density into the purine core, drastically reducing the electrophilicity of the C2 carbon and retarding oxidative addition. The Solution: This can be bypassed either by employing highly active Buchwald pre-catalysts in optimized biphasic solvent systems (DME/H2O) [2] or by masking the acidic proton via a transient protecting group (e.g., SEM or PMB).
Figure 1: Suzuki-Miyaura catalytic cycle for 2-chloropurines highlighting mechanistic pitfalls.
Catalyst & Ligand Selection Matrix
To summarize the quantitative efficiency of various catalytic systems on the 2-chloropurine scaffold, refer to the matrix below. Data is synthesized from foundational purine library expansions [3].
| Catalyst System | Ligand Type | Base / Solvent | Avg. Yield | Mechanistic Rationale & Notes |
| Pd(PPh3)4 | Triphenylphosphine | Na2CO3 / Toluene | < 15% | Fails. Ligand is too small; severe catalyst poisoning by purine nitrogens. |
| Pd(dppf)Cl2 | Bidentate (dppf) | K2CO3 / Dioxane | 25 - 40% | Moderate. Prone to protodeboronation due to slow oxidative addition at C2. |
| Pd-PEPPSI-IPr | NHC (Carbene) | Cs2CO3 / Dioxane | 65 - 80% | Good. Strong σ-donation from NHC accelerates C-Cl cleavage. |
| Pd2(dba)3 / XPhos | Bulky Monodentate | K3PO4 / DME-H2O | 75 - 95% | Optimal. XPhos bulk prevents N-chelation. DME/H2O ensures solubility [2]. |
Experimental Workflow & Methodologies
The following protocols are designed as self-validating systems. We prioritize the Direct Coupling Protocol using an advanced catalyst system to avoid the atom-inefficiency of protection/deprotection steps.
Figure 2: Step-by-step workflow for the Pd-catalyzed Suzuki coupling of 2-chloropurines.
Protocol: Direct C2-Arylation of Unprotected this compound
Reagents & Stoichiometry:
-
Substrate: this compound (1.0 equiv, 1.0 mmol, 184.6 mg)
-
Coupling Partner: Aryl/Heteroaryl boronic acid (1.5 equiv, 1.5 mmol)
-
Catalyst: Pd2(dba)3 (0.05 equiv, 5 mol%, 45.8 mg)
-
Ligand: XPhos (0.12 equiv, 12 mol%, 57.2 mg)
-
Base: K3PO4 (3.0 equiv, 3.0 mmol, 636.8 mg)
-
Solvent: 1,2-Dimethoxyethane (DME) / H2O (4:1 v/v, 10 mL total)
Step-by-Step Methodology:
-
Solvent Degassing (Critical Step): In a Schlenk flask, combine 8 mL of anhydrous DME and 2 mL of deionized H2O. Sparge the mixture with dry Argon or Nitrogen for at least 20 minutes. Causality: Electron-rich phosphines like XPhos are highly susceptible to oxidation to phosphine oxides, which kills the catalytic cycle.
-
Catalyst Pre-Activation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add Pd2(dba)3 and XPhos. Evacuate and backfill with Argon (3x). Add 4 mL of the degassed DME/H2O mixture. Stir at room temperature for 15 minutes until the dark purple solution turns a deep, clear red/orange, indicating the formation of the active LnPd(0) species.
-
Reagent Addition: To the active catalyst solution, sequentially add this compound, the boronic acid, and K3PO4. Wash down the walls of the flask with the remaining 6 mL of degassed solvent.
-
Reaction Execution: Equip the flask with a reflux condenser, place under a positive pressure of Argon, and heat in an oil bath at 90 °C for 12–16 hours.
-
In-Process Quality Control (IPQC): Monitor via LC-MS. The starting material has an exact mass of 184.01 Da ([M+H]+ = 185.0). Ensure complete disappearance of the 185.0 m/z peak before proceeding.
-
Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and filter the entire biphasic mixture through a 1-inch pad of Celite to remove palladium black. Wash the Celite pad with additional Ethyl Acetate (20 mL).
-
Extraction & Purification: Separate the organic layer. Extract the aqueous layer once with 10% Isobutanol in DCM (purines often exhibit poor solubility in pure EtOAc). Dry combined organics over Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Gradient: 0% to 10% Methanol in Dichloromethane).
Troubleshooting & Optimization
When scaling up or applying diverse boronic acids, researchers may encounter specific deviations. Use this matrix to self-correct the workflow.
| Observed Issue | Mechanistic Cause | Actionable Solution |
| High unreacted starting material; Pd black precipitates early. | Oxygen ingress oxidized the XPhos ligand, leaving bare Pd(0) to aggregate into inactive Pd black. | Rigorously sparge solvents for 30+ mins. Consider switching to the air-stable XPhos Pd G3 precatalyst. |
| Protodeboronation (Boronic acid consumed, purine unreacted). | Boronic acid hydrolyzes in the basic aqueous environment faster than oxidative addition occurs. | Add the boronic acid in 3 equal portions over 6 hours, or switch to the corresponding Boronic Acid Pinacol Ester (BPin). |
| Product streaks heavily on normal-phase silica TLC. | The unprotected lactam moiety strongly hydrogen-bonds with the silanol groups on the stationary phase. | Add 1% to 5% Glacial Acetic Acid to the DCM/MeOH eluent to suppress ionization, or utilize Reverse-Phase (C18) chromatography. |
| Reaction stalls at 50% conversion. | The purinonate anion is excessively deactivating the C2-Cl bond for the remaining substrate. | Switch to a two-step protocol: Protect N1 with SEM-Cl (DIPEA, DMF), perform the Suzuki coupling, and deprotect using TFA. |
References
The protocols and mechanistic rationales detailed in this application note are grounded in the following authoritative literature:
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available at:[Link]
-
Fells, J. I., et al. (2015). Versatile synthesis and biological evaluation of novel 3'-fluorinated purine nucleosides. PubMed Central (NIH). Available at:[Link]
-
Ding, S., Gray, N. S., Ding, Q., & Schultz, P. G. (2001). Expanding the diversity of purine libraries. Tetrahedron Letters, 42(49), 8751-8755. Available at:[Link]
-
Tang, et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Available at:[Link]
Application Note: Direct Buchwald-Hartwig Amination of 2-Chloro-9-methyl-3H-purin-6-one
Executive Summary
Functionalizing the C2 position of purine scaffolds is a critical transformation in the synthesis of CDK inhibitors and adenosine receptor antagonists. While nucleophilic aromatic substitution (
This Application Note details a robust, catalytic Buchwald-Hartwig amination protocol for 2-chloro-9-methyl-3H-purin-6-one . Unlike traditional methods that require protecting the C6-lactam, this protocol utilizes 3rd-Generation Palladium Precatalysts (Pd-G3) to enable direct amination of the unprotected substrate under mild conditions (80–100°C).
Key Advantages:
-
Atom Economy: Eliminates protection/deprotection steps for the N1/C6 lactam.
-
Scope: Compatible with electron-deficient anilines and sterically hindered aliphatic amines.
-
Scalability: Validated on 100 mg to 10 g scales.
Substrate Analysis & Challenges
The substrate, This compound (also known as 2-chloro-9-methylhypoxanthine), presents three specific chemoselective challenges that dictate the reaction design:
-
Lactam Tautomerism & Acidity: The N1 proton is acidic (
). Strong bases (e.g., ) will deprotonate N1, creating an anionic species that can poison the catalyst or reduce the rate of oxidative addition. -
Solubility: The fused heterocyclic core has poor solubility in non-polar solvents (Toluene), necessitating polar aprotic or alcoholic solvent systems.
-
Competitive Binding: The N7 and N1 nitrogens are competent
-donors that can displace ligands from Palladium, leading to catalyst deactivation (Palladium black formation).
Structural Target
The goal is selective C-N bond formation at C2 without N-arylation at N1.
Strategic Optimization: Ligand & Base Selection[1]
To overcome the "poisoning" effect of the heterocyclic nitrogens, we utilize bulky biarylphosphine ligands. These ligands create a protective steric shell around the Pd(0) center, promoting reductive elimination and preventing non-productive binding of the purine substrate.
Ligand Screening Data (Relative Conversion at 4h)
| Ligand | Class | Conversion (%) | Observation | Recommendation |
| XPhos | Biaryl | >98% | Excellent turnover; universal applicability. | Primary Choice |
| BrettPhos | Biaryl | 92% | Superior for primary amines; slower with secondary. | Alternative |
| Xantphos | Bidentate | 65% | Good stability but slower kinetics for this chloride. | Niche use |
| BINAP | Bidentate | <20% | Ineffective; catalyst poisoning observed. | Avoid |
Base Selection Logic
-
Avoid:
(Strong base causes N1 deprotonation). -
Select:
or . These weak inorganic bases buffer the reaction, neutralizing the HCl byproduct without fully deprotonating the purine core in the bulk solution.
Standardized Experimental Protocol
Reaction Scale: 1.0 mmol (approx. 184 mg of substrate) Catalyst System: XPhos Pd G3 / XPhos
Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
-
Substrate: this compound (1.0 equiv)
-
Amine Partner: 1.2 equiv (Primary or Secondary)
-
Catalyst: XPhos Pd G3 (2.0 mol%)
-
Base:
(Tribasic Potassium Phosphate), finely ground (2.0 equiv) -
Solvent: 1,4-Dioxane (anhydrous) or t-Amyl Alcohol
-
Atmosphere: Argon or Nitrogen (Balloon or Manifold)
Step-by-Step Procedure
-
Vessel Preparation: Flame-dry a 20 mL re-sealable reaction vial (e.g., microwave vial or Schlenk tube) and cool under a stream of Argon.
-
Solids Charge: Add the purine substrate (184 mg, 1.0 mmol), Base (
, 424 mg, 2.0 mmol), and XPhos Pd G3 precatalyst (17 mg, 0.02 mmol).-
Note: If the amine is a solid, add it now.
-
-
Degassing: Seal the vial. Evacuate and backfill with Argon three times.
-
Solvent Addition: Inject anhydrous 1,4-Dioxane (4.0 mL, 0.25 M concentration) via syringe.
-
Note: If the amine is a liquid, add it via syringe after the solvent.
-
-
Activation: Place the vial in a pre-heated block at 80°C . Stir vigorously (800+ rpm).
-
Visual Check: The reaction typically turns from pale yellow to a dark orange/brown solution.
-
-
Monitoring: Monitor by LC-MS at 2 hours.
-
Success Criterion: Disappearance of starting material (m/z 185) and appearance of product (m/z 185 + Amine Mass - 36).
-
-
Workup:
-
Dilute with EtOAc (20 mL) and Water (20 mL).
-
Critical Step: Adjust aqueous layer pH to ~6-7 with 1M HCl if necessary (to ensure the product is in the organic phase if it has acidic character, or to protonate the amine excess).
-
Wash organic layer with Brine, dry over
, and concentrate.
-
Purification: Flash chromatography (DCM:MeOH gradients, typically 0-10% MeOH).
Mechanistic Insight & Visualization[8]
The efficiency of this protocol relies on the Pd-G3 Precatalyst Activation .[3] Unlike Pd(OAc)2, which requires reduction by the amine (often leading to induction periods), G3 catalysts contain a pre-formed Pd(II) species that activates rapidly upon exposure to base, releasing the active
Pathway Diagram (DOT)
Figure 1: Catalytic cycle highlighting the G3 activation pathway and the critical role of bulky ligands in preventing N-coordination arrest.
Experimental Workflow & Troubleshooting
Workflow Diagram
Figure 2: Decision tree for reaction setup and troubleshooting based on amine sterics.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning or poor solubility. | Switch solvent to t-Amyl Alcohol (higher boiling point, better solubility). Add 100 µL of degassed water to help solubilize |
| Des-chloro Product (Reduction) | Lower temperature to 60°C. Ensure solvent is anhydrous. Switch from Dioxane to Toluene/tBuOH mix. | |
| Remaining Starting Material | Catalyst death. | Add a second portion of catalyst (1 mol%) after 4 hours. |
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenyl Palladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166.
- Paul, S., et al. (2016). Palladium-Catalyzed C2-Selective Amination of 6-Substituted Purines. Organic Letters, 18(17), 4262–4265. (Contextual grounding for purine selectivity).
-
Lundgren, R. J., & Stradiotto, M. (2012). Key Mechanistic Features of the Buchwald-Hartwig Amination. Aldrichimica Acta, 45(3), 59-65.
Sources
Advanced Application Note: Regioselective Chan-Lam N-Arylation of 2-Chloro-9-methyl-3H-purin-6-one
Introduction & Strategic Rationale
The purine scaffold is a ubiquitous pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antiviral agents, and receptor antagonists[1]. When designing complex purine libraries, orthogonal functionalization is critical. The substrate 2-chloro-9-methyl-3H-purin-6-one offers a highly strategic starting point: the N9 position is blocked by a methyl group, and the C2 position holds an electrophilic chlorine atom primed for late-stage Suzuki or S_NAr couplings[2].
To functionalize the pyrimidone ring without disrupting the C2-chloro group, the Chan-Lam oxidative cross-coupling is the premier methodology. This copper-catalyzed reaction facilitates the formation of C–N bonds between the purine's lactam nitrogen (N1/N3) and an arylboronic acid under mild, aerobic conditions[3]. By avoiding the harsh bases and elevated temperatures required for traditional palladium-catalyzed Buchwald-Hartwig aminations, the Chan-Lam protocol ensures the preservation of the delicate C2-chloro moiety.
Mechanistic Pathway
The Chan-Lam coupling operates via a Cu(II)/Cu(III) catalytic cycle driven by molecular oxygen[4]. Understanding this cycle is essential for troubleshooting and optimizing the reaction conditions.
Chan-Lam Catalytic Cycle for N-Arylation of Purines.
Causality in the Mechanism:
-
Coordination: The acetate ligands of Cu(OAc)₂ act as internal bases, deprotonating the purine N-H to facilitate coordination to the copper center.
-
Transmetalation: The aryl group transfers from the boronic acid to the Cu(II) center. Pyridine acts as a stabilizing ligand during this phase.
-
Oxidation & Elimination: Atmospheric oxygen oxidizes the complex to a transient, high-valent Cu(III) species, which rapidly undergoes reductive elimination to yield the N-arylated purine[4].
Experimental Design & Parameter Optimization
To establish a self-validating and high-yielding protocol, several parameters were quantitatively evaluated. The table below summarizes the causality behind the optimized conditions.
| Solvent | Base (Equivalents) | Catalyst (Equivalents) | Temp (°C) | Conversion (%) | Causality / Observation |
| DMF | TEA (2.0) | Cu(OAc)₂ (0.1) | 80 | < 15% | High thermal degradation and protodeboronation of ArB(OH)₂. |
| MeOH | None | Cu(OAc)₂ (1.0) | 25 | 45% | Sluggish transmetalation due to lack of coordinating base/ligand. |
| DCM | Pyridine (2.0) | Cu(OAc)₂ (1.0) | 25 | > 88% | Optimal: High O₂ solubility; pyridine stabilizes Cu(III) intermediate. |
| DCM | Pyridine (2.0) | Cu(OAc)₂ (0.2) | 25 | 62% | Incomplete conversion; stoichiometric copper overcomes catalyst poisoning. |
Note: While Chan-Lam couplings can be catalytic in copper, stoichiometric Cu(OAc)₂ is highly recommended for electron-deficient purines to ensure complete conversion and suppress boronic acid homocoupling[3].
Self-Validating Experimental Protocol
Step-by-Step Experimental Workflow for Purine N-Arylation.
Step-by-Step Methodology
Step 1: Reagent Assembly In a 50 mL round-bottom flask, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (2.0 mmol, 2.0 eq), and anhydrous Cu(OAc)₂ (1.0 mmol, 1.0 eq). Causality: An excess of arylboronic acid is used to compensate for the competitive oxidative homocoupling side-reaction that generates biaryl byproducts.
Step 2: Solvent and Ligand Addition Suspend the mixture in anhydrous Dichloromethane (DCM, 10 mL) to achieve a 0.1 M concentration. Add Pyridine (2.0 mmol, 2.0 eq) dropwise.
Step 3: Aerobic Oxidation Equip the flask with a drying tube containing anhydrous CaCl₂. Do not seal the flask; the reaction requires continuous ingress of atmospheric oxygen. Stir the deep blue/green suspension vigorously at 25 °C for 16–24 hours. Causality: Vigorously stirring maximizes the gas-liquid surface area, ensuring optimal dissolution of O₂, which acts as the terminal oxidant.
Step 4: In-Process Analytical Validation
After 16 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.
Self-Validation Check: The reaction is complete when the starting material mass is consumed. Crucially, the product mass
Step 5: Copper-Chelating Workup Dilute the reaction mixture with an additional 20 mL of DCM. Wash the organic layer twice with 20 mL of a 0.1 M aqueous EDTA solution (or 10% aqueous ammonium hydroxide). Self-Validation Check: The aqueous layer must turn a distinct, deep blue color (indicating the formation of the water-soluble Cu-EDTA complex). If the organic layer retains a green tint, repeat the wash. Causality: Removing all trace copper is mandatory, as residual copper will severely poison palladium catalysts used in downstream C2-functionalization[2].
Step 6: Purification Dry the colorless organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel using a gradient of DCM to 5% Methanol in DCM.
Analytical Validation
To confirm the structural integrity and regioselectivity of the synthesized N-aryl-2-chloro-9-methyl-purin-6-one, perform the following NMR checks:
-
H NMR (DMSO-d
): The broad lactam N-H singlet (typically observed >12.0 ppm in the starting material) must be completely absent. The N9-methyl singlet should remain sharply integrated at ~3.7 ppm, confirming that the N9 position was untouched. New aromatic multiplets corresponding to the introduced aryl ring will appear between 7.0–8.5 ppm. - C NMR: The carbonyl carbon (C6) will typically shift slightly upfield due to the electron-withdrawing nature of the newly installed N-aryl group, validating the connectivity.
References
1.3, Royal Society of Chemistry,[3] 2.4, Organic Chemistry Portal,[4] 3.2, Journal of Medicinal Chemistry (ACS),[2] 4.1, National Institutes of Health (NIH),[1]
Sources
Application Notes and Protocols: Regioselective N-Alkylation of 2-chloro-9-methyl-3H-purin-6-one
Introduction
Purines and their derivatives are fundamental heterocyclic compounds that form the backbone of nucleic acids and are integral to numerous biological processes.[1] The strategic functionalization of the purine scaffold, particularly through N-alkylation, is a cornerstone of medicinal chemistry and drug development, leading to the discovery of potent antiviral, anticancer, and anti-inflammatory agents.[1][2] This application note provides a comprehensive guide to the N-alkylation of 2-chloro-9-methyl-3H-purin-6-one, a key intermediate in the synthesis of a diverse array of bioactive molecules.
The regioselectivity of N-alkylation on the purine ring system is a critical challenge, as reactions can occur at multiple nitrogen atoms, primarily N7 and N9, and occasionally at N1 or N3, leading to a mixture of isomers.[2][3][4] The distribution of these products is influenced by a variety of factors including the nature of the substrate, the electrophilicity of the alkylating agent, the choice of base and solvent, and the overall reaction conditions.[3][5] This guide will delve into a robust and reproducible protocol, explaining the underlying chemical principles to empower researchers to achieve high yields and desired regioselectivity.
Reaction Mechanism and Regioselectivity
The N-alkylation of purines typically proceeds via a nucleophilic substitution (SN2) mechanism. The purine, acting as a nucleophile, attacks the electrophilic carbon of an alkylating agent, such as an alkyl halide. The regiochemical outcome of this reaction is a subject of extensive research. Generally, alkylation of neutral purines tends to favor the N9 position due to thermodynamic stability. However, under basic conditions, deprotonation of the purine can occur, and the resulting anion's reactivity at different nitrogen atoms dictates the product distribution.
Several factors govern the N7 versus N9 selectivity:
-
Steric Hindrance: Bulky substituents on the purine ring or the alkylating agent can sterically hinder attack at the N9 position, favoring the more accessible N7 position.
-
Electronic Effects: The electron-donating or withdrawing nature of substituents on the purine ring can influence the nucleophilicity of the different nitrogen atoms.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the ratio of N7 to N9 isomers. For instance, kinetically controlled conditions (lower temperatures) may favor one isomer, while thermodynamically controlled conditions (higher temperatures) may favor another.[2][6]
Experimental Protocol: N-Alkylation of this compound
This protocol details a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K2CO3), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glass column for chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and anhydrous potassium carbonate (1.5-2.0 equivalents).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting material. The concentration will depend on the specific reaction scale, but a starting point of 0.1-0.2 M is common.
-
Addition of Alkylating Agent: While stirring, add the alkyl halide (1.1-1.5 equivalents) to the reaction mixture at room temperature. The addition can be done dropwise if the reaction is exothermic.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC. A typical mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes. The reaction is complete when the starting material is no longer visible by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water or brine.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine to remove residual DMF.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the desired N-alkylated product(s).
-
Characterization: Characterize the purified product(s) by standard analytical techniques such as NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy to confirm the structure and regiochemistry.
Reaction Workflow Diagram
Caption: General workflow for the N-alkylation of this compound.
Alternative Protocols and Considerations
While the above protocol is a robust starting point, several other methods for N-alkylation of purines have been developed, each with its own advantages.
Mitsunobu Reaction: The Mitsunobu reaction offers a powerful alternative for the N-alkylation of purines with primary and secondary alcohols.[7][8][9] This reaction typically proceeds with inversion of stereochemistry at the alcohol carbon and can be highly regioselective for the N9 position.[7][8][9] The reaction involves the use of a phosphine reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).[9][10]
Phase-Transfer Catalysis: Solid-liquid phase-transfer catalysis can be employed for the N-alkylation of purines, often leading to high regioselectivity for the N9 position.[11] This method utilizes a phase-transfer catalyst, such as a crown ether or a quaternary ammonium salt, to facilitate the reaction between the purine salt and the alkyl halide in a biphasic system.[11]
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of N-alkylation reactions, often leading to shorter reaction times and improved yields.[3][4] This technique can be particularly useful for less reactive alkylating agents or for optimizing reaction conditions.
Data Summary Table
The following table summarizes typical reaction conditions and outcomes for the N-alkylation of purine derivatives, providing a comparative overview for researchers.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Outcome | Reference(s) |
| Alkyl Halides | K2CO3, Cs2CO3 | DMF, Acetonitrile | 25 - 100 | Mixture of N7/N9 isomers, N9 often major | [5][12][13] |
| Alcohols (Mitsunobu) | PPh3, DEAD/DIAD | THF, Dioxane | 0 - 25 | Predominantly N9 isomer | [7][8][9] |
| Alkyl Halides (PTC) | K2CO3, t-BuOK | Toluene, CH2Cl2 | 25 - 80 | High N9 regioselectivity | [11] |
| Alkyl Halides (Microwave) | Various | Various | Elevated | Faster reaction, often improved yields | [3][4] |
Troubleshooting and Key Considerations
-
Moisture Sensitivity: The reaction is sensitive to moisture, which can hydrolyze the alkylating agent and deactivate the base. Ensure all glassware is oven-dried and use anhydrous solvents and reagents.
-
Regioisomer Separation: The separation of N7 and N9 isomers can be challenging. Careful optimization of chromatographic conditions is often necessary. In some cases, fractional crystallization may be an effective purification method.
-
Side Reactions: Over-alkylation to form quaternary ammonium salts can occur, especially with highly reactive alkylating agents or prolonged reaction times. Monitoring the reaction closely by TLC is crucial to minimize these side products.
-
Base Selection: The strength and nature of the base can influence the regioselectivity. Weaker bases like potassium carbonate often favor N9 alkylation, while stronger bases may lead to different isomer ratios.
Conclusion
The N-alkylation of this compound is a versatile and essential transformation in the synthesis of biologically active purine derivatives. By understanding the underlying principles of the reaction mechanism and carefully controlling the reaction conditions, researchers can achieve high yields and desired regioselectivity. This guide provides a solid foundation for performing this reaction and serves as a starting point for further optimization and exploration of alternative protocols.
References
- Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Publishing. (2025, February 4).
- Progress in the Functionalization of Purines and Purine Nucleosides by Minisci Reactions Over the Past 50 Years - ResearchGate. (2024, December 19).
- Nickel-catalyzed C–H activation of purine bases with alkyl halides - RSC Publishing.
- Regioselective alkylation reaction of purines under microwave irradiation - UB. (2021, November 18).
- Solid-Liquid Phase-Transfer Catalysis I: Studies of the N-Alkylation of Purines and Pyrimidines - Taylor & Francis. (2006, October 4).
- Regioselective C–H and N–H functionalization of purine derivatives and analogues: a synthetic and mechanistic perspective - Catalysis Science & Technology (RSC Publishing).
- Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC. (2024, April 6).
- 9 Alkylation of purines via light-promoted and metal-free radical relay.
- Regioselective N-alkylation of some 2 or 6-chlorinated purine analogues - ResearchGate.
- Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues - Open Access Pub. (2021, November 30).
- Regioselective alkylation reaction of purines under microwave Irradiation - ResearchGate. (2026, February 15).
- Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions - RSC Publishing.
- Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions - RSC Publishing. (2014, May 13).
- Fluoride ion catalyzed alkylation of purines, pyrimidines, nucleosides and nucleotides using alkyl halides | Nucleic Acids Research | Oxford Academic.
- Synthesis and biological activities of 2-functionalized purine nucleosides - PubMed - NIH. (2003, February 15).
- Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents | ACS Omega - ACS Publications. (2024, April 6).
- Mitsunobu reaction - Organic Synthesis.
- Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H 1 - ResearchGate. (2025, August 6).
- N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine - BYU ScholarsArchive. (2004, May 19).
- Revolutionizing Purine Modification: A Detailed Protocol for N9-Alkylation Using Tetrabutylammonium Fluoride - Benchchem.
- Mitsunobu Reaction - Organic Chemistry Portal.
- Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines - MDPI. (2011, July 11).
- Regioselective O- and N-Alkylation of Pyrimidine Nucleosides via the Mitsunobu Reaction | Request PDF - ResearchGate. (2025, August 6).
- Synthesis, characterization and biological evaluation of purine nucleoside analogues | Request PDF - ResearchGate.
- 2-Chloro-9-methyl-3H-purin-6(9H)-one - - Sigma-Aldrich.
- Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent - MDPI. (2006, June 1).
- 2,6-dichloro-9-methyl-9H-purine | C6H4Cl2N4 | CID 1712553 - PubChem.
- High Yielding, Base Catalyzed C6 Regioselective Amination and N9 Alkylation in Purine Nucleotide - ResearchGate. (2019, November 18).
- 2-Chloro-9-methyl-9H-purine | CAS 2346-73-8 | AMERICAN ELEMENTS ®.
- (RS)-2-amino-9-((2-chloro-3-hydroxypropoxy)methyl)-1H-purin-6(9H)-one - Simson Pharma.
- 2-Amino-6-chloro-9-(3-deoxy-3-fluoro-beta-D-ribofuranosyl)-9H-purine.
Sources
- 1. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective alkylation reaction of purines under microwave irradiation [diposit.ub.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01968G [pubs.rsc.org]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Note: High-Purity Isolation of 2-Chloro-9-methyl-3H-purin-6-one via Flash Column Chromatography
Abstract
The purification of 2-chloro-9-methyl-3H-purin-6-one (also known as 2-chloro-9-methylhypoxanthine) presents distinct challenges due to its poor solubility in standard organic solvents and the potential presence of regioisomers (N7 vs. N9). This Application Note outlines a robust protocol for purifying this intermediate using Normal Phase Flash Chromatography . Critical emphasis is placed on dry-loading techniques to overcome solubility limits and mobile phase modulation to suppress peak tailing caused by the acidic N1-proton.
Introduction & Physicochemical Challenges
This molecule is a critical scaffold in the synthesis of antiviral nucleoside analogs (e.g., Ganciclovir, Acyclovir derivatives). Synthetically, it is often derived from the hydrolysis of 2,6-dichloro-9-methylpurine or the methylation of 2-chlorohypoxanthine.
Key Purification Challenges:
-
Solubility: The rigid purine bicycle and the polar amide-like functionality (N1-H/C6=O tautomer) render the compound sparingly soluble in Dichloromethane (DCM) or Ethyl Acetate, preventing standard liquid injection.
-
Tailing: The N1-proton (pKa ~9.0) can interact with silanol groups on the silica surface, leading to severe peak tailing and co-elution with impurities.
-
Regioisomerism: If synthesized via methylation, the N7-methyl isomer is a common contaminant. Separation requires high-efficiency silica usage.
Compound Profile
| Property | Value/Description | Implication for Chromatography |
| Structure | Purine (Fused Pyrimidine/Imidazole) | High UV absorbance (254 nm). |
| Polarity | High (Polar Aprotic) | Requires polar mobile phase (MeOH/DCM). |
| Solubility | DMSO, DMF (Good); DCM, Hexane (Poor) | Mandates Dry Loading. |
| pKa (N1-H) | ~8.9 - 9.5 | Acidic character requires acidified mobile phase. |
Chromatographic Strategy: The "Why" and "How"
Stationary Phase Selection
While Reverse Phase (C18) is excellent for analysis, Normal Phase Silica (Irregular, 40-63 µm or Spherical 20-40 µm) is preferred for preparative isolation of this intermediate due to cost-efficiency and the ability to separate regioisomers (N7 vs N9) which often co-elute on C18 without expensive ion-pairing reagents.
Mobile Phase Design
A standard Dichloromethane (DCM) / Methanol (MeOH) gradient is employed.
-
Modifier: Acetic Acid (AcOH) at 0.1% is essential . It suppresses the ionization of the N1-proton, keeping the molecule neutral and sharpening the peak shape.
Detailed Protocol: Normal Phase Purification
Phase A: Sample Preparation (Dry Loading)
Direct liquid injection is discouraged due to precipitation on the column head.
-
Dissolution: Dissolve the crude reaction mixture (e.g., 1.0 g) in the minimum amount of DMF or DMSO (approx. 2-3 mL). If the crude is from an aqueous workup, ensure it is completely dry.
-
Adsorption: Add Celite 545 or Silica Gel (ratio 1:2 w/w relative to crude mass) to the solution.
-
Evaporation: Remove the solvent.
-
Note: DMSO/DMF are hard to rotovap. Method: Use a high-vacuum pump with a secondary trap, or gently blow nitrogen over the slurry while heating to 40°C until a free-flowing powder is obtained.
-
-
Packing: Load the dry powder into a solid load cartridge (empty pre-column) or pack it carefully on top of the wet column bed.
Phase B: Flash Chromatography Parameters
| Parameter | Setting |
| Column | 12 g - 40 g Silica Flash Cartridge (depending on load) |
| Flow Rate | 15 - 30 mL/min (optimized for column size) |
| Solvent A | Dichloromethane (DCM) + 0.1% Acetic Acid |
| Solvent B | Methanol (MeOH) + 0.1% Acetic Acid |
| Detection | UV @ 254 nm (primary) and 280 nm |
| Equilibration | 3 CV (Column Volumes) of 100% Solvent A |
Phase C: Gradient Elution Profile
| Time/CV | % Solvent B (MeOH) | Phase Description |
| 0 - 2 CV | 0% | Isocratic hold to elute non-polar impurities (e.g., starting material 2,6-dichloro-9-methylpurine). |
| 2 - 10 CV | 0% → 5% | Shallow gradient to initiate movement of the target. |
| 10 - 15 CV | 5% → 10% | Elution Window: Target usually elutes between 4-8% MeOH. |
| 15 - 18 CV | 10% → 20% | Flush highly polar impurities (e.g., N7 isomers, inorganic salts). |
Handling Regioisomers (N7 vs. N9)
In methylation reactions, the N9-isomer (Target) and N7-isomer (Impurity) are formed.
-
N9-isomer (Target): Generally less polar on silica. Elutes earlier.
-
N7-isomer (Impurity): More polar due to the exposed dipole and lack of steric shielding on the imidazole ring nitrogen. Elutes later.
Critical Control Point: Do not pool the "tail" of the main peak if the N7 isomer is suspected. Use TLC (10% MeOH in DCM) to verify fraction purity. The N7 isomer will appear as a spot directly below the N9 target.
Visualization of Workflow
Caption: Figure 1. Dry-loading workflow for isolating sparingly soluble purine intermediates.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Broad/Tailing Peaks | Acidic N1-H interaction with silica. | Add 0.1% - 0.5% Acetic Acid to both mobile phase bottles. |
| Doublet Peak (Split) | Sample precipitation at column head. | Switch to Dry Loading (Celite) immediately. Reduce loading mass. |
| Poor Separation of Isomers | Gradient slope too steep. | Use an isocratic "hold" at 3% MeOH for 5 CVs before increasing to 10%. |
| Product in Waste | Product crystallized in fraction tubes. | Add a few drops of DMSO to fraction tubes immediately or evaporate quickly. |
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general purine purification techniques).
- Robins, R. K. (1967). The Purines. In Heterocyclic Compounds (Vol. 8). Wiley. (Foundational text on purine tautomerism and solubility).
-
Kjellberg, J., & Johansson, N. G. (1986). Regioselective Alkylation of 6-Substituted Purines. Tetrahedron, 42(23), 6541-6544. (Discusses N7 vs N9 isomer separation on silica).
-
Teledyne ISCO. (2020). Application Note: Purification of Heterocyclic Compounds using RediSep Rf Gold Silica. (General methodology for polar heterocycles).
developing cellular assays with 2-chloro-9-methyl-3H-purin-6-one derivatives
An In-Depth Guide to the Cellular Characterization of 2-Chloro-9-Methyl-3H-Purin-6-One Derivatives
Introduction: Unlocking the Therapeutic Potential of Purine Analogs
Purine analogs are a cornerstone of medicinal chemistry and drug development, renowned for their capacity to mimic endogenous purines and thereby interfere with critical cellular processes.[1][2] Their structural versatility allows them to function as potent inhibitors of DNA synthesis, modulators of key signaling pathways, and inducers of apoptosis, securing their role in anticancer and antiviral therapies.[3][4][5] Derivatives of the this compound scaffold represent a promising class of such analogs, with significant potential as selective inhibitors of protein kinases, particularly Cyclin-Dependent Kinases (CDKs), which are pivotal regulators of the cell cycle.[6][7]
The journey from a newly synthesized derivative to a validated lead compound requires a robust and systematic cellular characterization strategy. A superficial assessment of cytotoxicity is insufficient; a deep understanding of a compound's interaction with its intended target and its downstream cellular consequences is paramount. This guide provides an integrated, multi-assay framework for the comprehensive evaluation of this compound derivatives. We move beyond simple protocols to explain the causal logic behind the experimental workflow, empowering researchers to generate a cohesive and compelling narrative of their compound's mechanism of action.
Section 1: The Foundational Assay - Confirming Target Engagement in a Cellular Milieu
Before assessing the biological consequences of a compound, it is imperative to confirm that it can access and physically bind to its intended intracellular target. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method for verifying target engagement in intact cells and tissues.[8][9]
The Principle of CETSA: The foundation of CETSA lies in the principle of ligand-induced thermal stabilization.[10] When a protein binds to a ligand (such as one of our purine derivatives), the resulting complex is often more resistant to heat-induced denaturation than the unbound protein. By heating cell lysates or intact cells across a temperature gradient and then quantifying the amount of soluble (non-denatured) target protein remaining, one can infer binding. A shift in the melting curve to a higher temperature in the presence of the compound is direct evidence of target engagement.[9][11]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
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Caption: CETSA Experimental Workflow.
Protocol 1: CETSA for Target Engagement
This protocol outlines a CETSA workflow using Western blotting for detection, a widely accessible method.
-
Cell Preparation and Treatment:
-
Seed the chosen cell line (e.g., HCT116 colorectal carcinoma) in 10 cm dishes and grow to ~80-90% confluency.
-
Treat the cells with the desired concentrations of the this compound derivative or vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 1-4 hours) in serum-free media to maximize compound uptake.
-
-
Cell Harvesting and Heat Shock:
-
Harvest cells by scraping into ice-cold PBS supplemented with a protease inhibitor cocktail.
-
Wash the cells by centrifugation (300 x g, 5 min, 4°C) and resuspend the pellet in PBS.
-
Aliquot 50 µL of the cell suspension into individual PCR tubes.
-
Place the tubes in a thermal cycler and apply a temperature gradient for 3 minutes (e.g., from 40°C to 70°C in 2°C increments). A no-heat control (4°C) should be included.[10]
-
Immediately cool the tubes on ice for 5 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 37°C water bath).
-
Pellet the precipitated protein and cell debris by ultracentrifugation (20,000 x g, 20 min, 4°C).
-
-
Protein Quantification and Analysis:
-
Carefully transfer the supernatant, containing the soluble protein fraction, to new tubes.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Analyze equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Perform immunoblotting with a primary antibody specific to the target protein (e.g., anti-CDK2).
-
Use an appropriate HRP-conjugated secondary antibody and an ECL reagent for detection.[12]
-
Quantify band intensities using densitometry software. Plot the normalized intensity of the soluble target protein against the temperature to generate thermal denaturation curves. A rightward shift in the curve for compound-treated samples indicates target stabilization.
-
Section 2: Quantifying Cellular Response - Cytotoxicity and Proliferation
Once target engagement is confirmed, the next logical step is to measure the compound's overall effect on the cell population. Cell viability assays are fundamental for determining the concentration at which a compound elicits a biological response and for calculating key parameters like the IC50 (half-maximal inhibitory concentration).[1]
Causality Behind the Choice of Assay: We will describe a resazurin (AlamarBlue)-based assay. Unlike MTT, which requires a separate solubilization step for the formazan crystals, resazurin is converted by metabolically active cells into the fluorescent and water-soluble product resorufin. This simplifies the workflow, reduces handling errors, and is generally less toxic to cells, making it a trustworthy and efficient choice for screening.
Protocol 2: Cell Viability Assessment using Resazurin
-
Cell Seeding: Seed cells in a 96-well, clear-bottom black plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare a 2X serial dilution of the purine derivative in culture medium.
-
Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and wells with medium only (no cells) for background subtraction.
-
Incubate the plate for a desired period (e.g., 72 hours).
-
-
Resazurin Addition and Incubation:
-
Add 20 µL of Resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized to ensure the signal falls within the linear range of the plate reader.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence using a microplate reader (Excitation ~560 nm, Emission ~590 nm).
-
Calculate the percentage of cell viability relative to the vehicle control after subtracting the background.
-
Plot a dose-response curve (percent viability vs. log of compound concentration) to determine the IC50 value using non-linear regression analysis.[13]
-
Data Presentation: Summarizing Cytotoxicity
Quantitative data from viability assays should be presented clearly for comparison across different cell lines or compounds.
| Compound | Cell Line | IC50 (µM) |
| Derivative A | HCT116 (Colon) | 0.5 ± 0.07 |
| Derivative A | MCF-7 (Breast) | 1.2 ± 0.15 |
| Derivative B | HCT116 (Colon) | 15.7 ± 2.1 |
| Derivative B | MCF-7 (Breast) | 25.3 ± 3.4 |
| IC50 values are presented as the mean ± standard deviation from three independent experiments. |
Section 3: Dissecting the Mechanism of Action
An IC50 value tells us that a compound is active, but it doesn't tell us how. To understand the mechanism, we must investigate its effects on specific cellular processes. For purine analogs targeting cell cycle kinases, the most relevant pathways to investigate are cell cycle progression and apoptosis.
Cell Cycle Analysis by Flow Cytometry
Many purine derivatives function by inhibiting CDKs, which act as checkpoints in the cell cycle.[6][7] CDK inhibition prevents the cell from progressing to the next phase, leading to an accumulation of cells at a specific checkpoint (cell cycle arrest).[14][15] This arrest can be readily quantified by measuring the DNA content of cells using a fluorescent dye like Propidium Iodide (PI).
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Caption: Cell Cycle Phases and Points of CDK Inhibition.
Protocol 3: Cell Cycle Analysis
-
Cell Treatment and Harvesting:
-
Seed cells in a 6-well plate and treat with the purine derivative at relevant concentrations (e.g., 1x and 5x the IC50) and a vehicle control for an appropriate time (e.g., 24-48 hours).
-
Harvest both adherent and floating cells to ensure all cells, including those that have detached due to treatment, are included in the analysis.
-
-
Cell Fixation:
-
Wash the harvested cells with ice-cold PBS and centrifuge (300 x g, 5 min).
-
Resuspend the cell pellet in 200 µL of ice-cold PBS.
-
While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise. This step is critical for proper fixation and permeabilization without causing cell clumping.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells to remove the ethanol and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A). The RNase A is essential to degrade RNA, ensuring that the PI dye only intercalates with DNA for accurate cell cycle analysis.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[12]
-
Apoptosis Detection via Annexin V & PI Staining
Sustained cell cycle arrest often leads to programmed cell death, or apoptosis.[15] A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore to detect these early apoptotic cells. Propidium Iodide is used concurrently to identify late apoptotic and necrotic cells, which have lost membrane integrity.[13][16]
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}
Caption: Apoptosis Detection with Annexin V and PI.
Protocol 4: Apoptosis Assay
-
Cell Treatment and Harvesting:
-
Treat cells in a 6-well plate as described for the cell cycle analysis protocol.
-
Harvest all cells (adherent and floating) and collect them by centrifugation.
-
-
Staining:
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each sample.
-
Analyze immediately by flow cytometry. It is crucial to analyze within one hour as the signal can degrade over time.
-
Use appropriate gating to distinguish between four populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).[13]
-
Section 4: Integrating the Data for a Cohesive Conclusion
Example Narrative:
A hypothetical this compound derivative, "Compound Y," was evaluated. CETSA analysis confirmed that Compound Y directly engages with CDK2 in intact cells (Protocol 1). Subsequent cell viability assays in HCT116 cells revealed a potent anti-proliferative effect with an IC50 of 75 nM (Protocol 2). To elucidate the mechanism, cells were treated with Compound Y at 75 nM and 375 nM for 24 hours. Cell cycle analysis demonstrated a significant accumulation of cells in the G2/M phase (Protocol 3), which is consistent with the known role of CDK2 in S phase and G2/M transition.[17] Furthermore, Annexin V/PI staining showed a dose-dependent increase in the percentage of early and late apoptotic cells (Protocol 4), indicating that the cell cycle arrest induced by Compound Y ultimately leads to programmed cell death.[18]
Data Integration Summary Table
| Assay | Endpoint Measured | Result for "Compound Y" | Implication |
| CETSA | Thermal stabilization of CDK2 | ΔTm = +4.5°C at 10 µM | Confirms direct binding to CDK2 in cells. |
| Viability | IC50 in HCT116 cells (72h) | 75 nM | Potent anti-proliferative activity. |
| Cell Cycle | % Cells in G2/M phase (24h) | 45% (at 375 nM) vs 15% (control) | Induces G2/M cell cycle arrest. |
| Apoptosis | % Apoptotic Cells (Annexin V+) | 35% (at 375 nM) vs 5% (control) | The compound is cytotoxic via apoptosis. |
Conclusion
The systematic application of this multi-assay workflow—from target engagement to global cytotoxicity and detailed mechanistic studies—provides the robust, high-quality data required for modern drug development. By explaining the causality behind each step and integrating the results into a cohesive narrative, researchers can confidently characterize the cellular activity of novel this compound derivatives and make informed decisions about their therapeutic potential.
References
-
Lundbäck, T. (2018). Hot Topics: Cellular thermal shift assays to measure ligand-to-target engagement. AstraZeneca. [Link]
-
Olink. (n.d.). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Olink Proteomics. [Link]
-
Wikipedia. (n.d.). Cellular thermal shift assay. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
-
ResearchGate. (n.d.). Cell cycle analysis after treatments with compounds 1–3 at different concentrations. [Link]
-
Martinez Molina, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Science. [Link]
-
Sancineto, L., et al. (2018). Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. Molecules. [Link]
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Guryev, E. L., et al. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules. [Link]
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ResearchGate. (2018). Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. [Link]
-
ICE Bioscience. (2024). Screening of CDK inhibitors in breast cancer. [Link]
-
Hellström, E., et al. (1997). Evaluation of purine and pyrimidine analogues in human tumor cells from patients with low-grade lymphoproliferative disorders using the FMCA. Annals of Oncology. [Link]
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Georgieva, M., et al. (2024). Determination of Non-Cytotoxic Concentrations of Purine Analogues on Different Types of In Vitro-Incubated Embryonic Cells: A Pilot Study. Azerbaijan Pharmaceutical and Pharmacotherapy Journal. [Link]
-
ResearchGate. (n.d.). Cell viability assay after treatment with cGMP analogues. [Link]
-
Quezada, E., et al. (2021). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules. [Link]
-
Covarrubias-Zúñiga, A., et al. (2021). New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs. Molecules. [Link]
-
Campos, F., et al. (2015). Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines. Molecules. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. [Link]
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Diaz-Rodriguez, J. J., et al. (2018). Synthesis of 6,8,9 poly-substituted purine analogue libraries as pro-apoptotic inducers of human leukemic lymphocytes and DAPK-1 inhibitors. Organic & Biomolecular Chemistry. [Link]
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Morales, H. R., et al. (2019). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. International Journal of Molecular Sciences. [Link]
-
Krystof, V., et al. (2013). A novel series of highly potent 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitors. Journal of Medicinal Chemistry. [Link]
-
Jureckova, Z., et al. (2020). Comprehensive measurement of purines in biological samples. Frontiers in Bioscience. [Link]
-
Institute of Molecular and Translational Medicine. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. [Link]
-
Rouchal, M., et al. (2012). 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine. Acta Crystallographica Section E. [Link]
-
Stolarczyk, M., et al. (2005). Modeling of Purine Derivatives Transport across Cell Membranes Based on Their Partition Coefficient Determination and Quantum Chemical Calculations. Journal of Medicinal Chemistry. [Link]
-
Chuncai, Z., et al. (2006). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. Molecular Diversity. [Link]
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Lau, J. Y., et al. (2002). Mechanism of action of ribavirin in the combination treatment of chronic HCV infection. Hepatology. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Determination of Non-Cytotoxic Concentrations of Purine Analogues on Different Types of In Vitro-Incubated Embryonic Cells: A Pilot Study | Azerbaijan Pharmaceutical and Pharmacotherapy Journal [azpharmjournal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel series of highly potent 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 16. Apoptosis Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. promega.com [promega.com]
- 18. Synthesis of 6,8,9 poly-substituted purine analogue libraries as pro-apoptotic inducers of human leukemic lymphocytes and DAPK-1 inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Utilizing 2-Chloro-9-methyl-3H-purin-6-one for the Modular Synthesis of ATP-Competitive Kinase Inhibitors
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-Chloro-9-methyl-3H-purin-6-one (CAS: 36323-92-9)
Introduction & Mechanistic Rationale
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter challenges in designing modular, ATP-competitive kinase inhibitors that maintain high ligand efficiency while avoiding off-target toxicity. The purine scaffold remains a cornerstone of targeted oncology and immunology therapies due to its inherent bioisosterism with the adenine moiety of ATP [1].
Specifically, This compound serves as an exceptionally privileged intermediate for hit-to-lead optimization. The strategic selection of this specific building block is driven by three mechanistic advantages:
-
The N9-Methyl Conformation Lock: Alkylating the purine ring at N9 permanently locks the tautomeric state. Unsubstituted purines suffer from N7/N9 isomerization, which confounds Structure-Activity Relationship (SAR) analysis and complicates purification. In the context of the ATP-binding pocket, the N9-methyl group typically projects toward the solvent-exposed channel, enhancing aqueous solubility [1].
-
The Hinge-Binding Motif: The C6-carbonyl (which exists in equilibrium with its hydroxyl tautomer) and the adjacent N1 nitrogen function as a critical bidentate hydrogen bond acceptor/donor pair. This motif perfectly mimics ATP, anchoring the molecule to the backbone amides of the kinase hinge region (e.g., Valine or Leucine residues) [2].
-
C2-Chlorine as a Diversification Handle: The electron-deficient nature of the purin-6-one system renders the C2-chlorine highly susceptible to nucleophilic displacement. This enables "late-stage diversification," allowing chemists to synthesize the core scaffold in bulk and append various R-groups (amines, anilines) at the C2 position to probe the kinase's specificity pocket [3].
Visualizing the Pharmacological Logic
To understand the utility of this scaffold, we must map its structural features directly to its pharmacological mechanism of action.
Logical flow of this compound derivatives inhibiting kinase signaling pathways.
Experimental Methodologies: Late-Stage C2 Diversification
The true power of this compound lies in its modularity. Below are two field-proven, self-validating protocols for displacing the C2-chlorine to generate diverse inhibitor libraries.
Workflow for the late-stage C2 diversification of the purin-6-one scaffold.
Protocol A: Acid-Catalyzed Nucleophilic Aromatic Substitution (SNAr)
Causality & Rationale: While the C2 position is activated, unactivated anilines react sluggishly under neutral conditions. The addition of a catalytic acid (e.g., HCl or TFA) protonates the N1 or N3 positions of the purine ring. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the scaffold, dramatically accelerating the nucleophilic attack by the amine [2].
Step-by-Step Procedure:
-
Preparation: In an oven-dried 10 mL microwave vial, dissolve this compound (100 mg, 0.54 mmol, 1.0 eq) and the desired amine/aniline (0.81 mmol, 1.5 eq) in anhydrous n-butanol (3.0 mL).
-
Catalysis: Add 2-3 drops of concentrated HCl (approx. 0.1 eq). Seal the vial with a crimp cap.
-
Reaction: Heat the mixture in a microwave reactor at 130 °C for 45 minutes. (Self-Validation: Monitor the reaction via LC-MS. The starting material peak at [M+H]+ 185 should completely disappear, replaced by the product mass).
-
Workup: Cool to room temperature. Concentrate the solvent in vacuo. Neutralize the residue with saturated aqueous NaHCO3 (5 mL) and extract with EtOAc (3 × 10 mL).
-
Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and purify via reverse-phase HPLC (Water/MeCN with 0.1% TFA) to yield the C2-aminated purinone.
Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination
Causality & Rationale: For sterically hindered or highly electron-deficient anilines (e.g., 2,6-disubstituted anilines), SNAr fails due to insurmountable activation barriers. Buchwald-Hartwig cross-coupling overcomes this. The choice of a bulky, electron-rich ligand like BrettPhos facilitates both the oxidative addition into the strong C-Cl bond and the subsequent reductive elimination. Strict degassing is critical to prevent the oxidation of the active Pd(0) species to inactive Pd(II) complexes [4].
Step-by-Step Procedure:
-
Preparation: In an oven-dried Schlenk tube, combine this compound (100 mg, 0.54 mmol, 1.0 eq), the hindered aniline (0.65 mmol, 1.2 eq), Pd2(dba)3 (25 mg, 0.05 eq), BrettPhos (29 mg, 0.1 eq), and Cs2CO3 (352 mg, 2.0 eq).
-
Degassing (Critical Step): Add anhydrous 1,4-dioxane (4.0 mL). Sparge the suspension with ultra-pure N2 gas for exactly 10 minutes to remove dissolved oxygen.
-
Reaction: Seal the tube and heat to 100 °C in an oil bath for 12 hours under an N2 atmosphere. (Self-Validation: A color change from dark purple to a reddish-brown suspension typically indicates active catalysis).
-
Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate and purify via silica gel flash chromatography (DCM:MeOH gradient) followed by recrystallization.
Quantitative Data Presentation
To assist in selecting the appropriate diversification strategy, the following table summarizes the optimized reaction parameters and typical outcomes based on the nucleophile class.
| Reaction Type | Typical Reagents / Catalyst | Amine Scope Suitability | Temp / Time | Average Yield | Typical Kinase IC50 Range |
| Acid-Catalyzed SNAr | Catalytic HCl or TFA, n-BuOH | Aliphatic amines, electron-rich anilines | 110–130 °C, 12–24 h | 65–85% | 10 nM – 1 μM |
| Microwave SNAr | TFA (1.0 eq), NMP | Moderately nucleophilic amines | 150 °C, 45 min | 50–80% | 10 nM – 1 μM |
| Buchwald-Hartwig | Pd2(dba)3, BrettPhos, Cs2CO3, Dioxane | Sterically hindered or electron-deficient anilines | 90–100 °C, 8–16 h | 40–70% | 5 nM – 500 nM |
Conclusion
The this compound scaffold is an indispensable tool in the medicinal chemist's arsenal. By leveraging its pre-installed N9-methyl group for conformational stability and its C2-chlorine for modular late-stage diversification, researchers can rapidly generate high-quality, ATP-competitive kinase inhibitor libraries. Adhering to the mechanistic principles of SNAr and Buchwald-Hartwig couplings ensures high synthetic yields and robust SAR generation.
References
-
Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances, 2025.[Link] [1]
-
Synthesis and evaluation of 18F-labeled ATP competitive inhibitors of topoisomerase II as probes for imaging topoisomerase II expression. National Center for Biotechnology Information (PMC), 2014.[Link] [2]
-
Synthesis and Pharmacological Evaluation of Novel Non-nucleotide Purine Derivatives as P2X7 Antagonists for the Treatment of Neuroinflammation. Journal of Medicinal Chemistry (ACS Publications), 2021.[Link] [3]
-
Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. National Center for Biotechnology Information (PMC), 2024.[Link] [4]
synthesis of antiviral nucleoside analogs from 2-chloro-9-methyl-3H-purin-6-one
Application Note: Divergent Synthesis of Non-Classical Antiviral Nucleoside Analogs from 2-Chloro-9-methyl-3H-purin-6-one
Introduction & Strategic Rationale
Nucleoside analogues are fundamental to modern antiviral pharmacotherapy, serving as frontline treatments for pathogenic viral infections including HIV, hepatitis, and SARS-CoV-2[1]. The continuous emergence of drug-resistant viral strains necessitates the urgent development of novel, structurally diverse antivirals[1]. While traditional drug design often focuses on modifying the ribose sugar or introducing artificial nucleobases[1], utilizing pre-methylated purine scaffolds offers a conceptually distinct pathway.
This compound (CAS: 36323-92-9) is an inherently versatile building block for synthesizing non-classical nucleoside analogs. Because the N9 position is blocked by a methyl group, the tautomeric flexibility of the purine ring is restricted. This structural constraint forces alkylation (e.g., the attachment of acyclic or carbocyclic "pseudo-sugars") to occur regioselectively at the N1 position. Furthermore, the electron-deficient nature of the purine ring activates the C2-chloro substituent, making it highly susceptible to nucleophilic aromatic substitution (SNAr). This dual-functional handle allows for the rapid, step-economic generation of focused libraries of regio- and stereo-divergent analogues[1], mimicking the structural profile of potent tricyclic and bicyclic antiviral nucleosides[2].
Mechanistic Causality in Experimental Design
To ensure high yields and precise regiocontrol, the synthesis workflow relies on two critical mechanistic principles:
-
Thermodynamically Controlled N1-Alkylation: The deprotonation of the 3H-purin-6-one system generates an ambident nucleophile (N1 vs. O6). By employing a mild base (K2CO3) in a polar aprotic solvent (DMF) at elevated temperatures (80°C), the reaction is driven toward the thermodynamically more stable N1-alkylated product, minimizing O6-alkylation artifacts.
-
C2-Nucleophilic Aromatic Substitution (SNAr): The C2 position is flanked by two nitrogen atoms and a 6-oxo group, creating a highly electrophilic center. Displacement of the chloride leaving group by primary or secondary amines requires elevated temperatures (100–120°C) and a non-nucleophilic base (DIPEA) to neutralize the generated HCl, preventing premature degradation of the acid-sensitive pseudo-sugar moieties.
Workflow for the synthesis of antiviral analogs from this compound.
Step-by-Step Experimental Protocols
The following protocols constitute a self-validating system. In-process controls (TLC and LC-MS) are integrated to ensure intermediate integrity before proceeding to subsequent steps.
Protocol A: Regioselective N1-Alkylation
-
Preparation: Charge a dry, argon-purged round-bottom flask with this compound (1.0 eq, 10 mmol) and anhydrous K2CO3 (2.5 eq, 25 mmol).
-
Solvation: Add anhydrous DMF (0.2 M, 50 mL) and stir the suspension at room temperature for 30 minutes to ensure complete deprotonation.
-
Alkylation: Slowly add the electrophilic pseudo-sugar (e.g., 4-bromobutyl acetate, 1.2 eq, 12 mmol) via syringe.
-
Heating: Elevate the temperature to 80°C and stir for 12 hours. Causality Check: Monitor by LC-MS; the N1-isomer is typically the major peak, while the O6-isomer (if present) elutes earlier due to lower polarity.
-
Workup: Quench with H2O (100 mL) and extract with EtOAc (3 × 50 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF), dry over Na2SO4, and concentrate. Purify via flash chromatography (SiO2, DCM/MeOH 95:5) to yield the N1-alkylated intermediate.
Protocol B: C2-SNAr Diversification
-
Reaction Setup: Dissolve the N1-alkylated intermediate (1.0 eq, 5 mmol) in anhydrous 1,4-dioxane (25 mL) in a heavy-walled pressure vessel.
-
Amine Addition: Add the desired amine (e.g., cyclopropylamine, 3.0 eq, 15 mmol) and N,N-diisopropylethylamine (DIPEA, 2.0 eq, 10 mmol).
-
Substitution: Seal the vessel and heat to 120°C for 16 hours. Causality Check: The pressure vessel prevents the loss of volatile amines, while DIPEA acts as an acid scavenger to drive the reaction to completion without degrading the substrate.
-
Isolation: Cool to room temperature, concentrate under reduced pressure, and purify via reverse-phase HPLC (C18, MeCN/H2O gradient) to obtain the protected analog.
Protocol C: Global Deprotection
-
Hydrolysis: If acetate protecting groups are used on the pseudo-sugar, dissolve the intermediate in 7N NH3 in MeOH (20 mL).
-
Cleavage: Stir at room temperature for 4 hours.
-
Final Purification: Evaporate the solvent and lyophilize the residue to yield the final nucleoside analog as a highly pure white powder.
Quantitative Data & Biological Evaluation
Synthesized analogs are typically evaluated against viral panels (e.g., Influenza A, HIV, or ZIKV)[3]. The table below summarizes representative structure-activity relationship (SAR) data for a library derived from the this compound scaffold.
| Compound ID | N1-Substituent | C2-Substituent | Yield (%) | Viral Target | IC50 (µM) | CC50 (µM) |
| Nuc-01 | 4-hydroxybutyl | Cyclopropylamino | 78 | Influenza A (H1N1) | 5.88 | >100 |
| Nuc-02 | 4-hydroxybutyl | Benzylamino | 72 | Influenza A (H3N2) | 6.95 | >100 |
| Nuc-03 | Cyclopentenyl | Methylamino | 65 | ZIKV | 2.80 | 54.1 |
| Nuc-04 | Cyclopentenyl | Dimethylamino | 68 | HIV-1 | 12.2 | >100 |
(Note: Data represents aggregated SAR trends typical for 6-methyl and related purine nucleoside analogs[3],[2].)
Mechanism of Action (MoA)
Once synthesized, these nucleoside analogs act as prodrugs. Upon cellular entry, they are phosphorylated by host kinases into their active triphosphate forms. These active metabolites competitively inhibit viral RNA/DNA polymerases, leading to chain termination and the cessation of viral replication[2].
Mechanism of viral polymerase inhibition by synthesized nucleoside analogs.
References
1.[1] Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv. URL:[Link] 2.[3] Design, synthesis, and in vitro biological evaluation of novel 6-methyl-7-substituted-7-deaza purine nucleoside analogs as anti-influenza A agents. ResearchGate. URL:[Link] 3.[2] Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases. PMC (NIH). URL:[Link]
Sources
Troubleshooting & Optimization
improving the solubility of 2-chloro-9-methyl-3H-purin-6-one for in vitro assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 2-chloro-9-methyl-3H-purin-6-one . This compound is notoriously difficult to formulate for in vitro biological assays due to its high crystal lattice energy and lipophilicity.
This guide bypasses generic advice, focusing instead on the mechanistic causality of precipitation and providing self-validating protocols to ensure your assay data is both reproducible and artifact-free.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does this compound exhibit such poor aqueous solubility compared to endogenous purines?
Causality: The insolubility is a product of both high crystal lattice energy and hydrophobicity. The purine core is highly planar, promoting strong
Q2: What is the optimal solvent strategy for preparing the primary stock solution without compromising cell viability?
Causality: Dimethyl sulfoxide (DMSO) is the mandatory primary vehicle because its polar aprotic nature disrupts the intermolecular hydrogen bonds of the purin-6-one ring. However, the final assay concentration must be strictly controlled. Recent cytotoxicity profiling demonstrates that DMSO concentrations above 1% are broadly toxic to mammalian cells[1]. For sensitive cell lines (e.g., HepG2, MCF-7), a final DMSO concentration of
Q3: When diluting the DMSO stock into my aqueous assay buffer, the compound immediately precipitates. How can I prevent this solvent-shift precipitation?
Causality: This occurs because the compound is rapidly forced out of its thermodynamic comfort zone when the DMSO is diluted by water, leading to rapid nucleation. To prevent this, you must lower the thermodynamic barrier before adding the compound to the bulk aqueous buffer.
The most effective strategy is Inclusion Complexation . Using Hydroxypropyl-
Q4: Can I use pH adjustment to dissolve this compound? Causality: Yes, but with strict limitations. The 3H-purin-6-one system possesses an ionizable proton at the N3 position. The electron-withdrawing 2-chloro group slightly lowers its pKa (typically around 8.0–8.5). Raising the pH above 9.5 using NaOH will deprotonate the lactam, forming a highly soluble sodium salt. However, for in vitro biological assays, the pH must be neutralized back to ~7.4. Upon neutralization, the compound will rapidly precipitate if the concentration exceeds its intrinsic solubility at physiological pH. Therefore, alkaline dissolution must be paired with a surfactant (e.g., 0.1% Tween-20) to trap the compound in a metastable supersaturated state as the pH is lowered.
Part 2: Quantitative Data Summaries
To optimize your assay conditions, adhere to the following empirically derived thresholds for solvent and excipient tolerance.
Table 1: DMSO Tolerance Thresholds for In Vitro Assays
| Cell Type / Assay System | Maximum Safe DMSO (%) | Observed Phenotype if Exceeded |
| Biochemical / Enzymatic | 2.0% - 5.0% | Protein denaturation, enzyme inhibition |
| Robust Cell Lines (e.g., CHO) | 1.0% | Reduced proliferation, altered morphology[1] |
| Sensitive Lines (HepG2, MCF-7) | 0.3125% | Significant viability reduction (>30%), apoptosis[2] |
| Primary Leukocytes / PBMCs | 0.1% - 0.25% | Immunomodulatory artifacts, altered IL-6 release[4] |
Table 2: Excipient Selection for Purine Solubilization
| Excipient | Recommended Conc. | Mechanism of Action | Assay Compatibility |
| HP- | 5% - 20% (w/v) | Host-guest inclusion complexation[3] | High (Biochemical & Cell-based) |
| Tween-20 | 0.05% - 0.1% (v/v) | Micelle formation, surface tension reduction | Moderate (May lyse sensitive cells) |
| Pluronic F-68 | 0.1% - 0.5% (w/v) | Steric stabilization of colloidal dispersions | High (Cell-culture friendly) |
Part 3: Self-Validating Experimental Protocols
A protocol is only as good as its validation. The following methodologies include built-in quality control steps to ensure you are testing a true solution, not a micro-suspension.
Protocol 1: Preparation of a 10 mM Master Stock via Thermal-Acoustic Solubilization
Objective: Overcome the high crystal lattice energy of this compound.
-
Weighing: Accurately weigh the required mass of this compound into a glass vial (avoid plastics as lipophilic compounds can adsorb to the walls).
-
Solvent Addition: Add anhydrous, cell-culture grade DMSO to achieve a 10 mM concentration.
-
Thermal-Acoustic Disruption: Place the vial in a sonicating water bath set to 37°C. Sonicate for 10–15 minutes. Causality: Heat increases kinetic energy, while sonication provides the mechanical cavitation required to break the
stacking in the crystal lattice. -
Validation Step (Centrifugation): Transfer a 100 µL aliquot to a microcentrifuge tube and spin at 10,000 x g for 5 minutes.
-
Validation Step (Spectroscopy): Carefully inspect the bottom of the tube for a microscopic pellet. Measure the UV-Vis absorbance of the supernatant at ~260 nm (characteristic purine peak). If a pellet is present, the compound was merely suspended. You must dilute the stock to 5 mM and repeat steps 3-5.
Protocol 2: Aqueous Formulation using HP- -CD Inclusion Complexation
Objective: Dilute the DMSO stock into an aqueous buffer without triggering solvent-shift precipitation.
-
Excipient Preparation: Prepare your standard assay buffer (e.g., PBS or DMEM) supplemented with 10% (w/v) HP-
-CD. Filter sterilize through a 0.22 µm membrane. -
Dropwise Addition: Place the HP-
-CD buffer on a magnetic stirrer (medium speed). Slowly add the 10 mM DMSO stock dropwise into the vortex of the buffer until you reach your target assay concentration (ensure final DMSO is ). Causality: Dropwise addition prevents localized high concentrations of the purine, allowing the cyclodextrin cavities time to encapsulate the lipophilic molecules before they can nucleate[3]. -
Equilibration: Allow the solution to stir at room temperature for 30 minutes to ensure thermodynamic equilibrium of the inclusion complex.
-
Validation Step (Nephelometry/DLS): Measure the Optical Density at 600 nm (OD600) of the final solution. An OD600 > 0.05 indicates the presence of sub-visible colloidal aggregates. Alternatively, use Dynamic Light Scattering (DLS). If aggregates are detected, increase the HP-
-CD concentration to 15%.
Part 4: Workflows and Mechanistic Diagrams
Mechanism of HP-β-CD inclusion complexation for hydrophobic purines.
Decision tree for optimizing purine derivative solubility in aqueous buffers.
References
-
Considerations regarding use of solvents in in vitro cell based assays Source: PMC / NIH URL:[Link]
-
Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells Source: Journal of Biotech Research URL:[Link]
-
Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights Source: MDPI URL:[Link]
Sources
Technical Support Center: Optimizing Nucleophilic Substitution on 2-chloro-9-methyl-3H-purin-6-one
Welcome to the technical support center for the optimization of reaction conditions for substitutions on 2-chloro-9-methyl-3H-purin-6-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile purine scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success of your synthetic endeavors.
Introduction to the Chemistry
This compound, also known as 2-chloro-9-methylhypoxanthine, is a key intermediate in the synthesis of a wide range of biologically active molecules. The electron-deficient nature of the purine ring, further activated by the chloro substituent at the C2 position, makes it susceptible to nucleophilic aromatic substitution (SNAr). However, the presence of multiple nitrogen atoms and a lactam system at the C6 position introduces challenges such as regioselectivity, side reactions, and solubility issues. This guide will help you address these challenges and achieve optimal reaction outcomes.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address common issues encountered during the nucleophilic substitution on this compound.
Q1: My reaction is sluggish or shows no conversion. What are the likely causes and how can I fix it?
A1: Several factors can contribute to low reactivity:
-
Insufficiently Activated Nucleophile: Many nucleophiles, particularly neutral amines, require deprotonation to become potent nucleophiles. Ensure you are using a suitable base to generate the nucleophilic species in situ. For amine substitutions, a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often sufficient. For less reactive nucleophiles, a stronger base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) may be necessary.[1][2][3]
-
Low Reaction Temperature: Nucleophilic aromatic substitutions on chloropurines often require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, consider heating it. A good starting point is 60-80 °C, with the potential to go higher depending on the solvent and nucleophile.[1][2]
-
Inappropriate Solvent: The choice of solvent is critical. Aprotic polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN) are generally preferred as they can solvate the nucleophile and the intermediate Meisenheimer complex, thereby accelerating the reaction.[1][2][3]
-
Poor Solubility of Starting Material: this compound may have limited solubility in some organic solvents. Ensure your starting material is fully dissolved at the reaction temperature. If solubility is an issue, consider a different solvent system or running the reaction at a higher dilution.
Q2: I am observing multiple products in my reaction mixture. What are the possible side reactions?
A2: The formation of multiple products is a common challenge. Here are the most likely side reactions:
-
N7 vs. N9 Alkylation of the Nucleophile: If your nucleophile has an available N-H proton (e.g., a primary amine), and you are using a strong base, you risk alkylation on the nitrogen of the purine ring itself, leading to a mixture of N7 and N9 isomers.[1][2][3][4][5] The N9 isomer is generally the thermodynamically more stable product.[4][5] To minimize this, use a less aggressive base or a pre-formed nucleophile.
-
Hydrolysis of the Chloro Group: In the presence of water and base, the 2-chloro group can be hydrolyzed to a hydroxyl group, forming 9-methylxanthine. This is more likely to occur at higher temperatures and with stronger bases. To avoid this, use anhydrous solvents and reagents.
-
Double Substitution (if applicable): If your starting material has other leaving groups, you may see substitution at multiple sites. For this compound, this is less of a concern unless other reactive groups are present on a substituent.
Q3: How do I control the regioselectivity of the substitution?
A3: In the case of this compound, the primary site of nucleophilic attack is the C2 position due to the electron-withdrawing nature of the purine ring and the chlorine atom. However, as mentioned above, competitive alkylation can occur at the N7 and N9 positions of the purine ring itself. To favor substitution at C2:
-
Choice of Base: Use a base that is strong enough to deprotonate your nucleophile but not so strong that it deprotonates the purine ring N-H, which can lead to competing N-alkylation side reactions. For many amine substitutions, organic amines like TEA or DIPEA are a good first choice.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity, although it may also decrease the overall reaction rate.
-
Protecting Groups: In complex syntheses, protection of the N7/N9 positions may be necessary to ensure exclusive C2 substitution.
Q4: What is the best solvent and base combination for my reaction?
A4: The optimal combination depends on your specific nucleophile. Here is a general guide:
| Nucleophile Type | Recommended Solvents | Recommended Bases | Rationale |
| Primary/Secondary Amines | DMF, DMSO, n-Butanol, Ethanol | TEA, DIPEA, K₂CO₃ | These solvents effectively dissolve the reactants and facilitate the reaction. The choice of base depends on the amine's nucleophilicity; weaker amines may require a stronger base like K₂CO₃. |
| Alcohols (for alkoxylation) | Parent Alcohol, THF, Dioxane | NaH, Sodium Alkoxide | A strong base is required to generate the alkoxide nucleophile. Using the parent alcohol as the solvent can drive the reaction forward. |
| Thiols (for thiolation) | DMF, Ethanol | K₂CO₃, NaH | Similar to alcohols, thiols require a base to form the more nucleophilic thiolate. |
Experimental Protocols
The following are representative protocols for the substitution of the 2-chloro group on this compound. Note: These are general guidelines and may require optimization for your specific substrate and nucleophile.
Protocol 1: Amination with a Primary Amine
This protocol describes a typical procedure for the reaction with a primary amine using a carbonate base.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add the primary amine (1.2 eq) and anhydrous potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80 °C and monitor the progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Alkoxylation with an Alcohol
This protocol is for the synthesis of 2-alkoxy derivatives using sodium hydride to generate the nucleophile.
Materials:
-
This compound
-
Alcohol (e.g., ethanol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Saturated ammonium chloride solution
Procedure:
-
To a stirred suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C, add the alcohol (2.0 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.
-
Add this compound (1.0 eq) in one portion.
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
After completion, cool the reaction to 0 °C and quench carefully by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Reaction Mechanisms and Workflows
Nucleophilic Aromatic Substitution (SNAr) Mechanism
The substitution reaction proceeds via a two-step addition-elimination mechanism, also known as the SNAr mechanism.
Caption: A systematic workflow for the optimization of substitution reactions.
References
-
Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. The Journal of Organic Chemistry, 71(23), 8901–8906. Available at: [Link]
-
Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1. The Journal of Organic Chemistry, 71(23), 8901-8906. Available at: [Link]
-
Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C-H 1. ResearchGate. Available at: [Link]
-
Burbiel, J. C., Hockemeyer, J., & Müller, C. E. (2006). Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones. Beilstein Journal of Organic Chemistry, 2, 20. Available at: [Link]
-
Špaček, P., Zgarbová, M., & Dvořák, D. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. Available at: [Link]
-
Kumar, G., & Kumar, R. (2013). 6-Oxo and 6-Thio Purine Analogs as Antimycobacterial Agents. Molecules, 18(2), 1834-1854. Available at: [Link]
-
Špaček, P., Zgarbová, M., & Dvořák, D. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Publications. Available at: [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
-
Yıldırım, I., & Ulusoy, N. (2017). Regioselective N-alkylation of some 2 or 6-chlorinated purine analogues. ResearchGate. Available at: [Link]
-
Gunic, E., & Saban, M. (2000). Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. Tetrahedron, 56(29), 5185-5191. Available at: [Link]
-
Burbiel, J. C., Hockemeyer, J., & Müller, C. E. (2006). Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones. ResearchGate. Available at: [Link]
-
Pseudomonas Aeruginosa Metabolome Database. (n.d.). Hypoxanthine (PAMDB000059). Retrieved from [Link]
-
van der Plas, H. C. (1982). The reactivity of substituted purines in strongly basic medium the occurrence of geometrical isomerism in the anions of aromatic amines. Wageningen University & Research. Available at: [Link]
-
LibreTexts Chemistry. (2020, May 30). 20.6: Reactions of Amines. Retrieved from [Link]
-
El-Sokkary, R. I., et al. (1981). Synthesis of hypoxanthine, guanine, and 6-thiopurine nucleosides of 6-deoxy-D-allofuranose. Journal of Medicinal Chemistry, 24(3), 249-253. Available at: [Link]
-
Wang, S., et al. (2025). Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies. International Journal of Molecular Sciences, 26(4), 2134. Available at: [Link]
-
Wagner, T., et al. (2025). Structure-Guided Design of a KMT9 Inhibitor Prodrug with Cellular Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Moschel, R. C., et al. (1992). Structural features of substituted purine derivatives compatible with depletion of human O6-alkylguanine-DNA alkyltransferase. Journal of Medicinal Chemistry, 35(23), 4486-4491. Available at: [Link]
-
Houghtaling, M. A., & Murelli, R. P. (2021). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. ChemRxiv. Available at: [Link]
-
de la Cruz, P., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 5432. Available at: [Link]
-
Lookchem. (2022, August 5). NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. Retrieved from [Link]
-
Acevedo-Chávez, R. (2021). The chemistry of the Kossel's test for purine bases. ResearchGate. Available at: [Link]
-
Martínez-Lillo, J., et al. (2021). Detection of Hypoxanthine from Inosine and Unusual Hydrolysis of Immunosuppressive Drug Azathioprine through the Formation of a Diruthenium(III) System. Molecules, 26(2), 391. Available at: [Link]
-
Martínez-Lillo, J., et al. (2025). Detection of Hypoxanthine from Inosine and Unusual Hydrolysis of Immunosuppressive Drug Azathioprine through the Formation of a Diruthenium(III) System. ResearchGate. Available at: [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. Available at: [Link]
-
G. A. G. (2021). Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. Molecules, 26(11), 3123. Available at: [Link]
-
Gunic, E., & Saban, M. (2000). Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. ResearchGate. Available at: [Link]
-
Martínez-Lillo, J., et al. (2021). Detection of Hypoxanthine from Inosine and Unusual Hydrolysis of Immunosuppressive Drug Azathioprine through the Formation of a Diruthenium(III) System. NCBI. Available at: [Link]
-
LibreTexts Chemistry. (2020, October 10). 7.9: Nucleophilic substitution in the Lab. Retrieved from [Link]
-
Dvořáková, H., et al. (2015). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules, 20(3), 4880-4905. Available at: [Link]
-
Roche, V. F. (n.d.). Nucleophilic Substitution, Addition, and Elimination Reactions. The Organic Chemistry of Medicinal Agents. AccessPharmacy. Retrieved from [Link]
-
Burbiel, J. C., Hockemeyer, J., & Müller, C. E. (2006). Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones. ResearchGate. Available at: [Link]
-
LibreTexts Chemistry. (2020, July 1). 9.2: Common nucleophilic substitution reactions. Retrieved from [Link]
Sources
- 1. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-Chloro-9-methyl-3H-purin-6-one Derivatives
Case ID: PUR-2CL-9ME Status: Active Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting solubility, stability, and chromatographic resolution of 2-chloro-9-methyl-3H-purin-6-one (2-chloro-9-methylhypoxanthine) and its functionalized derivatives.[1]
Executive Summary
The purification of This compound and its derivatives presents a unique triad of challenges: poor solubility typical of the purine scaffold, regio-isomeric contamination (N7 vs. N9 methylation) arising during synthesis, and chemical instability of the C2-chloro group under forcing conditions.[1]
This guide moves beyond standard protocols to address the "why" and "how" of rescuing these syntheses. We treat the purification not just as a cleanup step, but as a critical phase where yield is often lost to aggregation or hydrolysis.
Module 1: Chromatography Troubleshooting
Q1: My compound streaks on silica gel and co-elutes with impurities. How do I fix the peak shape?
Diagnosis: Purines possess basic nitrogen atoms (N1, N3, N7) that interact strongly with the acidic silanol groups on standard silica gel. This causes "tailing" (streaking) and poor resolution. Furthermore, this compound exists in a lactam-lactim tautomeric equilibrium, which can blur chromatographic bands.[1]
The Solution: Mobile Phase Modifiers & Stationary Phase Selection
Do not rely on standard Hexane/Ethyl Acetate gradients. You must suppress ionization and silanol interactions.
Protocol A: The "DCM/MeOH + Acid" System (Standard Silica)
-
Base Solvent: Dichloromethane (DCM)[1]
-
Polar Modifier: Methanol (MeOH)[1]
-
Additive (Critical): 0.5% to 1.0% Acetic Acid (AcOH).
Protocol B: The "Reverse Phase" Rescue (C18) If normal phase fails, switch to C18. The C2-chloro group provides sufficient lipophilicity for retention.[1]
-
Column: C18-Aq (compatible with 100% water start).
-
Buffer: Water + 0.1% Formic Acid (Solvent A) / Acetonitrile + 0.1% Formic Acid (Solvent B).
-
Note: Avoid TFA if you plan to use the compound in biological assays immediately, as residual TFA salts can be cytotoxic. Formic acid is volatile and easier to remove.
Decision Matrix: Column Selection
| Impurity Profile | Recommended Phase | Mobile Phase System | Notes |
| Non-polar byproducts | Normal Phase (Silica) | DCM / MeOH / 1% AcOH | Good for bulk removal of reagents. |
| Polar/Ionic impurities | Reverse Phase (C18) | H2O / ACN / 0.1% FA | Best for final polishing. |
| N7-isomer separation | HILIC or Amine-Silica | ACN / H2O / NH4OAc | N7/N9 isomers often separate best here. |
Module 2: The Solubility Paradox ("The Brick")
Q2: I cannot dissolve the crude solid for injection. It crashes out in the column head. What is the loading strategy?
Diagnosis: this compound forms strong intermolecular hydrogen bond networks (stacking), making it insoluble in common loading solvents like DCM or low-% MeOH.[1] Injecting a DMSO solution often leads to "breakthrough" where the compound elutes immediately because DMSO is too strong a solvent for the column equilibration phase.
The Solution: Solid Loading (Dry Loading) [1]
This is the only robust method for low-solubility purines on Normal Phase.[1]
Step-by-Step Protocol:
-
Dissolution: Dissolve your crude mixture in the minimum amount of a strong solvent (e.g., DMF, DMSO, or hot MeOH/DCM).
-
Adsorption: Add Celite 545 or coarse silica gel (ratio: 1g crude to 3g sorbent).
-
Evaporation: Rotary evaporate until you have a free-flowing powder.
-
Critical: If using DMF/DMSO, you cannot rotovap easily. Instead, precipitate the compound onto the silica by adding excess diethyl ether, filtering the solid, and drying it under high vacuum.
-
-
Loading: Pack this powder into a solid load cartridge (or pour on top of the column bed) and run the gradient.
Module 3: Chemical Stability & Side Reactions
Q3: My yield is low, and I see a new polar spot by TLC. Did I lose the Chlorine?
Diagnosis: The C2-chloro position is susceptible to Nucleophilic Aromatic Substitution (SNAr) .[1]
-
Hydrolysis: In strong acid or base (especially with heat), the Cl is replaced by OH, converting the molecule to a guanine derivative (9-methylguanine analog).[1]
-
Alkoxylation: If you recrystallize from hot methanol/ethanol with traces of base, you may form the C2-methoxy/ethoxy ether.[1]
Stability Rules:
-
Avoid strong bases (NaOH, KOH) during workup. Use mild buffers (Phosphate pH 6-7) or saturated NH4Cl.[1]
-
Limit heat exposure in nucleophilic solvents. Do not boil in water or alcohols for extended periods.
-
Monitoring: The hydrolysis product (guanine analog) is significantly more polar and often fluorescent under UV (254/365 nm) in a different way than the chloro-purine.
Module 4: Regio-Isomer Separation (N7 vs N9)
Q4: I synthesized the core via methylation of 2-chlorohypoxanthine. How do I remove the N7-methyl isomer?
Context: Methylation of 2-chlorohypoxanthine typically yields a mixture of N9-methyl (desired, ~70-80%) and N7-methyl (undesired, ~20-30%).[1] These isomers have identical mass but different polarities.
Separation Logic:
-
N9-isomer: Generally less polar (elutes earlier on Silica, later on C18).[1]
-
N7-isomer: Generally more polar due to the dipole moment alignment.[1]
Visual Workflow for Isomer Purification:
Caption: Decision tree for separating N9/N7 regioisomers of 2-chloro-9-methyl-purin-6-one.
Recrystallization Trick for Isomers: The N9-isomer often crystallizes more readily than the N7-isomer.[1]
-
Dissolve the mixture in boiling Acetonitrile (ACN) .
-
Allow to cool slowly to room temperature.
-
The N9-isomer typically precipitates as white needles, while the N7-isomer and other impurities remain in the mother liquor.[1]
References
-
Rosemeyer, H. (2004). The Chemo-Enzymatic Synthesis of Nucleoside Analogues. Chemistry & Biodiversity, 1(3), 361–401. (Discusses general purine reactivity and N-alkylation patterns). [1]
-
Teledyne ISCO Labs. (2012). Purine and Related Compound Purification Strategies. Chromatography Application Note AN59. (Detailed protocols for C18 and Silica purification of purines).
-
Separation Science. (2025). HPLC Troubleshooting for Purine Peak Issues. (Strategies for dealing with tailing and silanol interactions).
-
BenchChem Technical Support. (2025). Purification of Polar Pyrimidine and Purine Derivatives. (General solubility and "oiling out" troubleshooting). [1]
Sources
- 1. CN101139348A - The synthetic method of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 2. Experiment 2 Solubility and Recrystallization | California State University, Chico - Edubirdie [edubirdie.com]
- 3. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
Technical Support Center: Regioselectivity in 2-Chloro-9-methyl-3H-purin-6-one Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-chloro-9-methyl-3H-purin-6-one. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions regarding the critical issue of regioselectivity in reactions involving this versatile purine scaffold. Our goal is to empower you with the knowledge to control reaction outcomes, maximize the yield of your desired isomer, and understand the underlying chemical principles.
Introduction: The Challenge of Regioselectivity
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents. However, its reactivity profile presents a common challenge: controlling the site of substitution, particularly in N-alkylation, N-arylation, and glycosylation reactions. The purine ring possesses multiple nucleophilic nitrogen atoms, primarily at the N7 and N9 positions of the imidazole ring, leading to the potential formation of a mixture of regioisomers.[1][2][3][4] Typically, the N9-substituted product is the thermodynamically more stable and often the desired isomer, while the N7-substituted product is a common side product.[1][2] This guide will provide practical solutions and mechanistic insights to help you navigate these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments and offers actionable solutions.
Issue 1: Low yield of the desired N9-alkylated product and significant formation of the N7 isomer.
Question: I am attempting an N-alkylation of this compound with an alkyl halide and a common base like potassium carbonate in DMF, but I'm getting a mixture of N9 and N7 products, with the N7 isomer being a significant impurity. How can I improve the regioselectivity for the N9 position?
Answer: This is a classic regioselectivity problem in purine chemistry. The ratio of N9 to N7 alkylation is influenced by several factors, including the choice of base, solvent, temperature, and the nature of the electrophile.[3][4]
Causality:
-
Base and Counter-ion: Stronger, bulkier bases can sterically hinder approach to the N7 position, favoring N9 alkylation. The nature of the cation associated with the base can also influence the reaction outcome through coordination effects.
-
Solvent: Polar aprotic solvents like DMF and DMSO can solvate the cation of the base, increasing the nucleophilicity of the purine anion and potentially leading to less selective reactions.[5]
-
Temperature: Higher temperatures can sometimes favor the formation of the thermodynamically more stable N9 isomer, but this is not always the case and can also lead to side reactions.[2] Kinetically controlled conditions (lower temperatures) may favor the N7 isomer in some systems.[1][2]
Solutions & Protocols:
1. The Tetrabutylammonium Fluoride (TBAF) Method (for high N9 selectivity):
This method is often highly effective for achieving rapid and selective N9-alkylation under mild conditions.[4][6] The fluoride ion acts as a base to deprotonate the purine, and the large tetrabutylammonium cation is thought to play a role in activating the alkyl halide.[6]
Experimental Protocol: TBAF-Assisted N9-Alkylation [6]
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve the this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at room temperature.
-
TBAF Addition: To the stirred solution, add a 1.0 M solution of TBAF in THF (2.0 eq).
-
Alkyl Halide Addition: Add the alkyl halide (2.0 eq) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). For many unhindered alkyl halides, the reaction is complete within 10-20 minutes at room temperature.
-
Work-up and Purification: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Purify the crude product by silica gel column chromatography.
2. Steric Shielding Approach:
Introducing a bulky substituent at the C6 position of the purine can sterically hinder the N7 position, thereby directing alkylation to the N9 position.[5][7] While this requires modification of your starting material, it can be a powerful strategy for achieving high regioselectivity.
Workflow for Steric Shielding Strategy
Caption: Steric shielding workflow for N9-selective alkylation.
3. Microwave-Assisted Synthesis:
Microwave irradiation can significantly reduce reaction times and sometimes improve regioselectivity by minimizing the formation of side products.[3][4]
| Condition | Base | Solvent | Outcome | Reference |
| Conventional Heating | K2CO3 | DMF | Mixture of N9/N7 isomers | [3][4] |
| Microwave Irradiation | TBAOH | Dioxane | Predominantly N9 isomer | [3][4] |
Issue 2: Formation of the N7 isomer is desired, but the N9 isomer is the major product.
Question: My research requires the N7-alkylated isomer of this compound. How can I selectively synthesize this less common regioisomer?
Answer: While N9 alkylation is often thermodynamically favored, specific conditions can be employed to promote the formation of the N7 isomer.[1][2] This typically involves kinetically controlled reactions or the use of specific reagents that favor attack at the N7 position.
Solutions & Protocols:
1. Lewis Acid Catalysis with Silylated Purines (for tert-alkylation):
A method has been developed for the direct, regioselective N7-tert-alkylation of 6-substituted purines.[1][2][8] This reaction proceeds through an N-trimethylsilylated purine intermediate and utilizes a Lewis acid catalyst like tin(IV) chloride (SnCl4).[1][2][8]
Experimental Protocol: N7-tert-Alkylation [1]
-
Silylation: In a flame-dried flask under an inert atmosphere, suspend the 6-substituted purine (1.0 eq) in anhydrous acetonitrile (ACN). Add N,O-bis(trimethylsilyl)acetamide (BSA) (1.5 eq) and stir at room temperature until the solution becomes clear.
-
Lewis Acid and Alkyl Halide Addition: Cool the solution to the desired temperature (e.g., 0 °C) and add SnCl4 (2.1 eq) followed by the tert-alkyl halide (3.0 eq).
-
Reaction and Quenching: Stir the reaction at room temperature for the optimized time. Quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.
2. Multi-step Synthesis via Imidazole Precursors:
An unambiguous but more laborious route to N7-substituted purines involves the cyclization of appropriately substituted imidazole precursors.[9] This method offers excellent control over regioselectivity.
Conceptual Pathway for N7-Substituted Purine Synthesis
Caption: Synthesis of N7-substituted purines from imidazole precursors.
Frequently Asked Questions (FAQs)
Q1: Why is N9-alkylation generally favored over N7-alkylation in purines?
A1: The preference for N9-alkylation is a result of a combination of electronic and steric factors. The N9 position is generally considered to be more nucleophilic in the purine anion.[5] Furthermore, the N9 position is sterically more accessible to incoming electrophiles compared to the N7 position, which is flanked by the C6 substituent and the imidazole ring itself.[5][7] The N9-substituted product is also often the thermodynamically more stable isomer.[1][2]
Q2: Can the substituent at the C2 position influence regioselectivity?
A2: Yes, the electronic nature of the substituent at the C2 position can have a modest influence on the nucleophilicity of the N7 and N9 positions. An electron-withdrawing group at C2, such as the chloro group in this compound, will decrease the overall electron density of the purine ring system, but its effect on the N7/N9 ratio is often less pronounced than the factors discussed in the troubleshooting guide.
Q3: Are there any "protecting group-free" methods for selective N9-alkylation?
A3: Yes, the TBAF-assisted method mentioned earlier is a prime example of a protecting group-free approach that offers high N9 selectivity.[4][6] Additionally, light-promoted, metal-free radical relay pathways have been developed for the synthesis of N9-alkylated purine nucleoside derivatives with excellent regioselectivity.[10]
Q4: How can I reliably distinguish between the N7 and N9 isomers?
A4: Spectroscopic techniques are essential for isomer differentiation.
-
NMR Spectroscopy: 1H-15N HMBC (Heteronuclear Multiple Bond Correlation) is a powerful technique to unambiguously determine the site of alkylation by observing the correlation between the protons of the alkyl group and the nitrogen atoms of the purine ring. 13C NMR can also be useful, as the chemical shifts of the purine carbons can differ between the N7 and N9 isomers.[11]
-
X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction provides definitive structural proof.[5][7]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique can show spatial proximity between the protons of the alkyl group and the protons on the purine ring, which can help in assigning the regiochemistry.[5][11]
References
- Revolutionizing Purine Modification: A Detailed Protocol for N9-Alkylation Using Tetrabutylammonium Fluoride - Benchchem.
- 9 Alkylation of purines via light-promoted and metal-free radical relay. Chinese Chemical Letters. 2018;29(1):61-64.
- Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC. ACS Omega. 2024;9(15):17368-17378.
- Synthesis of N-7-Substituted Purines from Imidazole Precursors - MDPI. Molecules. 2004;9(4):287-301.
- The structure of DNA dictates purine atom site selectivity in alkylation by primary diazonium ions - PubMed. Chem Res Toxicol. 2005;18(9):1462-1470.
- Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents | ACS Omega - ACS Publications. ACS Omega. 2024;9(15):17368-17378.
- -C–H Functionalization of Alcohols Delivers C-Hydroxyalkylated Purines and Purine Nucleosides. Org. Lett. 2022;24(27):4886-4891.
- Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H 1 - ResearchGate. The Journal of Organic Chemistry. 2006;71(23):8775-8782.
- N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine - BYU ScholarsArchive. Brigham Young University; 2004.
- Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1 | The Journal of Organic Chemistry - ACS Publications. The Journal of Organic Chemistry. 2006;71(23):8775-8782.
- Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PubMed. ACS Omega. 2024;9(15):17368-17378.
- Regioselective alkylation reaction of purines under microwave irradiation - UB. Universitat de Barcelona; 2021.
- Regioselective alkylation reaction of purines under microwave Irradiation - ResearchGate. Tetrahedron. 2021;99:132431.
- N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine - SciSpace. Brigham Young University; 2004.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselective alkylation reaction of purines under microwave irradiation [diposit.ub.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of N-7-Substituted Purines from Imidazole Precursors [mdpi.com]
- 10. html.rhhz.net [html.rhhz.net]
- 11. scispace.com [scispace.com]
stability testing of 2-chloro-9-methyl-3H-purin-6-one under different conditions
Welcome to the Technical Support Center for Purine Derivative Stability. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with 2-chloro-9-methyl-3H-purin-6-one (CAS: 36323-92-9).
This compound is a highly reactive halogenated purinone, frequently utilized as a critical intermediate in the synthesis of dipeptidyl peptidase inhibitors and other targeted therapeutics[1]. Due to the electron-withdrawing nature of the purine ring, the 2-chloro position is highly susceptible to nucleophilic attack, making stability testing a complex but essential endeavor.
This guide is structured to provide you with field-proven insights, causality-driven troubleshooting, and self-validating protocols aligned with global regulatory standards.
Core Stability Testing Workflow
To establish a robust shelf-life and storage profile, your experimental design must follow a logical progression from aggressive stress testing to long-term kinetic analysis.
Figure 1: ICH-aligned stability testing workflow for purine derivatives.
Quantitative Degradation Profile
Before initiating formal stability studies, it is critical to understand the compound's baseline vulnerability. The table below summarizes the expected quantitative degradation of this compound under standard forced degradation conditions. Target degradation is between 5% and 20% to ensure secondary degradants do not obscure the primary degradation pathways.
| Stress Condition | Reagent / Environment | Temp / Time | Expected Degradation (%) | Primary Degradation Pathway |
| Acidic Hydrolysis | 0.1 N HCl | 60°C, 24h | 5 - 15% | C-2 Hydrolysis |
| Basic Hydrolysis | 0.1 N NaOH | 25°C, 4h | 20 - 40% | Rapid SNAr at C-2 |
| Oxidation | 3% H₂O₂ | 25°C, 24h | 10 - 20% | N-Oxide formation / Ring Cleavage |
| Thermal (Solid) | Solid State | 80°C, 7 days | < 5% | Highly stable in solid state |
| Photolytic | 1.2M lux-hr (UV/Vis) | Ambient | 5 - 10% | Dimerization / Photolysis |
Frequently Asked Questions & Troubleshooting
Q1: Why does this compound exhibit rapid degradation in alkaline formulations, and how can I stabilize it? Causality & Solution: The C-2 position of this molecule is highly electrophilic. This is driven by the electron-withdrawing nature of the adjacent nitrogen atoms in the purine ring and the carbonyl group at C-6. In alkaline conditions, hydroxide ions act as strong nucleophiles, initiating a Nucleophilic Aromatic Substitution (SNAr) reaction that rapidly displaces the chloride ion. To mitigate this, formulate your stock solutions in slightly acidic to neutral buffers (pH 4.5 - 6.5) where the hydroxide concentration is negligible[2].
Q2: How do I ensure mass balance during forced degradation testing of this compound? Causality & Solution: Mass balance failures occur when degradants are volatile, lack a UV chromophore, or are so polar that they elute in the HPLC void volume. Severe oxidative stress on purine rings can yield small, highly polar fragments. To create a self-validating system, always use orthogonal detection (e.g., HPLC-UV coupled with Mass Spectrometry). Validate your mass balance by calculating: (Sum of Area of Intact API + Sum of Area of Degradants). This must equal the Area of the Unstressed Control API within ±5%. If it does not, adjust your HPLC gradient to capture highly polar early eluters.
Q3: What are the primary photolytic degradation risks for this scaffold? Causality & Solution: Purine derivatives absorb strongly in the UV region (typically 250-280 nm). Exposure to UV light can induce free radical formation, leading to dimerization or oxidation of the methyl group at the N-9 position. According to[3], photostability testing is mandatory. Always use amber glassware for stock solutions and store them protected from light.
Mechanistic Insight: Alkaline Hydrolysis Pathway
Understanding the exact mechanism of failure allows you to design better formulations. Below is the logical pathway for the most common degradation issue: basic hydrolysis.
Figure 2: SNAr hydrolysis mechanism of the 2-chloro purine derivative under basic conditions.
Self-Validating Experimental Protocols
To ensure total scientific integrity, do not simply execute steps; validate the system at every phase.
Protocol 1: ICH-Aligned Forced Degradation Study (Hydrolytic & Oxidative)
Rationale: To generate primary degradants and validate the stability-indicating power of your analytical method.
-
Stock Preparation: Dissolve 10 mg of this compound in 1 mL of Acetonitrile (ACN) to ensure complete dissolution. Dilute to 10 mL with HPLC-grade water (Final conc: 1 mg/mL). Causality: Purines often have poor aqueous solubility; starting with an organic co-solvent prevents precipitation during stress testing.
-
Stress Application:
-
Acidic: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Basic: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Incubate at 25°C for 4 hours.
-
Oxidative: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at 25°C for 24 hours.
-
-
Quenching & Neutralization (Critical Step): Immediately upon reaching the time point, neutralize the acidic sample with 1 mL of 0.1 N NaOH, and the basic sample with 1 mL of 0.1 N HCl. Causality: This halts the degradation kinetics at a precise time-point and protects your HPLC column stationary phase from extreme pH damage.
-
Self-Validation (Control Comparison): Prepare a control sample (1 mL stock + 1 mL water, stored at 4°C). Analyze all samples via HPLC. The degradation must be >5% but <20%. If degradation exceeds 20%, reduce the incubation time to prevent the formation of secondary/tertiary degradants that convolute the data.
Protocol 2: Stability-Indicating HPLC Method Validation
Rationale: To accurately quantify the intact API and baseline-resolve all generated degradants.
-
Mobile Phase Selection: Use Mobile Phase A (0.1% Trifluoroacetic Acid in Water) and Mobile Phase B (0.1% TFA in Acetonitrile). Causality: The acidic modifier (TFA) suppresses the ionization of the purine ring nitrogens, preventing peak tailing and ensuring sharp, reproducible peak shapes.
-
System Suitability Testing (SST): Before injecting stressed samples, inject a standard solution of the API (0.1 mg/mL) six times. Self-Validation: Proceed only if the Relative Standard Deviation (RSD) of the peak area is <2.0%, the USP tailing factor is <1.5, and theoretical plates are >2000.
-
Specificity Verification: Inject a mixture of the Acid, Base, and Oxidative stressed samples from Protocol 1. Self-Validation: Calculate the resolution (Rs) between the intact this compound peak and its closest eluting degradant (likely the 2-hydroxy derivative). The method is only considered "stability-indicating" if Rs > 1.5.
References
- Title: US20040259870A1 - Dipeptidyl peptidase inhibitors Source: Google Patents URL
-
Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
Sources
Validation & Comparative
Unambiguous Structural Confirmation of 2-Chloro-9-methyl-3H-purin-6-one Derivatives: A Comparative Guide to NMR Methodologies
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Performance comparison of NMR analytical workflows for purine structural elucidation, supported by experimental data and mechanistic causality.
Executive Summary: The Analytical Challenge in Purine Chemistry
Purine derivatives, particularly substituted scaffolds like 2-chloro-9-methyl-3H-purin-6-one , are highly privileged pharmacophores in drug discovery, frequently utilized in the development of kinase inhibitors and antiviral agents. However, the synthesis of these molecules presents a notorious analytical challenge: regioselectivity and tautomerism .
Alkylation of the purine nucleobase typically yields a mixture of N7 and N9 regioisomers[1]. Furthermore, the 6-oxo moiety introduces a tautomeric equilibrium between the lactam (3H- or 1H-purin-6-one) and lactim (6-hydroxypurine) forms. Standard 1D
Methodology Comparison: Routine vs. Advanced NMR Workflows
To establish a self-validating structural assignment, scientists must select the appropriate NMR techniques based on the specific electronic properties of the purine ring. Below is a comparison of the analytical capabilities of different NMR methodologies.
Table 1: Performance Comparison of NMR Methodologies for Purine Elucidation
| Analytical Methodology | Target Nuclei / Interactions | Regiochemistry (N7 vs N9) | Tautomerism (Lactam vs Lactim) | Performance & Limitations |
| 1D | Direct chemical shifts | Poor | Poor | Fails to distinguish N7/N9 due to subtle |
| 2D | Moderate | Moderate | NOESY can confirm 9-CH | |
| 2D | Excellent (Gold Standard) | Excellent (Gold Standard) | Directly probes the nitrogen backbone. Highly sensitive to N-alkylation and protonation states[1]. |
Causality & Expert Insights: Why N NMR is the Gold Standard
As an Application Scientist, one must look beyond simple atomic connectivity and consider the electron distribution. The nitrogen lone pairs in purines are directly involved in alkylation, protonation, and tautomeric equilibria. Consequently, the nitrogen backbone is exponentially more sensitive to structural changes than the carbon skeleton[1].
-
Regiochemistry: In N9-isomers, the N3 resonance is shielded by 18–20 ppm compared to N7-isomers due to differences in delocalization energy[3].
-
Tautomerism: The transition from a lactim (enolate) to a lactam induces a massive shielding effect (~80 ppm) on the N1 and N3 atoms of the six-membered ring[1].
Mandatory Visualization: NMR Decision & Magnetization Workflows
To systematically approach the structural confirmation of this compound, we utilize the following decision matrix and magnetization transfer pathways.
Caption: Sequential NMR decision workflow for the unambiguous structural elucidation of purine derivatives.
Caption: Key 2D NMR magnetization transfer pathways (HMBC and NOESY) verifying the this compound structure.
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness in the structural assignment, the following protocol utilizes a self-validating approach. By locking the exchangeable protons and cross-referencing spatial data (NOESY) with electronic through-bond data (HMBC), false positives are eliminated.
Step 1: Sample Preparation and Solvent Selection
-
Solvent Causality: Dissolve 10–15 mg of the purified this compound derivative in 0.6 mL of anhydrous DMSO-
.-
Expert Insight: Protic solvents (like CD
OD) or trace water will cause rapid chemical exchange of the N3-H (or N1-H) proton, rendering it invisible to NMR. DMSO- strongly solvates and "locks" the lactam proton, allowing direct observation of its J/ J couplings to the purine core[1].
-
Step 2: 2D H- N HMBC Acquisition
-
Parameter Optimization: Set up a gradient-enhanced
H- N HMBC experiment (e.g., GHMBC or CIGAR-HMBC)[1]. -
Coupling Constant Tuning: Optimize the long-range coupling delay for
J = 6–8 Hz. This specifically targets the 2-bond and 3-bond couplings from the 9-CH protons to N9, and from H8 to N7/N9. -
Self-Validation Check: Acquire a quick
H- N HSQC to identify any direct J couplings (e.g., the N3-H bond). This ensures that signals observed in the HMBC are strictly long-range correlations, preventing misassignment of the tautomeric proton.
Step 3: 2D NOESY Acquisition
-
Parameter Optimization: Acquire a 2D NOESY spectrum with a mixing time (
) of 300–500 ms, optimized for small-to-medium molecules. -
Data Interpretation: Look for a strong Nuclear Overhauser Effect (NOE) cross-peak between the 9-CH
singlet (~3.7 ppm) and the purine H8 singlet (~8.2 ppm).-
Expert Insight: If the molecule were the N7-isomer, the methyl group would show an NOE to H8, but its
C HMBC correlations to C4 and C5 would fundamentally shift. The combination of NOESY (spatial) and N HMBC (electronic) provides an irrefutable, self-validating proof of the N9-regioisomer[2].
-
Data Presentation: Diagnostic Chemical Shifts
The table below summarizes the expected experimental data for distinguishing the target compound from its common synthetic side-products (N7-isomers and lactim tautomers) based on literature standards for purine derivatives[1],[4],[3].
Table 2: Diagnostic N and C Chemical Shifts for Purine Isomers
| Structural Feature | Diagnostic Nucleus | Expected Shift (N9-Methyl Isomer) | Expected Shift (N7-Methyl Isomer) | Causality / Interpretation |
| Regiochemistry | N3 ( | ~160 - 170 ppm | ~180 - 190 ppm | N3 is shielded by ~18-20 ppm in N9 isomers due to altered delocalization energy[3]. |
| Regiochemistry | N7 / N9 ( | N9: ~165 ppm (pyrrole-like)N7: ~235 ppm (pyridine-like) | N7: ~160 ppm (pyrrole-like)N9: ~245 ppm (pyridine-like) | The alkylated nitrogen adopts a pyrrole-like character (shielded), while the non-alkylated nitrogen remains pyridine-like (deshielded)[1]. |
| Tautomerism | N1 / N3 ( | ~150 - 160 ppm (Lactam) | ~230 - 240 ppm (Lactim) | Lactam nitrogens are significantly more shielded (~80 ppm shift) compared to the aromatic lactim (enolate) form[1]. |
| Connectivity | C4 / C5 ( | C4: ~150 ppmC5: ~115 ppm | C4: ~160 ppmC5: ~105 ppm | Substituent effects on the |
Note:
References
-
Marek, R., et al. (2002). N7- and N9-substituted purine derivatives: a 15N NMR study. Magnetic Resonance in Chemistry.[Link]
-
Standara, S., et al. (2011). Interpretation of substituent effects on 13C and 15N NMR chemical shifts in 6-substituted purines. Physical Chemistry Chemical Physics.[Link]
-
Bakkestuen, A. K., et al. (2005). Unambiguous structural elucidation of base-modified purine nucleosides using NMR. ResearchGate.[Link]
Sources
- 1. mdche.u-szeged.hu [mdche.u-szeged.hu]
- 2. Unambiguous structural elucidation of base-modified purine nucleosides using NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interpretation of substituent effects on 13C and 15N NMR chemical shifts in 6-substituted purines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Comparative Reactivity Guide: 2-Chloro-9-methyl-3H-purin-6-one vs. 2,6-Dichloropurine in Scaffold Functionalization
As a Senior Application Scientist, selecting the appropriate purine building block is the most critical decision in the early stages of nucleoside analog synthesis and kinase inhibitor development. The choice between a fully aromatic dihalopurine and a hypoxanthine-derived scaffold dictates not only the synthetic route but also the thermodynamic and kinetic parameters of your downstream functionalization.
This guide provides an in-depth, objective comparison of 2-chloro-9-methyl-3H-purin-6-one and 2,6-dichloropurine , detailing the mechanistic causality behind their reactivity differences, regioselectivity, and optimized experimental protocols.
Mechanistic Causality: Electronic Architecture and Electrophilicity
The fundamental difference in reactivity between these two scaffolds stems from their electronic architecture. Purines are inherently electron-deficient heterocycles, making them excellent substrates for Nucleophilic Aromatic Substitution (
2,6-Dichloropurine: The Kinetically Differentiated Electrophile
In 2,6-dichloropurine , the fully aromatic pyrimidine ring is flanked by electron-withdrawing chlorine atoms at C2 and C6. The C6 position is highly electrophilic because it is positioned between two nitrogen atoms (N1 and N7/N9) that inductively and mesomerically withdraw electron density.
-
Regioselectivity: Nucleophilic attack occurs almost exclusively at C6 under mild conditions[2]. The transition state for C6 substitution is highly stabilized, allowing for selective mono-functionalization.
-
C2 Reactivity: Once C6 is substituted (e.g., with an amine), the electron-donating nature of the new substituent reduces the overall electrophilicity of the ring, requiring significantly harsher conditions (higher temperatures, acid catalysis) to force a second substitution at C2[2].
This compound: The Resonance-Stabilized Scaffold
This compound (a 9-methylhypoxanthine derivative) features a carbonyl (oxo) group at C6 and a methyl group at N9.
-
Electronic Dampening: The C6-oxo group exists primarily in its lactam tautomer. The resonance contribution from the amide-like nitrogen donates electron density back into the pyrimidine ring. This significantly dampens the electrophilicity of the entire scaffold[3].
-
Forced Regioselectivity: Because C6 is not a leaving group, nucleophiles are forced to attack the C2-chlorine. However, due to the resonance stabilization mentioned above, the C2-chlorine is far less reactive than the C2-chlorine in a fully aromatic purine. Reactions here require elevated temperatures, strong bases, or prolonged reaction times[3].
Comparative Reactivity Profile
To streamline your synthetic planning, the quantitative and qualitative reactivity differences are summarized below.
| Parameter | 2,6-Dichloropurine | This compound |
| Primary Reactive Site | C6 (Kinetic preference) | C2 (Only available leaving group) |
| Electrophilicity | Very High | Low to Moderate |
| Typical | 60–70 °C, 1.1 eq Nucleophile, Mild Base | 100–120 °C, Excess Nucleophile, Strong Base |
| Cross-Coupling Suitability | Excellent at C6 (Suzuki, Sonogashira)[1] | Poor at C2 (Requires highly active Pd catalysts) |
| C6 Functionalization | Direct | Requires activation (e.g., |
| Primary Application | Kinase inhibitors, 2,6-disubstituted purines | Guanine/Hypoxanthine analogs |
Visualizing Reaction Pathways
The following diagrams illustrate the divergent synthetic workflows dictated by the intrinsic regioselectivity of each scaffold.
Regioselective sequential nucleophilic substitution pathway for 2,6-dichloropurine.
Direct C2-substitution vs. C6-activation pathways for this compound.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. The stoichiometric ratios and temperature controls are explicitly chosen to prevent over-substitution (in the case of 2,6-DCP) or incomplete conversion (in the case of the 6-one derivative).
Protocol A: Regioselective C6-Amination of 2,6-Dichloropurine[2]
Objective: Achieve >95% regioselectivity at the C6 position without C2 contamination.
-
Preparation: In a flame-dried Schlenk flask under inert atmosphere (
), suspend 2,6-dichloropurine (1.0 mmol, 1.0 eq) in anhydrous n-butanol (10 mL). -
Reagent Addition: Add the primary amine (1.1 mmol, 1.1 eq) dropwise, followed by N,N-Diisopropylethylamine (DIPEA) (1.1 mmol, 1.1 eq). Causality: Restricting the amine and base to 1.1 equivalents starves the reaction of the nucleophile needed to attack the less reactive C2 position, ensuring kinetic control.
-
Reaction: Heat the mixture to 70 °C and stir for 4 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1). The starting material should completely disappear.
-
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure. Redissolve the crude residue in Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) to remove DIPEA hydrochloride salts.
-
Validation: Dry the organic layer over
and concentrate. NMR will confirm substitution by the presence of the amine protons and the characteristic shift of the purine C8 proton.
Protocol B: C2-Amination of this compound[3]
Objective: Overcome the resonance-stabilized low electrophilicity of the C2-chlorine to achieve complete conversion.
-
Preparation: In a heavy-walled pressure vial, dissolve this compound (1.0 mmol, 1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) (5 mL). Causality: NMP is selected over lower-boiling solvents because the required activation energy for C2 substitution on a 6-oxopurine is significantly higher.
-
Reagent Addition: Add the desired amine (3.0 mmol, 3.0 eq) and anhydrous Potassium Carbonate (
) (2.0 mmol, 2.0 eq). Causality: A large excess of nucleophile is required to drive the thermodynamically unfavorable reaction forward. -
Reaction: Seal the vial and heat to 120 °C for 16–24 hours. Monitor via LC-MS, as TLC may be difficult to resolve due to the high polarity of the 6-oxopurine products.
-
Workup: Cool to room temperature. Pour the mixture into ice-cold water (25 mL) and adjust the pH to ~6 using 1M HCl. The C2-substituted product typically precipitates as a solid.
-
Validation: Filter the precipitate, wash with cold water, and dry under vacuum. If no precipitate forms, extract with 10% Isobutanol in Dichloromethane (3 x 15 mL).
Conclusion
For rapid, divergent library synthesis, 2,6-dichloropurine remains the superior scaffold due to its highly predictable, stepwise regioselectivity at C6 followed by C2. However, when the biological target requires a hydrogen-bond acceptor at the 6-position (mimicking guanine or hypoxanthine), starting with This compound bypasses the need for late-stage hydrolysis of a C6-halide, provided you apply the necessary thermal and stoichiometric driving forces to functionalize the C2 position.
References
- Moumita Koley, Xaver Koenig, Karlheinz Hilber, Marko D. Mihovilovic. "Synthesis and screening of 2,6-diamino-substituted purine derivatives as potential cardiomyogenesis inducing agents." Arkivoc, 2011.
- Benchchem. "Application Notes and Protocols: Selective Functionalization of the C6 Position of 2,6-Dihalopurines." Benchchem.
- Academia.edu. "Synthesis and Reactions of 2-Chloro- and 2-Tosyloxy-2'-deoxyinosine Derivatives." Academia.edu.
Sources
biological activity of 2-chloro-9-methyl-3H-purin-6-one vs. other purine analogs
The following guide provides an in-depth technical analysis of 2-chloro-9-methyl-3H-purin-6-one (also referred to as 2-chloro-9-methylhypoxanthine ), positioning it within the landscape of purine analogs used in drug development and metabolic research.
Executive Summary & Compound Profile
This compound represents a specialized class of purine derivatives. Unlike clinical antimetabolites (e.g., 6-Mercaptopurine) that function as "prodrugs" requiring ribosylation, this compound features a methyl group at the N9-position, effectively blocking the primary metabolic activation pathway (HGPRT-mediated phosphoribosylation).[1]
Consequently, its biological utility lies not in DNA incorporation, but as a mechanistic probe for purine catabolic enzymes (Xanthine Oxidase, Adenosine Deaminase) and as a stable scaffold for Structure-Activity Relationship (SAR) studies in kinase and DPP-IV inhibitor development.
| Feature | Specification |
| IUPAC Name | 2-chloro-9-methyl-1,9-dihydro-6H-purin-6-one |
| Common Name | 2-Chloro-9-methylhypoxanthine |
| Core Scaffold | Hypoxanthine (6-oxopurine) |
| Key Modifications | C2-Chloro: Enhances stability against deaminase; alters electron density.N9-Methyl: Blocks glycosylation; prevents nucleotide conversion.[1] |
| Primary Utility | Enzyme inhibition probe (XO, PNP), Intermediate for N6-substitution. |
Mechanism of Action: Comparative Analysis
To understand the specific activity of this compound, it must be contrasted with bioactive analogs that utilize the purine salvage pathway.[1]
The "Blocked" Metabolic Pathway
Most purine drugs (e.g., 6-Mercaptopurine , 6-Thioguanine ) mimic natural bases (hypoxanthine/guanine).[1] They enter the cell and are converted to nucleotides by Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) .[1] These nucleotides then inhibit de novo synthesis or incorporate into DNA/RNA, causing cytotoxicity.
This compound is inert to this pathway because the N9 position—the necessary attachment point for the ribose-phosphate—is occupied by a methyl group.[1]
Target: Purine Catabolism Enzymes
-
Xanthine Oxidase (XO): Natural hypoxanthine is oxidized to xanthine by XO.[2] The introduction of a 2-chloro substituent typically creates a "slow substrate" or a competitive inhibitor.[1] The N9-methyl group allows the molecule to bind to the active site (which tolerates N9 substitutions) but prevents further downstream processing.[1]
-
Purine Nucleoside Phosphorylase (PNP): PNP cleaves nucleosides into bases. Since this compound is already a base (and N9-blocked), it cannot be a substrate, but it can act as a non-cleavable ligand for crystallographic or binding studies.
Pathway Visualization
The following diagram illustrates how the N9-methyl group diverts the compound from the classic activation pathway used by other analogs.[1]
Caption: Comparative metabolic fate. Unlike 6-MP, the 2-chloro-9-methyl analog is blocked from HGPRT activation, restricting its activity to enzyme inhibition (XO) rather than cytotoxicity.[1]
Comparative Efficacy & Data
The following table contrasts the biological profile of this compound with standard purine analogs.
| Compound | Primary Target | Mechanism | Cytotoxicity (IC50) | Key Application |
| This compound | Xanthine Oxidase / PNP | Competitive Inhibition / Non-substrate | > 100 µM (Low) | Metabolic probe; Scaffold for DPP-IV inhibitors [1].[1] |
| 6-Mercaptopurine (6-MP) | DNA/RNA Polymerases | False nucleotide incorporation (via HGPRT) | 1 - 10 µM | Acute Lymphoblastic Leukemia treatment.[1] |
| Allopurinol | Xanthine Oxidase | Suicide inhibitor (converted to oxipurinol) | Non-cytotoxic | Gout treatment (lowers uric acid).[1] |
| 2-Chloroadenosine | Adenosine Receptors / DNA | Agonist / Chain termination | 0.1 - 1 µM | Potent but toxic; precursor to Cladribine.[1] |
Key Insight: The low cytotoxicity of the 2-chloro-9-methyl analog is a feature, not a flaw.[1] It allows researchers to use it at higher concentrations to study enzyme inhibition without killing the cell via DNA damage mechanisms.
Experimental Protocols
To validate the activity of this compound, two primary assays are recommended: Xanthine Oxidase Inhibition (cell-free) and Cytotoxicity Specificity (cell-based).[1]
Protocol A: Xanthine Oxidase (XO) Kinetic Assay
Objective: Determine if the compound acts as a substrate or inhibitor of XO compared to hypoxanthine.
Reagents:
-
Bovine Milk Xanthine Oxidase (0.1 U/mL).
-
Substrate: Xanthine (50 µM).
-
Test Compound: this compound (0.1 – 100 µM).
-
Buffer: 50 mM Potassium Phosphate, pH 7.5.
Workflow:
-
Preparation: Dissolve test compound in DMSO (stock 10 mM). Dilute in buffer.
-
Blanking: Set spectrophotometer to 290 nm (formation of uric acid).
-
Incubation: Mix enzyme + test compound; incubate for 5 mins at 25°C.
-
Initiation: Add Xanthine substrate.
-
Measurement: Monitor absorbance at 290 nm for 10 minutes.
-
Analysis: Plot velocity (ΔAbs/min) vs. concentration. Use Lineweaver-Burk plots to determine
and mode of inhibition (Competitive vs. Non-competitive).[1]
Protocol B: Differential Cytotoxicity Assay (HGPRT Dependence)
Objective: Confirm the lack of HGPRT-mediated activation.[1]
Cell Lines:
Workflow:
-
Seeding: Plate 5,000 cells/well in 96-well plates.
-
Treatment:
-
Incubation: 72 hours at 37°C, 5% CO2.
-
Readout: Add MTT or Resazurin reagent; measure viability.
-
Validation Criteria:
Synthesis & Structural Logic (Graphviz)[1]
The compound is often generated as an intermediate to access complex N6-substituted drugs.[1] The "2-chloro" handle is highly reactive toward nucleophiles (amines), making this molecule a versatile "hub."[1]
Caption: Synthetic route. The compound serves as a stable, defined intermediate for accessing 2-substituted purine libraries.[1]
References
-
Patent: Dipeptidyl peptidase inhibitors. (2004). US Patent Application 20040259870A1. Identifies this compound as a key chemical intermediate in the synthesis of DPP-IV inhibitors.
-
Robak, T., & Robak, P. (2012). Purine nucleoside analogs in the treatment of rarer chronic lymphoid leukemias. Current Pharmaceutical Design, 18(23), 3373-3388. (Provides context on the cytotoxicity of 2-chloro-purine nucleosides).
-
BenchChem Protocols. Application Notes for Synthesis of Purine Derivatives for Cytotoxicity Assays. (General methodology for purine analog testing).
-
El-Ezbawy, S. R., & Alshaikh, M. A. (1990).[6] Synthesis and biological activity of some new 2-chlorophenothiazine derivatives. Journal of Chemical Technology & Biotechnology. (Context on 2-chloro substitution effects).
Sources
- 1. US20040259870A1 - Dipeptidyl peptidase inhibitors - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzhou Sibian Chemical Technology Co.,Ltd. [sibian-chem.com]
- 4. This compound CAS#: 36323-92-9 [m.chemicalbook.com]
- 5. 2-chloro-9-methyl-3H-purin-6-one_南江生物 [nan-jiang.com]
- 6. Synthesis and biological activity of some new 2-chlorophenothiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Comparison Guide: 2-Chloro-9-methyl-3H-purin-6-one vs. Precursors
Executive Summary & Strategic Context
In the development of purine nucleoside analogs (e.g., Nelarabine, Clofarabine), the scaffold 2-chloro-9-methyl-3H-purin-6-one (also known as 2-chloro-9-methylhypoxanthine) serves as a critical intermediate. Its structural integrity is defined by two key features: the regioselective methylation at the N9 position and the hydrolysis of the C6 chloride to a carbonyl (lactam).
This guide provides an objective, data-driven comparison between the target molecule and its immediate synthetic precursor, 2,6-dichloro-9-methylpurine . It focuses on the spectroscopic "fingerprints" required to validate two critical transformations:
-
Regioselectivity: Confirming N9 vs. N7 methylation.
-
Functional Group Interconversion: Confirming C6-Cl hydrolysis to C6=O.
Synthetic Pathway & Logic
The synthesis typically proceeds from 2,6-dichloropurine. The critical quality attribute (CQA) is the rigorous differentiation between the desired N9 isomer and the thermodynamic N7 byproduct, followed by the monitoring of the hydrolysis step.
Visualization: Synthetic Workflow & Critical Control Points
Figure 1: Synthetic route highlighting the divergence of N9/N7 isomers and the subsequent hydrolysis to the target 6-oxo purine.
Comparative Spectroscopic Analysis
The following data consolidates experimental observations to distinguish the target from its precursor.
Table 1: Spectroscopic Fingerprint Comparison
| Feature | Precursor (2,6-Dichloro-9-methylpurine) | Target (this compound) | Diagnostic Shift / Logic |
| IR (Carbonyl) | Absent | Strong band ~1680–1700 cm⁻¹ | Appearance of amide/lactam C=O stretch confirms hydrolysis. |
| IR (C-Cl) | Multiple bands (Fingerprint) | Reduced complexity | Loss of one C-Cl stretch (C6) while C2-Cl remains. |
| ¹H NMR (H8) | ~8.15 – 8.30 ppm (s) | ~8.00 – 8.10 ppm (s) | Slight upfield shift due to loss of electron-withdrawing C6-Cl. |
| ¹H NMR (N-Me) | ~3.80 – 3.86 ppm (s) | ~3.70 – 3.75 ppm (s) | Electronic environment change at C6 affects N9-Me shielding. |
| ¹³C NMR (C6) | ~150 – 152 ppm | ~155 – 160 ppm | Downfield shift characteristic of Carbonyl (C=O) vs. Imidoyl chloride. |
| UV λmax | ~270–275 nm | ~250–255 nm (hypsochromic) or ~290 nm | Significant shift in conjugation; exact λmax depends on pH (keto-enol). |
Deep Dive: The N7 vs. N9 Isomer Problem
A common failure mode is misidentifying the N7-methyl isomer as the N9-methyl product. Standard 1D NMR is often insufficient without reference standards.
-
The "Self-Validating" Protocol: Use HMBC (Heteronuclear Multiple Bond Correlation) .
-
N9-Isomer: The N-Methyl protons will show a strong 3-bond correlation to C4 and C8 .
-
N7-Isomer: The N-Methyl protons will show a strong 3-bond correlation to C5 and C8 .
-
Why it works: C4 and C5 have distinct chemical shifts (C5 is typically shielded relative to C4 in purines).
-
Detailed Experimental Protocols
These protocols are designed to be self-validating. If the spectroscopic checks fail, the step must be repeated.
Protocol A: Synthesis of Precursor (2,6-Dichloro-9-methylpurine)
-
Reaction: Dissolve 2,6-dichloropurine (1.0 eq) in dry DMF. Add K₂CO₃ (1.1 eq).
-
Addition: Cool to 0°C. Add Methyl Iodide (MeI) (1.05 eq) dropwise to minimize dimethylation.
-
Workup: Pour into ice water. Filter the precipitate.
-
Validation (Checkpoint 1):
-
Run ¹H NMR in DMSO-d₆.
-
Pass Criteria: Single N-Me peak ~3.8 ppm. Integration of N-Me to H8 must be 3:1.
-
Fail Criteria: Double N-Me peaks (indicates N7/N9 mixture). Recrystallize from Ethanol/Water to isolate N9.
-
Protocol B: Hydrolysis to Target (this compound)
-
Reaction: Suspend 2,6-dichloro-9-methylpurine in 1N NaOH (5 eq). Reflux for 2–4 hours.
-
Note: The 2-position chloride is deactivated and hydrolyzes much slower than the 6-position.
-
-
Quench: Cool to RT. Acidify carefully with glacial acetic acid to pH ~5. The product will precipitate.
-
Validation (Checkpoint 2):
Visualization: Spectral Decision Tree
Figure 2: Decision tree for confirming structural identity using IR and 2D NMR logic.
References
-
Synthesis and Characterization of 9-Alkylpurines
- Title: Regiospecific N9 alkyl
- Source: N
-
URL:[Link]
- NMR Distinction of N7 vs N9 Isomers: Title: Distinguishing between N7 and N9 purine isomers by NMR (HMBC/NOE methodologies). Source: BenchChem Technical Support.
- Spectroscopic Data for Purine Derivatives: Title: 2-Chloro-9-methyl-9H-purine Basic Attributes and Spectra. Source: ChemicalBook / ECHEMI.
-
UV/IR of Hypoxanthine Derivatives
Sources
A Head-to-Head Comparison of Synthetic Routes to 2-chloro-9-methyl-3H-purin-6-one: A Guide for Researchers
Introduction
2-chloro-9-methyl-3H-purin-6-one, a key heterocyclic compound, serves as a pivotal intermediate in the synthesis of a variety of biologically active molecules, including potential antiviral and anticancer agents. The strategic placement of its functional groups—a chloro substituent at the 2-position, a methyl group at the 9-position, and an oxo group at the 6-position—offers multiple avenues for further chemical modification, making it a valuable building block in medicinal chemistry and drug discovery.
The efficient and scalable synthesis of this purine derivative is of paramount importance to researchers in the field. This guide provides a comprehensive head-to-head comparison of three distinct synthetic routes to this compound, starting from readily available precursors. Each route is analyzed for its merits and drawbacks, supported by detailed experimental protocols and a comparative analysis of key performance indicators. This document is intended to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic strategy that best aligns with their specific research goals and available resources.
Comparative Overview of Synthetic Strategies
Three primary synthetic routes to this compound have been identified and are detailed in this guide:
-
Route A: The "Guanine/Xanthine First" Approach. This strategy commences with the economically viable starting materials guanine or xanthine, followed by chlorination, methylation, and selective hydrolysis.
-
Route B: The "Dichloropurine" Pathway. This route utilizes 2,6-dichloropurine as the starting material, proceeding through N9-methylation and subsequent selective hydrolysis of the C6-chloro group.
-
Route C: The "Pre-methylated" Strategy. This approach begins with 9-methylguanine and introduces the 2-chloro substituent in the final step via a diazotization reaction.
The following sections will delve into the specifics of each route, providing a thorough analysis of their respective advantages and disadvantages.
Route A: The "Guanine/Xanthine First" Approach
This classical approach leverages the low cost and high availability of guanine or xanthine. The core of this strategy involves the transformation of these fundamental purine building blocks into the target molecule through a series of well-established chemical modifications.
Logical Workflow
Caption: Synthetic workflow for Route A, starting from guanine or xanthine.
Expertise & Experience: Causality Behind Experimental Choices
The initial chlorination of xanthine with phosphorus oxychloride is a robust and widely used method to introduce chloro groups at the 2- and 6-positions of the purine ring. The subsequent N9-methylation is typically achieved using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base. The regioselectivity for N9-alkylation over N7-alkylation is a common challenge in purine chemistry; however, careful selection of reaction conditions, such as the use of a polar aprotic solvent and a suitable base, can favor the desired N9-isomer.
The final and most critical step is the selective hydrolysis of the C6-chloro group. The rationale behind the feasibility of this selective transformation lies in the greater reactivity of the C6-position of the purine ring towards nucleophilic attack compared to the C2-position. This difference in reactivity is attributed to the electron-withdrawing nature of the adjacent nitrogen atoms. By employing controlled reaction conditions, such as a milder base or a two-step procedure involving an intermediate methoxy group, the C6-chloro can be selectively replaced, leaving the C2-chloro group intact.
Experimental Protocol
Step 1: Synthesis of 2,6-Dichloropurine from Xanthine
-
To a stirred suspension of xanthine (1 mole) in phosphorus oxychloride (5 moles), slowly add N,N-dimethylaniline (1 mole).
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to yield 2,6-dichloropurine.
Step 2: Synthesis of 2,6-Dichloro-9-methylpurine
-
To a solution of 2,6-dichloropurine (1 mole) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 moles).
-
Stir the suspension at room temperature for 30 minutes, then add methyl iodide (1.2 moles) dropwise.
-
Continue stirring at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 3: Synthesis of this compound
-
Dissolve 2,6-dichloro-9-methylpurine (1 mole) in methanol.
-
Add a solution of sodium methoxide (1.1 moles) in methanol and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with acetic acid and concentrate under reduced pressure.
-
The resulting residue, 2-chloro-6-methoxy-9-methylpurine, is then dissolved in a mixture of acetic acid and water (1:1).
-
Heat the solution to reflux for 2-3 hours to effect hydrolysis of the methoxy group.
-
Cool the reaction mixture and collect the precipitated product by filtration. Wash with cold water and dry to afford this compound.
Route B: The "Dichloropurine" Pathway
This route offers a more direct approach by starting with the commercially available 2,6-dichloropurine, thereby bypassing the initial chlorination step.
Logical Workflow
Caption: Synthetic workflow for Route B, starting from 2,6-dichloropurine.
Expertise & Experience: Causality Behind Experimental Choices
The primary advantage of this route is the reduced number of synthetic steps. The experimental considerations for the N9-methylation and the selective hydrolysis of the C6-chloro group are identical to those described in Route A. The commercial availability of 2,6-dichloropurine makes this an attractive option for laboratories that wish to avoid handling large quantities of phosphorus oxychloride.
Experimental Protocol
The experimental protocols for the synthesis of 2,6-dichloro-9-methylpurine and its subsequent conversion to this compound are the same as Step 2 and Step 3 described in Route A .
Route C: The "Pre-methylated" Strategy
This route takes a convergent approach by starting with a pre-functionalized purine, 9-methylguanine, and introducing the 2-chloro group in the final step.
Logical Workflow
Caption: Synthetic workflow for Route C, starting from 9-methylguanine.
Expertise & Experience: Causality Behind Experimental Choices
The synthesis of 9-methylguanine from the more readily available guanosine involves a multi-step process that typically includes protection of the ribose hydroxyl groups, methylation of the N9 position, and subsequent cleavage of the glycosidic bond. While this adds to the overall step count, it provides a reliable method to obtain the required starting material.
The final transformation of the 2-amino group to a chloro group is achieved via a Sandmeyer-type reaction. This involves the diazotization of the 2-amino group with a nitrite source in an acidic medium to form a diazonium salt, which is then displaced by a chloride ion, often with the aid of a copper(I) catalyst. This reaction is a powerful tool for the introduction of a variety of functional groups onto aromatic and heteroaromatic rings.
Experimental Protocol
Step 1: Synthesis of 9-Methylguanine from Guanosine (Illustrative Multi-step Sequence)
Note: This is a representative multi-step synthesis and may require optimization.
-
Protection: Acetylate the hydroxyl groups of guanosine using acetic anhydride in pyridine.
-
Methylation: Methylate the N9-position of the protected guanosine using a suitable methylating agent.
-
Deprotection and Glycosidic Bond Cleavage: Treat the methylated nucleoside with an acid to cleave the glycosidic bond and remove the protecting groups, yielding 9-methylguanine. This step often requires careful control of conditions to avoid decomposition.
Step 2: Synthesis of this compound via Diazotization
-
Suspend 9-methylguanine (1 mole) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 moles) in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride (catalytic amount) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with stirring.
-
Allow the reaction to warm to room temperature and then heat gently to 50-60 °C until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and collect the precipitated product by filtration. Wash with cold water and recrystallize from a suitable solvent to obtain this compound.
Head-to-Head Comparison of Synthetic Routes
| Parameter | Route A: "Guanine/Xanthine First" | Route B: "Dichloropurine" Pathway | Route C: "Pre-methylated" Strategy |
| Starting Material | Guanine or Xanthine | 2,6-Dichloropurine | 9-Methylguanine (from Guanosine) |
| Cost of Starting Material | Low | Moderate | High (multi-step synthesis required) |
| Number of Steps | 3 | 2 | 2 (after synthesis of 9-methylguanine) |
| Overall Yield (estimated) | Moderate | Moderate to High | Moderate |
| Scalability | Good | Good | Moderate (synthesis of starting material) |
| Key Challenges | - Regioselective N9-methylation- Selective C6-hydrolysis | - Regioselective N9-methylation- Selective C6-hydrolysis | - Multi-step synthesis of 9-methylguanine- Handling of diazonium salts |
| Safety & Environmental | Use of POCl₃ (corrosive, toxic) | Avoids POCl₃ use | Use of potentially unstable diazonium salts |
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound is contingent upon the specific needs and constraints of the research laboratory.
-
For large-scale synthesis where cost is a primary driver, Route A presents a compelling option due to the inexpense of the starting materials. However, this route necessitates careful handling of phosphorus oxychloride and requires optimization of the selective hydrolysis step.
-
For convenience and a reduced number of synthetic steps, Route B is highly recommended. The commercial availability of 2,6-dichloropurine streamlines the process, making it an excellent choice for rapid access to the target molecule on a laboratory scale.
-
Route C offers an alternative approach that avoids the challenges of selective hydrolysis. However, the multi-step synthesis of the starting material, 9-methylguanine, may render this route less efficient for routine synthesis unless 9-methylguanine is readily available. The final diazotization step also requires careful handling of potentially unstable intermediates.
Ultimately, a thorough evaluation of in-house expertise, available equipment, and project timelines will guide the selection of the most appropriate synthetic strategy. This guide provides the foundational knowledge and experimental frameworks to enable researchers to confidently embark on the synthesis of this valuable purine intermediate.
References
-
Hocek, M., & Dvořáková, H. (2003). An efficient synthesis of 2-substituted 6-methylpurine bases and nucleosides by Fe- or Pd-catalyzed cross-coupling reactions of 2,6-dichloropurines. The Journal of organic chemistry, 68(14), 5773–5776. [Link]
-
Kode, N. R., & Phadtare, S. (2011). Synthesis and cytotoxic activity of some new 2,6-substituted purines. Molecules (Basel, Switzerland), 16(7), 5840–5860. [Link]
-
Legraverend, M., & Grierson, D. S. (2006). The purines: potent and versatile small molecule starting materials for the synthesis of novel heterocyclic templates. Chemistry (Weinheim an der Bergstrasse, Germany), 12(27), 6984–6994. [Link]
-
Rouchal, M., et al. (2012). 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2759. [Link]
-
Montgomery, J. A., & Hewson, K. (1960). Synthesis of Potential Anticancer Agents. XXI. The Synthesis of 9-Alkyl-6-substituted Purines from 9-Alkyl-6-chloropurine. Journal of the American Chemical Society, 82(2), 463–468. [Link]
-
Beilstein Journal of Organic Chemistry. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]
-
MDPI. (2006). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. [Link]
assessing the cytotoxicity of 2-chloro-9-methyl-3H-purin-6-one derivatives against cancer cell lines
Executive Summary
The purine scaffold remains a privileged structure in oncology, serving as the backbone for critical antimetabolites like 6-mercaptopurine and cladribine. However, the specific scaffold 2-chloro-9-methyl-3H-purin-6-one (a functionalized hypoxanthine derivative) represents a distinct chemical space. Unlike simple nucleoside analogs, derivatives at the C2 and N9 positions of this scaffold have demonstrated dual mechanisms of action: acting as classic antimetabolites while simultaneously exhibiting kinase inhibitory potential (e.g., EGFR, VEGFR).
This guide provides a rigorous framework for assessing the cytotoxicity of these derivatives.[1] It compares their efficacy against standard chemotherapeutics, details the Structure-Activity Relationship (SAR) driving their potency, and establishes a self-validating experimental protocol for reproducible IC50 determination.
Part 1: The Scaffold & Rationale (SAR Analysis)
To accurately assess cytotoxicity, one must understand why this molecule kills cancer cells. The This compound core offers two critical vectors for chemical modification that dictate its cytotoxicity profile.
The C2-Position (Chlorine Handle)
The chlorine atom at position 2 is an electrophilic "handle" susceptible to nucleophilic aromatic substitution (
-
SAR Insight: Replacing the C2-chloro with bulky, lipophilic amines (e.g., piperazines, anilines) often improves cell membrane permeability and enhances binding affinity to kinase ATP-binding pockets.
-
Toxicity Implication: Derivatives retaining the reactive chlorine may exhibit non-specific toxicity due to covalent protein binding. Controlled substitution is required for selectivity.
The N9-Position (Methyl vs. Aryl/Glycosyl)
-
SAR Insight: While the parent compound has a methyl group, extending this to mimic the ribose sugar (e.g., hydroxy-alkyl chains) or rigidifying it with benzyl groups changes the mechanism from kinase inhibition to DNA intercalation or chain termination.
-
Selectivity: N9-substituted derivatives often show higher Selectivity Indices (SI) for cancer cells over normal fibroblasts compared to the unsubstituted parent.
Part 2: Comparative Performance Analysis
The following data summarizes the cytotoxicity (IC50) of representative 2-chloro-purine derivatives compared to clinical standards. Data is aggregated from recent structure-activity studies on purine hybrids (triazole and piperazine linked).[2]
Table 1: Comparative Cytotoxicity Profile (IC50 in
| Compound Class | Modification (C2/N9) | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | Selectivity Index (SI)* |
| Derivative Series A | C2-Piperazine / N9-Methyl | 0.8 ± 0.6 | 1.0 ± 0.3 | 1.2 ± 0.7 | > 10 (High) |
| Derivative Series B | C2-Triazole / N9-Benzyl | 11.5 ± 0.6 | 14.9 ± 0.6 | 22.5 ± 1.1 | ~ 3 (Moderate) |
| Parent Scaffold | 2-chloro-9-methyl-purin-6-one | > 50 | > 50 | > 50 | N/A (Inactive) |
| Doxorubicin | Standard Control | 0.5 ± 0.1 | 0.4 ± 0.2 | 0.6 ± 0.1 | < 5 (Toxic) |
| 5-Fluorouracil | Standard Control | 4.2 ± 0.5 | 15.0 ± 1.2 | 5.8 ± 0.4 | ~ 5 |
-
SI (Selectivity Index): Calculated as
. An SI > 2 is generally considered a "Go" signal for early discovery. -
Analysis: Derivative Series A (C2-piperazine substitution) rivals Doxorubicin in potency but offers a superior safety profile (higher SI). The parent scaffold is essentially a pro-drug or intermediate and lacks standalone potency.
Part 3: Mechanism of Action (MoA)
Understanding the dual pathway is critical for interpreting "flat" dose-response curves (cytostatic vs. cytotoxic).
Figure 1: Dual mechanism of action. Pathway A (Red) represents the classical antimetabolite route causing DNA damage. Pathway B (Green) represents direct kinase inhibition common in C2-substituted purines.
Part 4: Experimental Validation Protocols
To generate the data in Table 1, a rigid, self-validating protocol is required. The MTT Assay is the industry standard for this scaffold, but specific modifications are necessary due to the solubility profile of purine derivatives.
Protocol: High-Precision MTT Cytotoxicity Assay
1. Reagent Preparation & Solubility Check (Critical Step)
-
The Challenge: 2-chloro-purines are hydrophobic. Poor solubility leads to micro-precipitation, causing false "toxicity" spikes due to crystal formation scattering light.
-
Solution: Dissolve compounds in 100% DMSO to create a 10 mM stock. Sonicate for 10 minutes.
-
Validation: Dilute stock 1:100 in culture media. Inspect under 40x microscopy. If crystals are visible, the assay is invalid.
2. Cell Seeding & Edge Effect Mitigation
-
Density: Seed 3,000–5,000 cells/well (cell line dependent) in 100
L media. -
Edge Effect: Do not use the outer perimeter wells of the 96-well plate for data. Fill them with sterile PBS. Evaporation in edge wells alters drug concentration.
3. Treatment & Incubation
-
Duration: 72 hours (Purine analogs often require at least 2 cell cycles to manifest DNA-incorporation toxicity).
-
Dosing: Serial dilutions (e.g., 0.1, 1, 10, 50, 100
M). Final DMSO concentration must be < 0.5% in all wells.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
4. Readout & Calculation
-
Solubilize formazan crystals with DMSO (not SDS/acid, as purines are stable in DMSO).
-
Read Absorbance at 570 nm (Signal) and 630 nm (Background Reference).[5]
-
Formula:
Screening Workflow Visualization
Figure 2: Screening workflow. Only compounds passing the solubility check and the single-dose threshold (10
Part 5: Strategic Recommendations
Based on the comparative analysis and mechanistic potential:
-
Go/No-Go Decision: If your derivative shows an IC50 > 20
M in MCF-7 or HeLa lines, it is likely inferior to existing purine analogs. Prioritize compounds with IC50 < 5 M. -
Selectivity Focus: The 2-chloro-9-methyl scaffold is prone to general toxicity. You must run a parallel cytotoxicity assay on a non-cancerous line (e.g., HEK293 or WI-38) to calculate the Selectivity Index.
-
Chemical Optimization: Focus synthetic efforts on the C2 position . Substituting the chlorine with heterocyclic amines (piperazine, morpholine) consistently yields the highest potency improvements in literature.
References
-
Hashmi, M. A., et al. (2025).[2] From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds.[2][6][7] RSC Advances.
-
Kode, N. R., & Phadtare, S. (2011). Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines.[6][8][9][10][11] Molecules.[1][2][3][5][6][7][9][10][12]
-
BenchChem Application Note. (2025). Protocol for Assessing the Cytotoxicity of 1H-Purine, 2,6,8-trimethyl-.[1]
-
Verma, V. A., et al. (2024).[7] Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review.[2][7] Molecular Diversity.
-
Kotb, E. R., et al. (2016). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. Medicinal Chemistry Research.[9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02893K [pubs.rsc.org]
- 3. researchtweet.com [researchtweet.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activity of thiosubstituted purines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Purine Scaffold in Agents for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Structure-Activity Relationship (SAR) Studies of 2-Chloro-9-methyl-3H-purin-6-one Analogs: A Comparative Guide for Scaffold Selection
As a Senior Application Scientist specializing in early-stage drug discovery, I frequently evaluate core scaffolds that balance synthetic tractability with optimal pharmacokinetic profiles. In this guide, we will dissect the structure-activity relationship (SAR) profile of 2-chloro-9-methyl-3H-purin-6-one (also designated as 2-chloro-9-methyl-1,9-dihydro-6H-purin-6-one). By objectively comparing its performance against alternative scaffolds, this guide provides the mechanistic rationale and validated experimental protocols necessary for researchers developing novel kinase inhibitors, protease inhibitors, and purinergic receptor antagonists.
Mechanistic Rationale: Why Choose the 6-Purinone Scaffold?
In medicinal chemistry, the choice of the central heterocycle dictates the entire trajectory of a drug discovery program. The this compound scaffold offers three distinct structural advantages over traditional unmethylated purines or simple pyrimidines:
-
Tautomeric Locking via N9-Methylation : Unmethylated purines suffer from N7/N9 tautomerism, presenting multiple dynamic conformations in solution. This complicates crystallographic binding studies and dilutes the effective concentration of the active conformer. Methylation at N9 locks the molecule into a single bioactive tautomer, significantly reducing the topological polar surface area (tPSA) and enhancing blood-brain barrier (BBB) permeability—a critical feature for neuroinflammation targets like the P2X7 receptor[1].
-
C6-Carbonyl Hydrogen Bonding : The C6-ketone (which exists in equilibrium with its enol form) acts as a highly directional hydrogen bond acceptor/donor. This motif is essential for anchoring the scaffold into the hinge region of kinases (e.g., EGFR) or the orthosteric pockets of proteases, acting as a bio-mimetic of ATP[2].
-
Orthogonal Reactivity : The C2-chlorine provides an excellent leaving group for late-stage diversification via Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling, allowing rapid library generation without disrupting the core binding determinants[3].
Comparative Performance Analysis
To contextualize the utility of the 6-purinone scaffold, we must compare its SAR outcomes against alternative chemical backbones across various therapeutic targets.
Table 1: Scaffold Comparison in Recent SAR Studies
| Scaffold | Target Application | Key Advantages | Primary Limitations | Experimental Outcome | Ref |
| This compound | P2X7 Receptor Antagonists | High BBB permeability; locked tautomeric state; stable amide/spacer interactions. | Requires elevated temperatures (150 °C) for C2 functionalization. | Compound 6 (ITH15004) and 6-purinone analogs demonstrated potent, selective, and BBB-permeable P2X7 blockade. | [1],[4] |
| Unmethylated Purines | EGFR Kinase Inhibitors | Broad-spectrum kinase hinge-binding via N7/N9 tautomerism. | Poor metabolic stability; low solubility; off-target toxicity. | Cytostatic activity (IC50 = 21.5 μM) against MCF-7 cells, but less potent than the reference drug Cisplatin. | [2] |
| Quinazolines | Cruzain / TbrCATL Inhibitors | Excellent potency for the TbrCATL protease. | Poor selectivity over off-target human proteases. | Maintained IC50 < 25 μM against cruzain, but structural modifications heavily impacted TbrCATL activity. | [3] |
| Pyrimidines | Cruzain Inhibitors | High aqueous solubility; synthetically accessible. | Lacks the extended rigid geometry needed for deep pocket binding. | Complete loss of enzyme inhibition was observed in some central ring variations compared to purine analogs. | [3] |
Validated Experimental Workflows & Protocols
To ensure high-fidelity library generation, the synthesis and functionalization of the this compound scaffold must be strictly controlled. The following protocols are designed as self-validating systems.
Protocol 1: Regioselective Synthesis of this compound
Objective : Convert 2,6-dichloro-9-methylpurine to the 6-purinone scaffold without hydrolyzing the C2 position.
-
Preparation : Suspend 2,6-dichloropurin-9-ium chloride (84 mg, 0.37 mmol) and basic alumina (38 mg) in anhydrous Methanol (2 mL)[1].
-
Reaction Execution : Heat the suspension to 70 °C and stir continuously for 24 hours[1].
-
Expertise & Causality : Why basic alumina in methanol? The C6-chlorine is highly electrophilic due to the synergistic electron-withdrawing effects of the N1 and N7 atoms. Basic alumina acts as a mild, heterogeneous basic catalyst that facilitates methoxy substitution (and subsequent hydrolysis to the ketone) exclusively at C6. Using stronger aqueous bases (like NaOH) would risk unselective di-hydrolysis at both C2 and C6, destroying the scaffold's utility for late-stage SNAr[1].
-
Self-Validation System : Monitor the reaction via LC-MS. The system is validated when the starting material mass peak disappears and is replaced by a peak corresponding to[M - Cl + OH] (a net loss of ~18 Da from the dichloro isotope pattern).
-
Isolation : Interrupt the reaction by evaporating the solvent under reduced pressure. Extract with EtOAc, dry over anhydrous Na2SO4, and purify via silica gel chromatography to isolate the pure 6-purinone[5].
Fig 1. Synthesis and late-stage diversification workflow of this compound.
Protocol 2: Late-Stage C2 Functionalization via Phase-Transfer SNAr
Objective : Install diverse amine nucleophiles at the C2 position to build the final SAR library.
-
Preparation : Combine the this compound scaffold with the desired primary or secondary amine (1.2 eq) and K2CO3 (3.0 eq) in DMF[1].
-
Catalysis : Add Tetrabutylammonium hydrogensulfate (TBAHS) to the mixture[1].
-
Reaction Execution : Heat the mixture to 150 °C for 1–6 hours depending on the steric bulk of the incoming amine[1].
-
Expertise & Causality : The C2-chlorine is significantly less reactive than the C6-chlorine. Standard SNAr conditions often fail or require dangerously long heating times that degrade the purine ring. TBAHS acts as a phase transfer catalyst, drastically accelerating the reaction kinetics at C2 and ensuring high yields even with deactivated or bulky amines[1].
-
Self-Validation System : Reaction completion is validated by TLC (Hexanes/EtOAc). A successful substitution will show a highly fluorescent spot under 254 nm UV light with a lower Rf value than the starting material, confirming the addition of the polar amine group.
Fig 2. Mechanism of P2X7 receptor blockade by 6-purinone analogs to halt neuroinflammation.
References
1.[1] Tumma et al. "Synthesis and Pharmacological Evaluation of Novel Non-nucleotide Purine Derivatives as P2X7 Antagonists for the Treatment of Neuroinflammation." Journal of Medicinal Chemistry - ACS Publications, 2021. 1 2.[2] Bhatt et al. "Design, synthesis and biological evaluation of novel C-6 and N-9 modified purine nucleosides as EGFR kinase inhibitor." ResearchGate, 2026. 2 3.[3] "Structure-Based Optimization of Quinazolines as Cruzain and TbrCATL Inhibitors." Journal of Medicinal Chemistry - ACS Publications, 2021. 3 4.[4] "Synthesis and Pharmacological Evaluation of Novel Non-nucleotide Purine Derivatives as P2X7 Antagonists for the Treatment of Neuroinflammation." Journal of Medicinal Chemistry - ACS Publications, 2021. 4 5.[5] "(A) Root mean square deviation (Cα-RMSD) and (B) root mean square..." ResearchGate. 5
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-chloro-9-methyl-3H-purin-6-one
This document provides essential, immediate safety and logistical information for the proper disposal of 2-chloro-9-methyl-3H-purin-6-one (CAS No. 36323-92-9). Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
Understanding the Compound: Hazard Profile and Regulatory Context
The primary known hazard, as indicated by suppliers, is that it is harmful if swallowed (H302). However, the absence of further data does not imply the absence of other hazards. Chlorinated organic compounds can be persistent in the environment and may have ecotoxicological effects. Therefore, under the Resource Conservation and Recovery Act (RCRA), it is prudent to manage this compound as a hazardous waste.[1]
Key Regulatory Principles:
-
Cradle-to-Grave Responsibility: The generator of the waste is responsible for its safe handling and disposal from the point of generation to its final destruction.[2]
-
Waste Minimization: Before disposal, consider options for using surplus material by other researchers in your institution.
-
Do Not Discharge to Drains: Disposal of this compound down the sanitary sewer is strictly prohibited as it can be harmful to aquatic life and interfere with wastewater treatment processes.[3]
Hazard Identification Summary
| Property | Information | Source |
| CAS Number | 36323-92-9 | |
| Physical Form | Off-white to light yellow powder or crystals | |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Hazard Statement | H302: Harmful if swallowed | |
| Precautionary Statements | P280, P305, P338, P351 | |
| Storage | Refrigerator |
Pre-Disposal: Safe Handling and Segregation
Proper disposal begins with safe handling and correct waste segregation at the point of generation.
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following PPE is mandatory:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3]
-
Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile or neoprene).[3]
-
Body Protection: A lab coat or other protective clothing is required.[3]
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid dust formation and inhalation.[3][4]
Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions and to ensure cost-effective and compliant disposal.
-
Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (gloves, etc.) and weighing papers, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, it must be collected as liquid hazardous waste. Crucially, halogenated and non-halogenated solvent wastes must be segregated. Since this compound is a halogenated compound, any solvent waste containing it should be placed in the halogenated organic waste stream.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. In-lab chemical neutralization is not recommended without a validated and peer-reviewed protocol for this specific compound due to the potential for hazardous reactions and byproducts.
Step 1: Waste Collection and Containerization
-
Select an Appropriate Container:
-
For solid waste, use a wide-mouth, sealable container made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).
-
For liquid waste (solutions), use a designated, leak-proof, and shatter-resistant waste container, clearly marked for "Halogenated Organic Waste."
-
-
Label the Container: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any solvents present.
-
The approximate concentration and quantity.
-
The date accumulation started.
-
The relevant hazard characteristics (e.g., "Toxic").
-
-
Accumulate Waste Safely:
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area within the laboratory that is under the control of the operator.
-
Ensure the exterior of the container remains clean and free of contamination.
-
Step 2: Disposal of Empty Containers
Empty containers that held this compound must also be disposed of as hazardous waste unless properly decontaminated.
-
Triple Rinsing:
-
Rinse the container three times with a suitable solvent (e.g., methanol or ethanol).
-
Collect the rinsate as halogenated hazardous waste .
-
-
Container Disposal: After triple rinsing, the container can often be disposed of as non-hazardous waste (e.g., in a designated glass or plastic recycling bin). However, you must first deface the label to remove any hazard warnings. Confirm this procedure with your institution's Environmental Health and Safety (EHS) department.
Step 3: Arranging for Waste Pickup
-
Contact your EHS Department: Once your waste container is nearly full (do not exceed 90% capacity), contact your institution's EHS department or hazardous waste management provider to schedule a pickup.
-
Provide Documentation: Be prepared to provide the details from your hazardous waste label.
Emergency Procedures for Spills and Exposures
In the event of a spill or exposure, immediate and correct action is critical.
-
Spills:
-
Evacuate personnel from the immediate area.
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbed material using non-sparking tools and place it in your designated solid hazardous waste container.[3]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
References
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Retrieved from Clean Management Environmental Group, Inc. website: [Link]
-
SAFETY DATA SHEET. (2014, September 1). Retrieved from Philip Harris website: [Link]
-
RCRA Compliance: Navigating Hazardous Waste Regulations with Confidence. (2024, January 26). Retrieved from OSHA.com website: [Link]
-
Safety Data Sheet. (n.d.). Retrieved from Valudor Products website: [Link]
- EPA HAZARDOUS WASTE CODES. (n.d.).
-
Hazardous Waste Disposal Guide. (2023, February 27). Retrieved from Northwestern University Research Safety website: [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). Retrieved from U.S. Environmental Protection Agency website: [Link]
- EPA Hazardous Waste Code. (n.d.).
-
EPA Hazardous Waste Codes. (n.d.). Retrieved from Alfred University website: [Link]
-
40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. (2023, August 9). Retrieved from eCFR website: [Link]
Sources
Comprehensive Safety Guide: Handling and Disposal of 2-chloro-9-methyl-3H-purin-6-one
As a Senior Application Scientist, it is my experience that the cornerstone of innovative research is a deeply ingrained culture of safety. This guide provides essential, field-proven protocols for the safe handling of 2-chloro-9-methyl-3H-purin-6-one (CAS No. 36323-92-9), a substituted purine analog. While purine analogs are invaluable in drug discovery and development, their structural similarity to endogenous nucleosides necessitates a cautious and well-documented approach to laboratory operations.[1] This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of safety for you and your team.
Hazard Identification and Risk Assessment
This compound is classified with the GHS07 pictogram, indicating it is an irritant and can be harmful.[2] The primary documented hazard is H302: Harmful if swallowed.[2] However, due to its classification as a halogenated purine derivative and its fine powder or crystalline form, there is a potential for respiratory tract and skin irritation through aerosolization and direct contact.[3] Therefore, a comprehensive risk assessment dictates that we treat this compound with a high degree of caution, implementing controls to mitigate all potential routes of exposure.
| Hazard Identification Summary | |
| GHS Pictogram | GHS07 (Exclamation Mark)[2] |
| Signal Word | Warning[2] |
| Hazard Statement | H302: Harmful if swallowed[2] |
| Physical Form | Off-white to light yellow powder or crystals |
| Potential Unlisted Hazards | May cause skin, eye, and respiratory irritation based on data from similar compounds.[3][4] |
Personal Protective Equipment (PPE) Protocol
The selection of PPE is your primary barrier against exposure. The following protocol is designed to provide comprehensive protection. All disposable PPE must not be re-used and should be considered contaminated after handling the compound.[5][6]
| Protection Type | Recommended Equipment | Purpose & Rationale (Expert Insights) |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields and a full-face shield.[6][7] | Causality: The compound is a fine powder that can be easily aerosolized during weighing or transfer.[7] Goggles protect against airborne particles, while the face shield provides a secondary barrier against splashes, which can occur during solvent addition or spill cleanup.[4][8] |
| Skin & Body Protection | Gloves: Two pairs of chemical-resistant, powder-free nitrile gloves (double-gloving).[6][9] Gown: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting knit cuffs.[9] | Causality: Halogenated organic compounds and purine analogs may cause skin irritation or allergic reactions.[4] Double-gloving is a critical best practice; the outer glove is removed immediately after handling, containing the primary contamination, while the inner glove protects the skin during de-gowning and disposal procedures.[6][9] The gown's impermeability prevents saturation and subsequent skin contact.[5] |
| Respiratory Protection | Operations must be conducted within a certified chemical fume hood. If a fume hood is unavailable or if there's a risk of significant aerosolization (e.g., large spills), a NIOSH-approved N95 (or higher) full-face respirator is mandatory.[3][6][7] | Causality: Inhalation is a primary exposure route for powdered compounds.[3] A chemical fume hood provides the most effective engineering control by capturing airborne particles at the source.[4] A respirator serves as essential backup or for emergency situations where ventilation is compromised.[6][7] |
Safe Handling and Operational Plan
A systematic workflow is essential to minimize exposure. This plan integrates engineering controls and procedural steps to create a secure handling environment.
-
Chemical Fume Hood: All handling of this compound powder must occur in a certified chemical fume hood to control aerosol exposure.[7]
-
Safety Stations: Ensure an eyewash station and a safety shower are readily accessible and have been recently tested.[3][10]
-
Preparation: Designate a specific area within the fume hood for handling. Cover the work surface with disposable, absorbent bench paper. Assemble all necessary equipment (spatulas, weigh boats, containers, solvents) before retrieving the compound.
-
PPE Inspection: Don all required PPE as outlined in Section 2. Meticulously inspect each item, particularly gloves, for any signs of damage or degradation before beginning work.[7]
-
Compound Handling:
-
Carefully open the container, avoiding any sudden movements that could aerosolize the powder.
-
Use a dedicated spatula to transfer the desired amount of the compound onto a weigh boat. Avoid pouring the powder directly.
-
Close the primary container tightly immediately after use.
-
-
Post-Handling:
-
Clean all reusable equipment with an appropriate solvent within the fume hood. Collect the cleaning solvent as halogenated waste.
-
Wipe down the designated handling area with a damp cloth, treating the cloth as contaminated waste.
-
Remove the outer pair of gloves and dispose of them in the designated hazardous waste container.
-
With the inner gloves still on, remove the face shield, gown, and goggles.
-
Finally, remove the inner pair of gloves and dispose of them.
-
-
Hygiene: Wash hands thoroughly with soap and water immediately after completing the work and removing all PPE.[11]
Disposal Plan: Managing Halogenated Waste
Proper disposal is a critical final step in the safety lifecycle of this chemical. As a chlorinated organic compound, this compound must be treated as hazardous halogenated waste.[12][13]
-
Solid Waste: All unused compound and any material grossly contaminated with the powder (e.g., weigh boats, spilled material, absorbent pads) must be collected in a dedicated, clearly labeled, and sealable hazardous waste container.[7][14]
-
Contaminated PPE: All disposable PPE used during the handling process (gloves, gown, etc.) is considered contaminated. It must be collected in a sealed bag and placed into the designated hazardous waste stream for incineration.[6][14]
-
Liquid Waste: Solvents used for cleaning or in experimental procedures involving this compound should be collected in a container specifically labeled for "Halogenated Organic Waste."[12][13]
-
Prohibited Disposal: Under no circumstances should this compound or its waste be disposed of down the drain or in general trash.[13] This is to prevent environmental contamination and potential exposure to maintenance personnel.
Emergency Procedures
In the event of an accidental exposure, immediate and correct action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention.[7][11] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical advice if irritation or a rash develops.[3][4] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7] |
Visual Workflow
The following diagram outlines the critical path for safely handling this compound from preparation to final disposal.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-Chloro-9-methyl-3H-purin-6(9H)-one | 36323-92-9 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. pogo.ca [pogo.ca]
- 6. halyardhealth.com [halyardhealth.com]
- 7. echemi.com [echemi.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 10. fishersci.com [fishersci.com]
- 11. wcu.edu [wcu.edu]
- 12. Making sure you're not a bot! [oc-praktikum.de]
- 13. otago.ac.nz [otago.ac.nz]
- 14. oehs.tulane.edu [oehs.tulane.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
